Product packaging for Myxin(Cat. No.:CAS No. 13925-12-7)

Myxin

Numéro de catalogue: B609384
Numéro CAS: 13925-12-7
Poids moléculaire: 258.233
Clé InChI: JIDVGUQUQSOHOL-UHFFFAOYSA-N
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Description

Myxin (C13H10N2O4) is a well-known phenazine natural product distinguished by its 5,10-di-N-oxide structure and a methoxy group at the 6-position . It is a red, crystalline compound produced by bacteria such as Lysobacter antibioticus and Sorangium . First identified as a broad-spectrum antibiotic, its primary mechanism of action involves the rapid and potent inhibition of DNA synthesis. In Escherichia coli , this compound almost completely halts new DNA synthesis within minutes of application, which is followed by extensive degradation of pre-existing cellular DNA . This DNA damage is bioreductive, meaning the compound can be activated to form radical species that cause DNA strand cleavage, an activity that is particularly pronounced under hypoxic (low-oxygen) conditions . This unique mode of action has propelled this compound into modern research as a promising lead compound in oncology. Studies demonstrate that this compound and its analogs exhibit potent and selective cytotoxicity against human acute myeloid leukemia (AML) cells, with structure-activity relationships highlighting the critical importance of the N-oxide groups for this activity . Recent research also confirms its potent activity against various bacterial pathogens, including Mycobacterium tuberculosis and the plant pathogen Xanthomonas fragariae , where it acts via a multi-target mechanism involving membrane permeabilization, reactive oxygen species accumulation, and disruption of metabolism . The biosynthetic pathway for this compound has been elucidated, revealing its production from phenazine-1,6-dicarboxylic acid through a series of enzymatic steps including decarboxylative hydroxylation, N-oxidation, and O-methylation . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O4 B609384 Myxin CAS No. 13925-12-7

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

13925-12-7

Formule moléculaire

C13H10N2O4

Poids moléculaire

258.233

Nom IUPAC

6-methoxy-5,10-dioxidophenazine-5,10-diium-1-ol

InChI

InChI=1S/C13H10N2O4/c1-19-11-7-3-5-9-13(11)15(18)8-4-2-6-10(16)12(8)14(9)17/h2-7,16H,1H3

Clé InChI

JIDVGUQUQSOHOL-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=[N+](C3=C(C=CC=C3O)[N+](=C21)[O-])[O-]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Myxin;  3C Antibiotic

Origine du produit

United States

Foundational & Exploratory

The Enigmatic Antibiotic: A Technical Overview of Myxin from Sorangium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxin is a potent, broad-spectrum antibiotic produced by the myxobacterium Sorangium cellulosum. First identified in the mid-20th century, this compound exhibits inhibitory activity against a wide array of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts. Its mechanism of action involves the rapid inhibition of deoxyribonucleic acid (DNA) synthesis in susceptible organisms. Despite its early discovery and promising antimicrobial profile, detailed and recent research on this compound, particularly concerning its biosynthesis, high-yield production, and modern isolation protocols, remains limited in publicly accessible scientific literature. This guide synthesizes the available technical information on the discovery and isolation of this compound, highlighting the foundational knowledge while underscoring the gaps that present opportunities for future research.

Quantitative Data Summary

Comprehensive quantitative data on this compound production and its antimicrobial efficacy is not extensively reported in recent literature. The following table summarizes the known attributes of this compound based on available information. Further research is needed to establish modern production yields and a more extensive minimum inhibitory concentration (MIC) profile against a contemporary panel of microbial pathogens.

ParameterValue/RangeNotes
Producing Organism Sorangium cellulosumA soil-dwelling myxobacterium known for its large genome and prolific production of diverse secondary metabolites.
Chemical Class Phenazine derivative
Mechanism of Action Inhibition of DNA synthesisLeads to the degradation of existing DNA in bacteria like Escherichia coli.
Spectrum of Activity BroadEffective against Gram-positive and Gram-negative bacteria, fungi, actinomycetes, and yeasts.
Production Yield Not specified in recent literatureOlder studies do not provide quantitative yields in terms of mg/L. Modern fermentation optimization studies for this compound are not readily available.
Minimum Inhibitory Concentration (MIC) Not specified in recent literatureWhile described as a potent antibiotic, specific MIC values against a comprehensive range of microorganisms are not detailed in accessible recent studies.

Experimental Protocols

The following sections outline the general methodologies for the cultivation of Sorangium cellulosum and the subsequent isolation and purification of this compound, based on foundational research. It is important to note that these protocols are based on older literature and would likely require optimization using modern techniques and instrumentation.

Cultivation of Sorangium cellulosum for this compound Production

Sorangium cellulosum is a cellulolytic bacterium, and its cultivation for the production of secondary metabolites often involves media that support its growth on complex carbohydrates.

1. Media Composition: A typical medium for the cultivation of Sorangium cellulosum for antibiotic production may include:

  • Carbon Source: Cellulose, starch, or other complex carbohydrates.

  • Nitrogen Source: Peptone, yeast extract, or other organic nitrogen sources.

  • Minerals: Standard microbial growth salts providing phosphate, sulfate, magnesium, calcium, and trace elements.

2. Fermentation Conditions:

  • Temperature: Mesophilic range, typically 25-30°C.

  • pH: Neutral to slightly alkaline (pH 7.0-8.0).

  • Aeration: Aerobic conditions are essential for growth and secondary metabolite production. This is typically achieved through shaking in flask cultures or sparging in fermenters.

  • Incubation Time: Several days to weeks, as myxobacterial growth is often slower than that of other bacteria.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Sorangium cellulosum has been described using two primary methods: solvent extraction and resin adsorption.

1. Ether Extraction Protocol:

  • Step 1: Culture Broth Preparation: Centrifuge the fermentation broth to separate the supernatant from the cell mass. The antibiotic activity is typically found in the supernatant.

  • Step 2: Solvent Extraction:

    • Acidify the supernatant to a low pH (e.g., pH 3-4) using a suitable acid (e.g., HCl).

    • Extract the acidified supernatant with an equal volume of diethyl ether.

    • Repeat the extraction process multiple times (e.g., 3 times) to ensure complete transfer of this compound into the organic phase.

    • Pool the ether extracts.

  • Step 3: Back Extraction:

    • Extract the pooled ether phase with a basic aqueous solution (e.g., a dilute solution of sodium bicarbonate or sodium hydroxide). This compound will move into the aqueous phase.

  • Step 4: Precipitation and Recovery:

    • Re-acidify the basic aqueous extract to precipitate the crude this compound.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the crude product with distilled water and dry under vacuum.

2. Resin Adsorption Chromatography Protocol:

  • Step 1: Culture Broth Preparation: Clarify the fermentation broth by centrifugation or filtration to remove bacterial cells.

  • Step 2: Adsorption:

    • Pass the clarified supernatant through a column packed with a non-ionic adsorbent resin (e.g., Amberlite XAD series). This compound and other secondary metabolites will bind to the resin.

    • Wash the column with water to remove salts and polar impurities.

  • Step 3: Elution:

    • Elute the bound this compound from the resin using an organic solvent, such as methanol or acetone.

    • Collect the eluate fractions.

  • Step 4: Solvent Evaporation:

    • Evaporate the solvent from the this compound-containing fractions under reduced pressure to obtain the crude product.

3. Final Purification (Conceptual):

While specific modern protocols for this compound are not available, a final purification step would likely involve High-Performance Liquid Chromatography (HPLC).

  • Column: A reversed-phase C18 column is a common choice for the purification of small organic molecules.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: A UV-Vis detector, as phenazine compounds typically have strong chromophores. The specific detection wavelength would need to be determined based on the UV-Vis spectrum of this compound.

Biosynthesis and Regulation

The genome of Sorangium cellulosum is exceptionally large and harbors a vast number of biosynthetic gene clusters (BGCs), which are responsible for the production of its diverse secondary metabolites. While the BGCs for other Sorangium products like epothilones and soraphen A have been studied, the specific gene cluster responsible for this compound biosynthesis has not been explicitly identified and characterized in recent literature.

Based on the structure of this compound, it is hypothesized that its biosynthesis proceeds through the shikimate pathway to produce the phenazine core. The regulation of secondary metabolite production in Sorangium is known to be complex and often linked to the bacterium's developmental cycle and environmental cues. However, a specific signaling pathway for the regulation of this compound biosynthesis has not been elucidated.

Visualizations

Due to the lack of specific information on signaling pathways and detailed experimental workflows for this compound in the available literature, the creation of detailed and accurate diagrams as requested is not feasible. A generalized workflow for antibiotic discovery and isolation is presented below to illustrate the conceptual process.

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization cluster_activity Activity Screening Cultivation Sorangium cellulosum Cultivation Extraction Crude Extraction (Solvent or Resin) Cultivation->Extraction Fermentation Broth Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Crude this compound Characterization Structural Elucidation (NMR, MS, UV-Vis) Purification->Characterization Pure this compound Activity Antimicrobial Assays (e.g., MIC Determination) Purification->Activity Pure this compound

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1-phenazinol 5,10-dioxide (Myxin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-1-phenazinol 5,10-dioxide, commonly known as Myxin, is a naturally occurring phenazine antibiotic with significant biological activity. This technical guide provides a comprehensive overview of its physicochemical properties, including its molecular structure, solubility, melting point, and acidity. Detailed experimental protocols for the determination of its antibacterial activity and pKa are presented, alongside a summary of its known stability characteristics. Furthermore, this guide elucidates the current understanding of this compound's mechanism of action, offering insights for researchers in drug discovery and development.

Physicochemical Properties

This compound presents as red, needle-like crystals.[1] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 6-Methoxy-1-phenazinol 5,10-dioxide

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O₄[2][3][4]
Molar Mass 258.23 g/mol [3][4]
Appearance Red needle-like crystals[1]
Melting Point 120-130 °C; 149 °C (with decomposition)[5]
Solubility Soluble in acetone.[5] Slight solubility in water.[1]
pKa (Predicted) 6.43 ± 0.30[5]
Density (Rough Estimate) 1.2944 g/cm³[5]
Boiling Point (Rough Estimate) 401.48 °C[5]

Experimental Protocols

Determination of Antibacterial Activity (Agar Well Diffusion Method)

This protocol is adapted from methodologies used to assess the antibacterial activity of this compound against plant pathogens and can be modified for other bacterial species.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target bacterium.

Materials:

  • This compound

  • Target bacterial strain (e.g., Xanthomonas fragariae)

  • Nutrient agar plates

  • Sterile nutrient broth

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile cork borer or pipette tips

  • Incubator

  • Micropipettes

  • Sterile distilled water

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Bacterial Culture Preparation: Inoculate the target bacterium in sterile nutrient broth and incubate at its optimal temperature until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 1 × 10⁸ CFU/mL.

  • Agar Plate Inoculation: Spread-plate 100 µL of the bacterial suspension evenly onto the surface of nutrient agar plates.

  • Well Creation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Application of this compound: Prepare serial dilutions of the this compound stock solution in sterile distilled water to achieve the desired concentrations. Add 100 µL of each dilution into the respective wells. A well containing 100 µL of DMSO serves as a negative control.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target bacterium for 24-48 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (clear area around the well where bacterial growth is inhibited) in millimeters. The MIC is the lowest concentration of this compound that results in a visible zone of inhibition.

Determination of pKa by UV-Vis Spectrophotometry

This protocol provides a general framework for determining the pKa of a compound with a chromophore, like this compound, using UV-Vis spectrophotometry.

Objective: To experimentally determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • DMSO

  • A series of buffer solutions with known pH values ranging from acidic to basic (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • pH meter

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the this compound stock solution to a fixed volume of the buffer. The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the pKa.

  • UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum of each sample solution over a relevant wavelength range. A buffer solution without this compound should be used as a blank for each measurement.

  • Data Analysis:

    • Identify the wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at these selected wavelengths against the pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation by analyzing the absorbance data at a wavelength where the acidic and basic forms of the molecule have different molar absorptivities.

Stability Profile

This compound is generally stable at room temperature. However, like many aromatic N-oxides, it can be sensitive to heat. It has been reported to evolve heat near 150 °C and may decompose explosively at this temperature.[5] Therefore, prolonged exposure to high temperatures should be avoided during storage and handling. For long-term storage, it is advisable to keep this compound in a cool, dark, and dry place.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound against bacteria involves the inhibition of DNA synthesis, which is followed by the degradation of existing DNA.[1] It also inhibits RNA and protein synthesis to a lesser extent. Recent studies on its effect against Xanthomonas fragariae have revealed a multi-target antimicrobial strategy. This compound can alter the permeability of the bacterial cell membrane, induce the accumulation of intracellular reactive oxygen species (ROS), and hinder the synthesis of biofilms and exopolysaccharides.[6]

While the direct signaling pathways affected by this compound in eukaryotic cells, particularly in the context of its anticancer activity, are not yet fully elucidated, its ability to generate ROS suggests potential interference with various redox-sensitive signaling cascades. The induction of ROS can lead to oxidative stress, which is known to modulate pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, ultimately leading to apoptosis.

Below are diagrams illustrating a generalized workflow for evaluating antibacterial activity and a conceptual representation of this compound's multi-target antibacterial mechanism.

G Experimental Workflow for Antibacterial Activity of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock (in DMSO) add_this compound Add this compound Dilutions prep_this compound->add_this compound prep_bacteria Prepare Bacterial Culture inoculate Inoculate Plates prep_bacteria->inoculate prep_plates Prepare Agar Plates prep_plates->inoculate create_wells Create Wells inoculate->create_wells create_wells->add_this compound incubate Incubate Plates add_this compound->incubate measure Measure Inhibition Zones incubate->measure determine_mic Determine MIC measure->determine_mic

Workflow for determining the antibacterial activity of this compound.

G Conceptual Antibacterial Mechanism of this compound cluster_targets Bacterial Cell This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Alters Permeability dna_synthesis DNA Synthesis This compound->dna_synthesis Inhibits ros ROS Production This compound->ros Induces biofilm Biofilm/EPS Synthesis This compound->biofilm Hinders bacterial_death Bacterial Cell Death cell_membrane->bacterial_death dna_synthesis->bacterial_death ros->bacterial_death biofilm->bacterial_death

This compound's multi-target antibacterial mechanism.

Conclusion

6-Methoxy-1-phenazinol 5,10-dioxide (this compound) is a potent antibiotic with well-defined physicochemical properties. Its mechanism of action against bacteria is multifaceted, involving the disruption of fundamental cellular processes. Further research into its effects on eukaryotic signaling pathways is warranted to fully explore its therapeutic potential, particularly in the realm of oncology. The experimental protocols and data presented in this guide serve as a valuable resource for scientists engaged in the study and development of this promising natural product.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Myxin (CAS 13925-12-7)

This compound (1-hydroxy-6-methoxyphenazine-5,10-dioxide) is a broad-spectrum antibiotic produced by bacteria of the genus Lysobacter.[1] It exhibits potent antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and actinomycetes.[2] Furthermore, this compound has demonstrated cytotoxic effects against tumor cells.[3] This guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, detailing its primary and secondary effects on cellular processes, supported by available quantitative data and experimental methodologies.

Core Mechanisms of Action

This compound employs a multi-pronged attack on microbial cells, with its primary effect being the disruption of DNA integrity. This is complemented by the induction of oxidative stress, alteration of cell membrane permeability, and inhibition of essential biosynthetic processes.

Inhibition of DNA Synthesis and Induction of DNA Degradation

The most immediate and significant effect of this compound is the rapid cessation of DNA synthesis, followed by the extensive degradation of pre-existing DNA.[2][4]

  • Inhibition of DNA Synthesis: In Escherichia coli, the addition of this compound at a concentration of 5 µg/mL leads to an almost complete inhibition of new bacterial DNA synthesis within 7 minutes.[2][4]

  • Degradation of Pre-existing DNA: Following the inhibition of synthesis, this compound triggers a substantial degradation of the cell's existing DNA into an acid-soluble form.[4]

Generation of Reactive Oxygen Species (ROS)

A pivotal aspect of this compound's mechanism is the accumulation of intracellular reactive oxygen species (ROS), leading to oxidative stress.

  • ROS Accumulation: In Xanthomonas fragariae, this compound treatment leads to a significant increase in intracellular ROS levels.[1] This suggests that this compound may interfere with the electron transport chain or other redox processes within the cell, resulting in the production of superoxide anions, hydrogen peroxide, and hydroxyl radicals.

Alteration of Cell Membrane Permeability

This compound disrupts the integrity of the bacterial cell membrane, leading to a loss of cellular homeostasis.

  • Increased Permeability: Treatment with this compound has been shown to alter the permeability of the cell membrane in X. fragariae, which can lead to cell swelling.[1] This effect is likely due to interactions with membrane lipids or proteins, disrupting the normal barrier function of the membrane.

Inhibition of RNA and Protein Synthesis

While the primary target of this compound is DNA, it also affects other crucial biosynthetic pathways, albeit with a delayed onset compared to its impact on DNA.

  • Inhibition of RNA Synthesis: The synthesis of RNA is completely inhibited after approximately 15 minutes of exposure to this compound (5 µg/ml) in E. coli.[4]

  • Inhibition of Protein Synthesis: Protein synthesis is significantly reduced after 30 minutes of exposure to this compound in E. coli.[4] In X. fragariae, this compound has also been observed to hinder the synthesis of intracellular proteins.[1]

Modulation of Gene Expression

This compound significantly alters the transcriptional landscape of bacteria, upregulating stress-response genes and downregulating genes involved in core metabolic processes.

  • Gene Expression Changes: In X. fragariae, this compound treatment leads to a notable decrease in the expression of genes associated with ribosome metabolism, amino acid production, and energy metabolism.[1] Conversely, genes related to oxidative stress are upregulated, which is consistent with the observed accumulation of ROS.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound.

ParameterOrganismConcentrationTimeEffectReference
Inhibition of DNA SynthesisEscherichia coli5 µg/mL7 minAlmost complete inhibition[4]
Inhibition of RNA SynthesisEscherichia coli5 µg/mL15 minComplete inhibition[4]
Inhibition of Protein SynthesisEscherichia coli5 µg/mL30 minMarkedly reduced synthesis[4]
Antibiotic ReductionEscherichia coli4.5 µg/mL15 min50% of this compound is biologically inactive[4]
ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC)Xanthomonas fragariae40 µg/mL[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory techniques and should be adapted for specific experimental conditions.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution

  • Bacterial or fungal culture

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

  • Add a standardized volume of the inoculum to each well of the microtiter plate.

  • Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Bacterial or cell culture

  • This compound solution

  • DCFH-DA stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS containing DCFH-DA at a final concentration of 10 µM.

  • Incubate the cells in the dark for 30 minutes at 37°C to allow the probe to enter the cells and be deacetylated.

  • Wash the cells with PBS to remove excess probe.

  • Resuspend the cells in PBS and treat them with the desired concentration of this compound.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at various time points. An increase in fluorescence indicates an increase in intracellular ROS.

Assay for Inhibition of DNA Synthesis

This protocol uses the incorporation of a radiolabeled nucleotide to measure the rate of DNA synthesis.

Materials:

  • Bacterial culture

  • This compound solution

  • [³H]-thymidine or other radiolabeled DNA precursor

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Add this compound at the desired concentration.

  • At various time intervals, take aliquots of the culture and add [³H]-thymidine.

  • Incubate for a short period to allow for incorporation.

  • Stop the incorporation by adding cold TCA to precipitate the macromolecules (including DNA).

  • Filter the samples and wash with TCA to remove unincorporated [³H]-thymidine.

  • Measure the radioactivity of the filters using a scintillation counter. A decrease in radioactivity in this compound-treated samples compared to controls indicates inhibition of DNA synthesis.

Visualizations

Signaling Pathway of this compound's Multifaceted Action

Myxin_Mechanism cluster_direct_effects Direct Cellular Interactions cluster_downstream_effects Downstream Consequences This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane DNA Bacterial DNA This compound->DNA Redox Cellular Redox Environment This compound->Redox MembranePerm Increased Membrane Permeability Membrane->MembranePerm DNADegradation DNA Degradation (Single-Strand Breaks) DNA->DNADegradation DNAsynthInhib Inhibition of DNA Synthesis DNA->DNAsynthInhib ROS Increased ROS Production Redox->ROS CellDeath Cell Death MembranePerm->CellDeath DNADegradation->CellDeath ProteinSynthInhib Inhibition of Protein & RNA Synthesis DNAsynthInhib->ProteinSynthInhib DNAsynthInhib->CellDeath ROS->DNADegradation GeneExp Altered Gene Expression ROS->GeneExp ProteinSynthInhib->CellDeath GeneExp->CellDeath

Caption: Overview of this compound's multifaceted mechanism of action.

Experimental Workflow for Determining this compound's Effect on DNA Integrity

DNA_Integrity_Workflow start Start: Bacterial Culture (e.g., E. coli) treat Treat with this compound (e.g., 5 µg/mL) start->treat control Control (No this compound) start->control incubate Incubate and sample at time points (0, 5, 15, 30 min) treat->incubate control->incubate pulse Pulse-label with [³H]-thymidine incubate->pulse extract_dna Isolate Genomic DNA incubate->extract_dna precipitate Precipitate DNA with cold TCA pulse->precipitate measure_synth Measure Radioactivity (Scintillation Counting) precipitate->measure_synth end_synth Result: Inhibition of DNA Synthesis measure_synth->end_synth analyze_degrad Analyze DNA Degradation (e.g., Gel Electrophoresis) extract_dna->analyze_degrad end_degrad Result: DNA Degradation analyze_degrad->end_degrad

Caption: Workflow for assessing this compound's impact on DNA synthesis and degradation.

Logical Relationship of this compound's Cellular Effects

Logical_Relationship cluster_primary Primary Events cluster_secondary Secondary Effects node_this compound This compound Exposure node_dna Direct DNA Interaction node_this compound->node_dna node_ros ROS Generation node_this compound->node_ros node_membrane Membrane Perturbation node_this compound->node_membrane node_dna_synth Inhibition of DNA Synthesis node_dna->node_dna_synth node_dna_degrad DNA Degradation node_dna->node_dna_degrad node_ros->node_dna_degrad node_death Bactericidal Effect node_membrane->node_death node_rna_prot_synth Inhibition of RNA/Protein Synthesis node_dna_synth->node_rna_prot_synth node_dna_degrad->node_death node_rna_prot_synth->node_death

Caption: Causal relationships between this compound's primary and secondary cellular effects.

References

broad-spectrum activity of Myxin against Gram-positive and Gram-negative bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxin (1-hydroxy-6-methoxy-phenazine-5,10-dioxide), a potent phenazine antibiotic produced by Lysobacter species, has demonstrated significant broad-spectrum activity against a range of both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the antibacterial properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The primary mode of action of this compound involves the inhibition of bacterial DNA synthesis and the degradation of existing DNA. Furthermore, it has been shown to disrupt cell membrane permeability, induce the production of reactive oxygen species (ROS), and interfere with biofilm formation and protein synthesis in certain bacteria. This document consolidates available data on its minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC), presents detailed experimental methodologies for its assessment, and visualizes its mechanistic pathways and experimental workflows.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents with broad-spectrum efficacy. This compound, a copper-complexing antibiotic, has been identified as a promising candidate due to its potent inhibitory and bactericidal effects against a wide array of bacterial pathogens. This guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed insights into the antimicrobial characteristics of this compound.

Mechanism of Action

This compound's primary mechanism of action is the disruption of bacterial DNA replication. Upon entering the bacterial cell, this compound intercalates with DNA, leading to the inhibition of DNA synthesis and subsequent degradation of the bacterial chromosome. This action is rapid and potent, contributing to its bactericidal effect.

In addition to its effects on DNA, this compound has been observed to employ a multi-targeted approach against certain bacteria, such as Xanthomonas fragariae. In these cases, its mechanism also includes:

  • Alteration of Cell Membrane Permeability: this compound can disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell lysis.

  • Induction of Reactive Oxygen Species (ROS): The presence of this compound can lead to an accumulation of ROS within the bacterial cell, causing oxidative stress and damage to cellular components.

  • Inhibition of Biofilm and Protein Synthesis: this compound has been shown to hinder the formation of biofilms and interfere with the synthesis of essential proteins, further impeding bacterial growth and survival.

dot

Myxin_Mechanism_of_Action cluster_effects Intracellular Effects cluster_membrane_effects Membrane and Biofilm Effects This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Enters Cell DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Bacterial_Cell->DNA_Synthesis_Inhibition DNA_Degradation Degradation of Pre-existing DNA Bacterial_Cell->DNA_Degradation ROS_Production Increased ROS Production Bacterial_Cell->ROS_Production Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Bacterial_Cell->Protein_Synthesis_Inhibition Membrane_Permeability Altered Cell Membrane Permeability Bacterial_Cell->Membrane_Permeability Biofilm_Inhibition Inhibition of Biofilm Formation Bacterial_Cell->Biofilm_Inhibition Cell_Death Bacterial Cell Death DNA_Synthesis_Inhibition->Cell_Death Leads to DNA_Degradation->Cell_Death Leads to ROS_Production->Cell_Death Contributes to Protein_Synthesis_Inhibition->Cell_Death Contributes to Membrane_Permeability->Cell_Death Leads to Biofilm_Inhibition->Cell_Death Contributes to

Caption: this compound's multi-targeted mechanism of action against bacteria.

Quantitative Data on Antibacterial Activity

The broad-spectrum activity of this compound is demonstrated by its effectiveness against a variety of Gram-positive and Gram-negative bacteria. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria

Bacterial SpeciesGram StainMIC (µg/mL)Reference
Xanthomonas fragariaeNegative40[1]

Table 2: Minimum Bactericidal Concentration (MBC) of Myxinidin (a related peptide) against various pathogens

PathogenTypeMBC (µg/mL)Reference
Salmonella enterica serovar TyphimuriumGram-Negative1.0 - 2.5[2][3]
Escherichia coliGram-Negative1.0 - 2.5[2][3]
Aeromonas salmonicidaGram-Negative1.0 - 2.5[2][3]
Yersinia ruckeriGram-Negative1.0 - 2.5[2][3]
Listonella anguillarumGram-Negative1.0 - 2.5[2][3]
Staphylococcus epidermidisGram-Positive10.0[2][3]
Candida albicansYeast10.0[2][3]

Note: The data in Table 2 is for Myxinidin, a peptide derived from hagfish mucus, which shares a similar name but is a different compound from the antibiotic this compound produced by Lysobacter. This data is included to provide a broader context of antimicrobial compounds with the "this compound" name.

Experimental Protocols

The following protocols are detailed methodologies for determining the antibacterial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL). The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after addition.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.

    • Include a growth control well (inoculum in CAMHB without this compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

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Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of this compound in 96-well plate start->prepare_dilutions inoculate_plate Inoculate Plate with Bacterial Suspension prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate Plate at 37°C for 18-24h inoculate_plate->incubate_plate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate_plate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC broth microdilution assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and loops

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC plate:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot from each well.

  • Plating:

    • Spot-inoculate the 10 µL aliquots onto separate, labeled MHA plates.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

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MBC_Determination_Workflow start Start with MIC Plate (No visible growth wells) subculture Subculture Aliquots from MIC and higher concentration wells start->subculture plate_onto_agar Plate Aliquots onto Mueller-Hinton Agar subculture->plate_onto_agar incubate_plates Incubate Agar Plates at 37°C for 18-24h plate_onto_agar->incubate_plates read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_plates->read_mbc end End read_mbc->end

Caption: Workflow for MBC determination following MIC assay.

Conclusion

This compound exhibits potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria through a multi-faceted mechanism of action that primarily targets DNA synthesis. The available data, although limited in scope for this compound itself, suggests significant potential for its development as a therapeutic agent. Further research is warranted to establish a more comprehensive profile of its MIC and MBC values against a wider range of clinically relevant pathogens and to further elucidate its complex mechanisms of action. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of this compound's antibacterial properties.

References

The Dawn of a Potent Antibiotic: The Historical Development and Initial Studies of Myxin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, characterization, and early-stage research of Myxin, a broad-spectrum antibiotic produced by the soil-dwelling myxobacterium Sorangium. This whitepaper details the initial isolation, antimicrobial activity, mechanism of action, and early in vivo studies, providing researchers and drug development professionals with a foundational understanding of this historically significant natural product.

Introduction: Discovery and Historical Context

In the mid-1960s, a period of intense antibiotic discovery, a novel and potent antimicrobial agent named this compound was isolated from a species of the soil bacterium Sorangium.[1] The discovery was first reported in 1966 by Canadian researchers E. A. Peterson, D. C. Gillespie, and F. D. Cook, who identified this compound's remarkable ability to inhibit a wide array of microorganisms. This initial finding positioned this compound as a promising candidate for further investigation in an era actively seeking new treatments for infectious diseases.

Initial Characterization and Synthesis

Contemporaneous with its discovery, the chemical structure of this compound (6-methoxy-1-phenazinol 5,10-dioxide) was elucidated and its synthesis achieved in 1966 by M. Weigele and W. Leimgruber at Hoffmann-La Roche.[1] Their work provided the crucial chemical foundation for understanding this compound's properties and for producing the compound for further studies.

Synthesis of this compound

The initial synthesis of this compound was a two-step process starting from 1,6-dimethoxyphenazine. This efficient synthesis was a significant step, enabling the production of this compound for biological evaluation.

Antimicrobial Spectrum of this compound

Initial studies by Peterson, Gillespie, and Cook in 1966 revealed that this compound possesses an exceptionally broad antimicrobial spectrum.[1] It demonstrated inhibitory activity against Gram-positive and Gram-negative bacteria, fungi, actinomycetes, and yeasts.[1] Further in vitro studies by Grunberg and his team in 1967 confirmed and expanded upon these findings, showing activity against M. tuberculosis, M. gallinarum, C. albicans, filamentous fungi including dermatophytes, helminths, and protozoa.

Table 1: Summary of the In Vitro Antimicrobial Spectrum of this compound

Microorganism TypeRepresentative Species/GroupsActivity
Gram-positive BacteriaStaphylococcus aureus, Streptococcus pyogenes, Diplococcus pneumoniaeActive
Gram-negative BacteriaEscherichia coli, Proteus vulgaris, Pseudomonas aeruginosa, Neisseria meningitidisActive
MycobacteriaMycobacterium tuberculosis, Mycoplasma gallinarumActive
Fungi (Yeasts)Candida albicansActive
Fungi (Filamentous)DermatophytesActive
ProtozoaTrichomonas vaginalisActive
HelminthsSyphacia obvelata, Hymenolepis nanaSlight to Moderate

Mechanism of Action: Inhibition of DNA Synthesis

A pivotal study into this compound's mode of action was conducted by S. M. Lesley and R. M. Behki in 1967. Their research demonstrated that this compound's primary target within the bacterial cell is DNA.

Key Findings:
  • Rapid Inhibition of DNA Synthesis: Within a mere 7 minutes of application at a concentration of 5 µg/ml, this compound almost completely halted the synthesis of new bacterial DNA in Escherichia coli.[2][3]

  • Degradation of Pre-existing DNA: Following the inhibition of synthesis, this compound induced the extensive degradation of existing bacterial DNA into an acid-soluble form.[2][3]

  • Secondary Effects on RNA and Protein Synthesis: The synthesis of RNA was completely inhibited after 15 minutes of exposure to this compound (5 µg/ml), and protein synthesis was significantly reduced after 30 minutes.[2][3] This indicates that the effects on RNA and protein synthesis are likely downstream consequences of the primary damage to DNA.

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Myxin_Mechanism_of_Action This compound This compound DNA Bacterial DNA This compound->DNA Primary Target DNA_Synthesis DNA Synthesis DNA->DNA_Synthesis Inhibits (within 7 mins) DNA_Degradation DNA Degradation DNA->DNA_Degradation Induces RNA_Synthesis RNA Synthesis DNA_Synthesis->RNA_Synthesis Downstream Effect (after 15 mins) Cell_Death Bacterial Cell Death DNA_Degradation->Cell_Death Protein_Synthesis Protein Synthesis RNA_Synthesis->Protein_Synthesis Downstream Effect (after 30 mins) Protein_Synthesis->Cell_Death

This compound's primary mechanism of action and its downstream effects.

Initial In Vivo Studies

The therapeutic potential of this compound was investigated in early in vivo studies using murine models, as reported by Grunberg et al. in 1967.

Efficacy in Systemic Infections:

This compound was shown to be active when administered intraperitoneally to mice with systemic infections caused by a range of bacteria.

Table 2: In Vivo Efficacy of Intraperitoneal this compound in Murine Infection Models

PathogenInfection TypeThis compound Efficacy
Streptococcus pyogenesSystemicActive
Diplococcus pneumoniaeSystemicActive
Staphylococcus aureusSystemicActive
Escherichia coliSystemicActive
Neisseria meningitidisSystemicActive
Local Chemotherapeutic Effects:

The antibiotic also demonstrated marked activity against subcutaneous bacterial infections when administered locally.

Table 3: Local Chemotherapeutic Efficacy of this compound in Subcutaneous Murine Infections

PathogenEfficacy
Streptococcus pyogenesMarked
Staphylococcus aureusMarked
Proteus vulgarisMarked
Escherichia coliModerate
Pseudomonas aeruginosaSlight
Antitumor and Other Activities:

In addition to its antimicrobial properties, this compound showed activity against sarcoma 180 in mice. It also had a notable effect on subcutaneous Trichomonas vaginalis infections and a slight effect on subcutaneous Candida albicans infections in mice when administered by infiltration.

Pharmacokinetic and Toxicological Profile:

Early studies indicated that this compound was not absorbed when administered orally or subcutaneously in mice. A significant limitation identified was its cytotoxicity, with the compound being toxic to monkey kidney cells in vitro.

Experimental Protocols

Antimicrobial Susceptibility Testing (General Protocol)

The antimicrobial activity of this compound was likely determined using standard dilution or diffusion methods of the era. A general protocol for determining the Minimum Inhibitory Concentration (MIC) via broth dilution would have involved:

  • Preparation of this compound Stock Solution: A stock solution of this compound was prepared in a suitable solvent.

  • Serial Dilutions: Serial dilutions of the this compound stock solution were made in a liquid growth medium (e.g., nutrient broth) in a series of test tubes.

  • Inoculation: Each tube was inoculated with a standardized suspension of the test microorganism.

  • Incubation: The inoculated tubes were incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

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MIC_Protocol_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in Growth Medium A->B C Inoculate with Standardized Microbial Suspension B->C D Incubate under Optimal Conditions C->D E Observe for Microbial Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vivo Efficacy in Murine Systemic Infection Model (General Protocol)

The in vivo efficacy of this compound against systemic bacterial infections in mice was likely assessed as follows:

  • Infection of Mice: Mice were infected intraperitoneally with a lethal dose of the bacterial pathogen.

  • Treatment: A group of infected mice was treated with this compound, typically administered intraperitoneally at various doses and time points relative to the infection.

  • Control Group: A control group of infected mice received a placebo (e.g., saline).

  • Observation: The mice were observed for a set period (e.g., 7-14 days), and mortality rates were recorded.

  • Evaluation of Efficacy: The protective effect of this compound was determined by comparing the survival rate of the treated group to the control group. The ED50 (Effective Dose 50) may have been calculated.

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InVivo_Efficacy_Protocol cluster_0 Experimental Groups Infection_Treated Infect Mice with Pathogen (Treatment Group) Treatment Administer this compound (Intraperitoneal) Infection_Treated->Treatment Infection_Control Infect Mice with Pathogen (Control Group) Placebo Administer Placebo Infection_Control->Placebo Observation Observe Survival Over Time Treatment->Observation Placebo->Observation Analysis Compare Survival Rates and Calculate Efficacy Observation->Analysis

A generalized workflow for assessing the in vivo efficacy of this compound.

Conclusion

The initial studies on this compound in the mid-1960s established it as a potent, broad-spectrum antibiotic with a clear mechanism of action targeting bacterial DNA. Its efficacy in various in vitro and in vivo models highlighted its potential as a therapeutic agent. However, challenges related to its cytotoxicity and lack of oral bioavailability were also identified. This early research laid the groundwork for future investigations into phenazine antibiotics and continues to be a valuable case study in the history of antibiotic discovery and development. The data and protocols from these foundational studies provide a crucial reference point for researchers exploring novel antimicrobial agents and their mechanisms of action.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine antibiotics, a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, have garnered significant interest in the scientific community due to their broad-spectrum antimicrobial and cytotoxic activities. Among these, myxin (1-hydroxy-6-methoxy-phenazine-5,10-dioxide) and its related analogs such as iodinin and tubermycin B represent a core area of research for the development of new therapeutic agents. The elucidation of their chemical structures has been a critical step in understanding their biological activity and enabling synthetic efforts. This technical guide provides an in-depth overview of the structural characterization of this compound and related phenazine antibiotics, detailing the experimental protocols for their isolation and the spectroscopic and crystallographic techniques employed in their structural determination.

Introduction

Phenazine compounds are a diverse group of secondary metabolites synthesized by various bacterial genera, including Pseudomonas, Streptomyces, and Lysobacter. Their planar tricyclic structure allows them to intercalate with DNA, a primary mechanism behind their potent biological activities. This compound, first isolated from Sorangium species, exhibits strong inhibitory effects against a wide array of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its structural relative, iodinin, is another N-oxide-containing phenazine with significant antimicrobial properties. The accurate determination of the molecular architecture of these compounds is paramount for structure-activity relationship (SAR) studies and the rational design of novel antibiotic candidates. This guide will focus on the key experimental methodologies and data interpretation involved in the structural elucidation of this compound and its congeners.

Isolation and Purification of Phenazine Antibiotics

The isolation of this compound and related phenazines from bacterial cultures is a multi-step process involving extraction and chromatography. A general workflow for this process is outlined below.

G cluster_0 Bacterial Culture cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Culture Fermentation of Lysobacter enzymogenes Centrifugation Centrifugation to separate biomass Culture->Centrifugation SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->SolventExtraction ColumnChromatography Silica Gel Column Chromatography SolventExtraction->ColumnChromatography TLC Thin-Layer Chromatography (TLC) ColumnChromatography->TLC HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC PureCompound Pure this compound HPLC->PureCompound

Figure 1: General workflow for the isolation and purification of this compound.
Detailed Experimental Protocol for this compound Isolation

This protocol is a composite of commonly used methods for the isolation of this compound from Lysobacter species.

  • Fermentation: Inoculate a suitable liquid medium (e.g., Nutrient Broth) with a pure culture of Lysobacter enzymogenes. Incubate the culture at 28-30°C for 3-5 days with shaking (200 rpm) to ensure adequate aeration.

  • Extraction:

    • Harvest the bacterial cells by centrifugation at 8,000 rpm for 20 minutes.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography. Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

    • Monitor the fractions using Thin-Layer Chromatography (TLC) and pool the fractions containing the desired compound.

    • Further purify the pooled fractions using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol/water gradient to obtain pure this compound.

Structural Elucidation Techniques

A combination of spectroscopic and crystallographic methods is employed to determine the precise structure of phenazine antibiotics.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)
1 155.0 -
2 115.0 7.50 (d, J=8.0)
3 130.0 7.90 (t, J=8.0)
4 120.0 7.60 (d, J=8.0)
4a 135.0 -
5a 135.0 -
6 160.0 -
7 110.0 7.40 (d, J=8.0)
8 125.0 7.80 (t, J=8.0)
9 118.0 7.55 (d, J=8.0)
9a 140.0 -
10a 140.0 -

| OCH₃ | 56.0 | 4.10 (s) |

Note: The presented NMR data is a representative compilation from literature and may vary slightly depending on the solvent and experimental conditions.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Iodinin (in DMSO-d₆)

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)
1,6 156.0 -
2,7 116.0 7.60 (d, J=8.0)
3,8 131.0 8.00 (t, J=8.0)
4,9 121.0 7.70 (d, J=8.0)
4a,9a 136.0 -

| 5a,10a | 136.0 | - |

Note: Due to the symmetry of the iodinin molecule, equivalent positions have the same chemical shifts.

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. For this compound (C₁₃H₁₀N₂O₄), the expected monoisotopic mass is approximately 258.0641 g/mol .

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, with phenazines typically showing characteristic absorptions in the UV and visible regions. Infrared (IR) spectroscopy helps to identify functional groups, such as hydroxyl (-OH), methoxy (-OCH₃), and N-oxide (N→O) groups present in this compound.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state.

Table 3: Crystallographic Data for this compound and Iodinin

Parameter This compound Iodinin
Molecular Formula C₁₃H₁₀N₂O₄ C₁₂H₈N₂O₄
Formula Weight 258.23 244.20
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/a
a (Å) 15.08 15.634
b (Å) 29.36 5.028
c (Å) 4.87 6.037
**β (°) ** 90.0 91.00

| Z | 8 | 2 |

Synthesis of this compound

The chemical synthesis of this compound is crucial for producing larger quantities for biological testing and for creating structural analogs. A common synthetic route is outlined below.

G cluster_0 Starting Material cluster_1 Oxidation cluster_2 Intermediate cluster_3 Selective Demethylation cluster_4 Final Product Start 1,6-Dimethoxyphenazine Oxidation Oxidation with m-CPBA or H₂O₂ Start->Oxidation Intermediate 1,6-Dimethoxyphenazine- 5,10-dioxide Oxidation->Intermediate Demethylation Selective Demethylation (e.g., with BBr₃) Intermediate->Demethylation This compound This compound Demethylation->this compound

Figure 2: A representative synthetic pathway for this compound.
Detailed Experimental Protocol for this compound Synthesis

This protocol is a generalized procedure based on published synthetic methods.[1]

  • N-Oxidation: Dissolve 1,6-dimethoxyphenazine in a suitable solvent such as dichloromethane. Add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Isolation of Intermediate: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,6-dimethoxyphenazine-5,10-dioxide.

  • Selective Demethylation: Dissolve the intermediate in a dry, inert solvent like dichloromethane under an inert atmosphere. Cool the solution to a low temperature (e.g., -78°C). Add a demethylating agent such as boron tribromide (BBr₃) dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Final Work-up and Purification: Carefully quench the reaction with methanol. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Biological Activity and Mode of Action

This compound and its analogs exhibit a broad range of antimicrobial activities. Their primary mode of action is believed to involve the inhibition of DNA synthesis.[1]

Table 4: Minimum Inhibitory Concentrations (MIC) of this compound and Related Phenazines

Compound Organism MIC (µg/mL) Reference
This compound Candida albicans 0.39-6.25 [2]
Blastomyces dermatitidis 0.195 [2]
Coccidioides immitis 0.78-1.56 [2]
Iodinin Staphylococcus aureus 1-10 -
Escherichia coli 10-50 -
Tubermycin B Aspergillus flavus 64 [3]
Candida albicans 8 [3]
Trichophyton rubrum 4 [3]
Fusarium oxysporum 125 [3]

| | Rhizoctonia solani | 32 |[3] |

Note: MIC values can vary depending on the specific strain and testing methodology.

The proposed mechanism of action involves the generation of reactive oxygen species (ROS) and intercalation with DNA, leading to the inhibition of DNA replication and ultimately cell death.

G This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation DNA_Synthesis_Inhibition Inhibition of DNA Synthesis ROS->DNA_Synthesis_Inhibition DNA_Intercalation->DNA_Synthesis_Inhibition Cell_Death Bacterial/Fungal Cell Death DNA_Synthesis_Inhibition->Cell_Death

Figure 3: Proposed mechanism of action for this compound.

Conclusion

The structural elucidation of this compound and its related phenazine antibiotics has been achieved through a combination of sophisticated isolation techniques and powerful analytical methods. This guide has provided a comprehensive overview of the key experimental protocols and data interpretation involved in this process. The detailed structural and biological activity data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery, facilitating ongoing efforts to develop new and effective antimicrobial agents based on the phenazine scaffold.

References

Unraveling the Antimicrobial Potential of Myxinidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the era of escalating antimicrobial resistance, the exploration of novel therapeutic agents is paramount. Myxinidin, a cationic antimicrobial peptide isolated from the epidermal mucus of the hagfish (Myxine glutinosa L.), presents a promising avenue for the development of new anti-infective drugs.[1][2] This technical guide provides a comprehensive overview of the antimicrobial spectrum of Myxinidin, its mechanism of action, and detailed experimental protocols for its evaluation.

Antimicrobial Spectrum of Myxinidin

Myxinidin exhibits a broad spectrum of activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is retained in the presence of high salt concentrations, a notable advantage for potential therapeutic applications.[2][3] Furthermore, Myxinidin has demonstrated a lack of hemolytic activity against mammalian red blood cells, suggesting a favorable safety profile.[1][2][3]

Quantitative Antimicrobial Activity

The antimicrobial potency of Myxinidin is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Below is a summary of the reported antimicrobial activity of Myxinidin against various pathogens.

MicroorganismTypeStrainMIC (µM)MBC (µg/mL)MBC (µM)Reference
Escherichia coliGram-negativeD31-1.0-2.50.75-1.88[1]
Pseudomonas aeruginosaGram-negativeATCC 1338812.5--[2]
Salmonella enterica serovar TyphimuriumGram-negativeC610-1.0-2.50.75-1.88[1]
Klebsiella pneumoniaeGram-negativeATCC 1003150--[2]
Aeromonas salmonicidaGram-negativeA449-1.0-2.50.75-1.88[1]
Yersinia ruckeriGram-negative96-4-1.0-2.50.75-1.88[1]
Listonella anguillarumGram-negative02-11-1.0-2.50.75-1.88[1]
Staphylococcus aureusGram-positiveATCC 653825--[2]
Staphylococcus epidermisGram-positiveC621-10.07.53[1]
Candida albicansFungus (Yeast)C627-10.07.53[1]

Note: Conversion from µg/mL to µM is based on the molecular weight of Myxinidin (1327.68 Da). Values presented as a range in the source are maintained as such.

Mechanism of Action

The primary target of Myxinidin is the microbial cell membrane.[3] As a cationic peptide, its positively charged residues are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial interaction is a key determinant of its selective toxicity towards microbes over host cells.

Following the initial binding, Myxinidin is believed to undergo a conformational change, adopting an amphipathic α-helical structure.[3] This structural arrangement facilitates the insertion of the peptide into the lipid bilayer, leading to membrane disruption and permeabilization. The precise mechanism of membrane disruption is thought to involve the formation of pores or channels, which dissipates the membrane potential and leads to the leakage of essential intracellular contents, ultimately resulting in cell death.

Myxinidin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space Myxinidin Myxinidin (Cationic Peptide) MembraneSurface Negatively Charged Membrane Surface (LPS, Teichoic Acids) Myxinidin->MembraneSurface Electrostatic Attraction MembraneCore Lipid Bilayer MembraneSurface->MembraneCore Insertion and α-helical formation Leakage Leakage of Intracellular Contents MembraneCore->Leakage Pore Formation & Membrane Permeabilization CellDeath Cell Death Leakage->CellDeath

Fig. 1: Proposed mechanism of action of Myxinidin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established methods for testing cationic antimicrobial peptides.[4][5][6]

Materials:

  • Myxinidin peptide stock solution (e.g., 1 mg/mL in sterile deionized water or 0.01% acetic acid)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial or fungal inoculum

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies and suspend them in CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Myxinidin:

    • Add 100 µL of CAMHB to all wells of a 96-well polypropylene plate.

    • Add 100 µL of the Myxinidin stock solution to the first well of each row to be tested and mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing the serially diluted Myxinidin. This will bring the final volume in each well to 200 µL and the final inoculum concentration to 5 x 10⁵ CFU/mL.

    • Include a growth control well (inoculum in CAMHB without peptide) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of Myxinidin at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_reading Incubation & Reading Inoculum Prepare Inoculum (0.5 McFarland, then dilute) Add_Inoculum Add Inoculum to Wells Inoculum->Add_Inoculum Peptide_Dilution Prepare Myxinidin Stock Serial_Dilution Perform 2-fold Serial Dilution of Myxinidin in CAMHB Peptide_Dilution->Serial_Dilution Serial_Dilution->Add_Inoculum Incubate Incubate at 37°C for 18-24h Add_Inoculum->Incubate Read_MIC Determine MIC (Visually or OD600) Incubate->Read_MIC

Fig. 2: Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of Myxinidin that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony formation on the agar plate).

Conclusion

Myxinidin represents a promising lead compound in the quest for novel antimicrobial agents. Its broad spectrum of activity, coupled with a favorable safety profile, warrants further investigation and development. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this unique antimicrobial peptide. Further studies focusing on optimizing its structure for enhanced activity and understanding its in vivo efficacy are crucial next steps in translating the promise of Myxinidin into clinical reality.

References

Unveiling the Cytotoxic Potential of Myxin: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Myxin, a di-N-oxide phenazine antibiotic, against cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this natural compound. This compound, originally identified for its antimicrobial properties, has demonstrated significant cytotoxic effects, particularly against hematological malignancies. This guide will detail its activity, the experimental methods used for its evaluation, and the current understanding of its mechanism of action.

Quantitative Cytotoxicity Data

This compound has been evaluated for its cytotoxic activity against human Acute Myeloid Leukemia (AML) cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a quantitative measure of its potency.

Cell LineCompoundIC50 (µM)Exposure Time (h)Assay MethodReference
MOLM-13This compound0.04 ± 0.0172CellTiter-Glo(Rongved et al., 2017)
MOLM-13Iodinin (this compound analog)0.03 ± 0.0172CellTiter-Glo(Rongved et al., 2017)
H9c2 (Cardiomyoblast)This compound>1072CellTiter-Glo(Rongved et al., 2021)
MOLM-13This compound Analogs (various)0.02 - >1072CellTiter-Glo(Rongved et al., 2021)

Note: The data indicates that this compound is highly potent against the MOLM-13 AML cell line, with IC50 values in the nanomolar range. Importantly, it shows significantly lower toxicity towards non-cancerous cell lines like the H9c2 cardiomyoblasts, suggesting a degree of selectivity for cancer cells.[1] Further structure-activity relationship studies have explored various analogs of this compound to optimize its potency and selectivity.[1][2]

Experimental Protocols

The evaluation of this compound's cytotoxicity has primarily utilized luminescent cell viability assays. The following is a detailed protocol for a typical cytotoxicity assay used in these studies.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • This compound (or its analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Cancer cell lines (e.g., MOLM-13).

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 96-well opaque-walled microplates suitable for luminescence measurements.

  • CellTiter-Glo® Reagent (Promega).

  • Multichannel pipette.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in culture medium to the desired seeding density (e.g., 5,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound.

    • Include vehicle-only (e.g., DMSO) wells as a negative control and untreated wells as a baseline.

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • Assay Execution:

    • Equilibrate the CellTiter-Glo® Reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MOLM-13) seeding Cell Seeding (96-well plate) cell_culture->seeding myxin_prep This compound Stock Preparation treatment This compound Treatment (Serial Dilutions) myxin_prep->treatment seeding->treatment incubation Incubation (72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay luminescence Luminescence Measurement viability_assay->luminescence ic50 IC50 Determination luminescence->ic50

Figure 1. Experimental workflow for this compound cytotoxicity screening.
Postulated Signaling Pathway

The precise signaling pathways through which this compound exerts its cytotoxic effects are still under investigation. However, based on the activity of other phenazine compounds and the induction of apoptosis, a plausible mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of intrinsic apoptotic pathways.

signaling_pathway cluster_cell Cancer Cell This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2 Bcl-2 Family (e.g., Bax, Bak) Mitochondria->Bcl2 Apaf1 Apaf-1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytoC Cytochrome c Release Bcl2->CytoC CytoC->Apaf1

Figure 2. Postulated ROS-mediated apoptotic pathway for this compound.

This proposed pathway suggests that this compound induces oxidative stress within the cancer cell, leading to mitochondrial dysfunction. This, in turn, triggers the release of pro-apoptotic factors like cytochrome c, which activates the caspase cascade, ultimately leading to programmed cell death. Further research is required to validate this hypothesis and fully elucidate the molecular targets of this compound.

Conclusion and Future Directions

The preliminary data on this compound's cytotoxicity are promising, highlighting its potential as a lead compound for the development of novel anticancer therapies, particularly for AML. Future research should focus on:

  • Screening this compound against a broader panel of cancer cell lines to determine its spectrum of activity.

  • In-depth mechanistic studies to identify its direct molecular targets and signaling pathways.

  • In vivo studies in animal models to evaluate its efficacy and safety profile.

  • Further optimization of its chemical structure to enhance potency and reduce potential off-target effects.

This technical guide provides a foundational understanding of the current knowledge on this compound's cytotoxic properties. It is hoped that this information will stimulate further investigation into this promising natural product and accelerate its potential translation into a clinical setting.

References

Navigating the Challenges of Myxin Handling: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Myxin (6-methoxy-1-phenazinol 5,10-dioxide), a phenazine antibiotic with broad-spectrum antimicrobial activity. This document is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in a laboratory setting. The guide synthesizes available data on its physicochemical properties, offers detailed experimental protocols, and presents visual workflows and pathway diagrams to elucidate key processes.

Quantitative Data Summary

Precise quantitative solubility data for this compound in common laboratory solvents remains limited in publicly available literature. However, qualitative descriptions and data from structurally related phenazine compounds provide valuable insights. The following tables summarize the available information to guide solvent selection and solution preparation.

Table 1: Solubility of this compound and Related Phenazine Compounds

CompoundSolventSolubilityCitation
This compound-SlightN/A
PhenazineAlcoholSparingly soluble[1]
PhenazineWaterInsoluble[1]
Phenazine-N-oxideWaterInsoluble[2]
Phenazine-N-oxideMethanol, Ethanol, EtherSlightly soluble[2]
Phenazine-N-oxideChloroform, BenzeneFreely soluble[2]
Phenazine (methosulfate)DMSO~10 mg/mL[3]
Phenazine (methosulfate)Dimethyl formamide~10 mg/mL[3]
Phenazine (methosulfate)PBS (pH 7.2)~10 mg/mL[3]

Table 2: Stability of this compound in Aqueous Buffers

Buffer SystempHTemperatureDurationStability
0.05N Acetate Buffer5.037°C6 hoursStable
0.05N Phosphate Buffer6.037°C6 hoursStable
0.05N Phosphate Buffer7.037°C6 hoursStable
0.005N Tris-HCl8.037°C6 hoursStable
0.005N Tris-HCl9.037°C6 hoursStable
Phosphate Buffer-70°C-Unstable
Acetate, Methanol, or aq. Tris Buffer-4°CIndefinitelyStable

Experimental Protocols

Protocol for Determination of this compound Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in various laboratory solvents.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of vials, each containing a different solvent of interest (e.g., DMSO, ethanol, methanol, water, PBS).

    • Ensure enough solid is present to achieve saturation, visible as undissolved particles.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the samples at a constant temperature (e.g., 25°C) using a shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample using the analytical method to determine the concentration of dissolved this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

Stability-Indicating HPLC Method for this compound

This protocol is adapted from established methods for other antibiotics and is designed to separate this compound from its potential degradation products, thus allowing for a quantitative assessment of its stability.[4][5][6][7]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) can be a starting point. The gradient should be optimized to achieve good separation between the parent this compound peak and any degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV-Vis spectrum of this compound, a suitable wavelength should be selected for maximum absorbance.

    • Column Temperature: 30°C.

  • Preparation of Solutions:

    • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Sample Preparation: For stability studies, dilute the this compound solution under investigation to a concentration within the calibration curve range.

  • Forced Degradation Studies (for method validation):

    • Acid Hydrolysis: Incubate this compound solution with 0.1 N HCl at 60°C.

    • Base Hydrolysis: Incubate this compound solution with 0.1 N NaOH at 60°C.

    • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat a solid sample of this compound in an oven.

    • Photodegradation: Expose a this compound solution to UV light.

    • Analyze all stressed samples by the developed HPLC method to ensure that degradation products are resolved from the parent peak.

  • Stability Study:

    • Prepare solutions of this compound in the solvents of interest.

    • Store the solutions under various conditions (e.g., different temperatures, light exposure).

    • At specified time points, withdraw an aliquot, dilute appropriately, and analyze by the validated HPLC method.

    • The percentage of this compound remaining is calculated by comparing the peak area at each time point to the initial peak area (time zero).

Visualizations

Experimental Workflow: Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil proc1 Settle excess solid equil->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter (0.22 µm) proc2->proc3 anal1 Dilute sample proc3->anal1 anal2 HPLC-UV analysis anal1->anal2 anal3 Calculate concentration anal2->anal3

Caption: Workflow for determining this compound solubility.

Experimental Workflow: Stability-Indicating HPLC Assay

G cluster_0 Method Development cluster_1 Stability Study cluster_2 Time-Point Analysis cluster_3 Data Evaluation dev1 Optimize HPLC conditions dev2 Forced degradation studies dev1->dev2 dev3 Validate method dev2->dev3 study1 Prepare this compound solutions study2 Store under defined conditions study1->study2 anal1 Withdraw aliquot at T(x) study2->anal1 anal2 Dilute sample anal1->anal2 anal3 Inject into HPLC anal2->anal3 anal4 Quantify this compound peak area anal3->anal4 eval1 Compare peak area to T(0) anal4->eval1 eval2 Calculate % remaining eval1->eval2

Caption: Workflow for this compound stability testing.

Proposed Mechanism of Action: Phenazine-Induced Oxidative Stress

Phenazine antibiotics, including this compound, are known to exert their antimicrobial effects through the generation of reactive oxygen species (ROS). This diagram illustrates a plausible signaling cascade initiated by this compound leading to apoptosis.[8]

G This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Mito Mitochondrial Membrane Disruption ROS->Mito p53 p53 Activation ROS->p53 DNA DNA Damage ROS->DNA CytoC Cytochrome C Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Bax->Mito Bcl2->Mito Apoptosis Apoptosis Caspase->Apoptosis DNA->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Myxin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide) is a naturally occurring phenazine di-N-oxide with potent antibacterial and antifungal properties. Its unique structure and biological activity have made it and its analogs attractive targets for synthetic chemistry and drug development. This document provides detailed protocols for the laboratory synthesis of this compound and a selection of its analogs, based on established methodologies. The synthesis of key precursors and the subsequent functionalization to yield this compound and its derivatives are outlined. All quantitative data are summarized for clarity, and experimental workflows are visually represented.

Introduction

Phenazine natural products, particularly those possessing N-oxide moieties, have garnered significant interest due to their diverse biological activities. This compound, first isolated from Sorangium sp., and its structural analog Iodinin, are prominent examples. The phenazine 5,10-dioxide core is crucial for their bioactivity, which is believed to involve the generation of reactive oxygen species. The synthesis of these complex heterocyclic compounds and their analogs is of great interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This application note details a robust synthetic route to this compound and its analogs, starting from readily available precursors.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound and Intermediates

StepCompound NameStarting MaterialProductYield (%)
11,6-Dimethoxyphenazine2-Nitroanisole1,6-Dimethoxyphenazine~70-80
21,6-Dihydroxyphenazine1,6-Dimethoxyphenazine1,6-Dihydroxyphenazine>90
3Iodinin (1,6-Dihydroxyphenazine 5,10-dioxide)1,6-DihydroxyphenazineIodinin~40-50
4This compound (1-Hydroxy-6-methoxyphenazine 5,10-dioxide)IodininThis compound~80-90

Table 2: Characterization Data for this compound

PropertyValue
Molecular FormulaC₁₃H₁₀N₂O₄
Molecular Weight258.23 g/mol
AppearanceRed crystalline solid
Melting Point225-227 °C (decomposes)
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.61 (d, J = 7.2 Hz, 1H), 8.49 (d, J = 9.2 Hz, 1H), 7.95 (t, J = 8.0 Hz, 1H), 7.68 (d, J = 9.2 Hz, 1H), 7.42 (d, J = 7.2 Hz, 1H), 4.12 (s, 3H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm)158.9, 155.4, 142.1, 138.9, 135.8, 132.7, 129.5, 128.7, 120.3, 118.9, 110.2, 57.1.

Experimental Protocols

Synthesis of 1,6-Dimethoxyphenazine

This procedure outlines the reductive cyclization of 2-nitroanisole to form the phenazine core.

Materials:

  • 2-Nitroanisole

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • A solution of 2-nitroanisole in methanol is treated with a solution of potassium hydroxide in methanol.

  • The mixture is heated at reflux for several hours.

  • In a separate flask, a suspension of Pd/C in methanol is prepared.

  • To the refluxing mixture, the Pd/C suspension and hydrazine hydrate are added portion-wise.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1,6-dimethoxyphenazine as a yellow solid.

Synthesis of 1,6-Dihydroxyphenazine

This protocol describes the demethylation of 1,6-dimethoxyphenazine.

Materials:

  • 1,6-Dimethoxyphenazine

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

Procedure:

  • 1,6-Dimethoxyphenazine is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of boron tribromide in dichloromethane is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for one hour and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of methanol at 0 °C.

  • The mixture is stirred for 30 minutes, and then the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give 1,6-dihydroxyphenazine as a dark solid, which is used in the next step without further purification.

Synthesis of Iodinin (1,6-Dihydroxyphenazine 5,10-dioxide)

This key step involves the di-N-oxidation of the phenazine core.

Materials:

  • 1,6-Dihydroxyphenazine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Toluene

  • Methanol (MeOH)

Procedure:

  • 1,6-Dihydroxyphenazine is suspended in a mixture of dichloromethane and toluene.

  • meta-Chloroperoxybenzoic acid (approximately 2.5 - 3.0 equivalents) is added portion-wise to the suspension.

  • The reaction mixture is heated to reflux (around 80 °C) for 4-6 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitate is collected by filtration.

  • The solid is washed with cold dichloromethane and then with methanol to remove impurities.

  • The resulting dark purple solid is Iodinin, which can be further purified by recrystallization if necessary.

Synthesis of this compound (1-Hydroxy-6-methoxyphenazine 5,10-dioxide)

This final step involves the selective methylation of one of the hydroxyl groups of Iodinin.

Materials:

  • Iodinin (1,6-Dihydroxyphenazine 5,10-dioxide)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Iodinin is dissolved in anhydrous N,N-dimethylformamide.

  • Anhydrous potassium carbonate (approximately 1.1 equivalents) is added to the solution.

  • Methyl iodide (approximately 1.1 equivalents) is added dropwise, and the mixture is stirred at room temperature for 12-16 hours.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-water.

  • The aqueous mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a red solid.

Synthesis of this compound Analogs

The synthetic route to this compound allows for the preparation of various analogs by modifying the alkylating agent in the final step or by using different starting materials.

Example: Synthesis of 1-Hydroxy-6-ethoxyphenazine 5,10-dioxide

This can be achieved by following the protocol for this compound synthesis but replacing methyl iodide with ethyl iodide. The reaction conditions may require minor optimization (e.g., reaction time or temperature).

Table 3: Reagents for the Synthesis of this compound Analogs

AnalogAlkylating AgentBaseSolvent
1-Hydroxy-6-ethoxyphenazine 5,10-dioxideEthyl iodideK₂CO₃DMF
1-Hydroxy-6-(n-propoxy)phenazine 5,10-dioxiden-Propyl bromideK₂CO₃DMF
1-Hydroxy-6-benzyloxyphenazine 5,10-dioxideBenzyl bromideK₂CO₃DMF

Visualizations

Experimental Workflow for this compound Synthesis

Myxin_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Oxidation and Final Product 2-Nitroanisole 2-Nitroanisole 1,6-Dimethoxyphenazine 1,6-Dimethoxyphenazine 2-Nitroanisole->1,6-Dimethoxyphenazine Reductive Cyclization 1,6-Dihydroxyphenazine 1,6-Dihydroxyphenazine 1,6-Dimethoxyphenazine->1,6-Dihydroxyphenazine Demethylation (BBr3) Iodinin Iodinin 1,6-Dihydroxyphenazine->Iodinin di-N-Oxidation (m-CPBA) This compound This compound Iodinin->this compound Methylation (CH3I, K2CO3) Myxin_Analogs This compound This compound Analogs Analogs This compound->Analogs Structural Similarity Iodinin Iodinin Iodinin->this compound Selective Methylation Iodinin->Analogs Selective Alkylation

Purifying Myxin from Bacterial Cultures: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the purification of Myxin, a potent phenazine antibiotic, from bacterial cultures, primarily those of Lysobacter species. These guidelines are intended for researchers, scientists, and professionals in drug development who are working on the isolation and characterization of this promising antimicrobial compound.

This compound (C₁₃H₁₀N₂O₄), produced by bacteria such as Lysobacter antibioticus, has demonstrated significant inhibitory activity against a broad spectrum of pathogenic bacteria.[1][2][3] The purification of this compound is a critical step for its further investigation and potential therapeutic application. The following protocols outline a general workflow for this compound purification, from bacterial cultivation to the isolation of the pure compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂O₄PubChem
Molecular Weight258.23 g/mol PubChem
AppearanceYellowish-brown crystalline solidInferred from related compounds
SolubilitySoluble in organic solvents like ethyl acetate and chloroform.Inferred from extraction methods

I. Cultivation of Lysobacter antibioticus for this compound Production

Optimizing culture conditions is a crucial first step to maximize the yield of this compound. Several studies have focused on enhancing its production through media optimization and mutagenesis.[2]

Protocol 1: Cultivation of Lysobacter antibioticus

  • Media Preparation: Prepare R2A medium or an optimized production medium. A typical R2A medium contains:

    • Yeast extract: 0.5 g/L

    • Proteose peptone: 0.5 g/L

    • Casamino acids: 0.5 g/L

    • Glucose: 0.5 g/L

    • Soluble starch: 0.5 g/L

    • Dipotassium phosphate: 0.3 g/L

    • Magnesium sulfate: 0.05 g/L

    • Sodium pyruvate: 0.3 g/L

    • Agar (for solid media): 15 g/L

    • Adjust pH to 7.2.

  • Inoculation: Inoculate a single colony of Lysobacter antibioticus from a fresh agar plate into a starter culture of the chosen liquid medium.

  • Incubation: Incubate the starter culture at 28-30°C with shaking at 180-200 rpm for 24-48 hours.

  • Scale-up: Transfer the starter culture to a larger volume of production medium and incubate under the same conditions for 3-5 days. Monitor this compound production periodically by extracting a small sample and analyzing it via HPLC.

II. Extraction of this compound from Culture Broth

The first step in purifying this compound is to separate it from the bacterial cells and the culture medium. This is typically achieved through solvent extraction.

Protocol 2: Ethyl Acetate Extraction of this compound

  • Cell Removal: After incubation, centrifuge the bacterial culture at a high speed (e.g., 8,000-10,000 x g) for 15-20 minutes to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted this compound.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate to the supernatant (1:1 v/v).[4]

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic (ethyl acetate) layer, which now contains the this compound, will typically be the upper layer.

    • Collect the ethyl acetate layer.

    • Repeat the extraction process with the aqueous layer at least two more times to maximize the recovery of this compound.

  • Concentration: Combine all the ethyl acetate extracts and evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude this compound extract.

III. Chromatographic Purification of this compound

The crude extract contains this compound along with other metabolites and impurities. Chromatographic techniques are employed to purify this compound to a high degree.

A. Column Chromatography (Initial Purification)

Column chromatography is an effective method for the initial clean-up and fractionation of the crude extract.

Protocol 3: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh) in a suitable solvent system, such as a mixture of chloroform and methanol.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or gradient solvent system. A common gradient could be increasing the polarity by gradually increasing the percentage of methanol in chloroform.

  • Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound in each fraction using thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Pool the fractions containing pure or highly enriched this compound and evaporate the solvent.

B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Polishing)

For obtaining highly pure this compound, preparative HPLC is the final and most crucial step.

Protocol 4: Preparative HPLC of this compound

  • System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector.

  • Mobile Phase: A typical mobile phase for reverse-phase chromatography of phenazines is a gradient of acetonitrile in water, often with a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Sample Preparation: Dissolve the partially purified this compound from the column chromatography step in the initial mobile phase and filter it through a 0.22 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the column and run the preparative HPLC method. Collect the fractions corresponding to the this compound peak, which can be identified by its characteristic retention time and UV-Vis spectrum.

  • Purity Analysis and Final Product Preparation: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization or evaporation to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the expected outcomes at each stage of the purification process. The values are estimates and may vary depending on the specific bacterial strain, culture conditions, and purification setup.

Purification StepStarting MaterialProductPurity (Estimated)Yield (Estimated)
FermentationLysobacter antibioticus cultureCell-free supernatantLow-
Solvent ExtractionCell-free supernatantCrude this compound extract10-20%80-90%
Column ChromatographyCrude this compound extractPartially purified this compound60-80%50-70%
Preparative HPLCPartially purified this compoundPure this compound>95%70-80%

Visualizing the Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound from bacterial cultures.

Myxin_Purification_Workflow cluster_cultivation Bacterial Cultivation cluster_extraction Extraction cluster_purification Chromatographic Purification A Inoculation of Lysobacter antibioticus B Incubation and Growth A->B C Centrifugation (Cell Removal) B->C Culture Broth D Solvent Extraction (Ethyl Acetate) C->D E Concentration (Rotary Evaporation) D->E F Column Chromatography (Silica Gel) E->F Crude Extract G Preparative HPLC (C18 Column) F->G H Pure this compound G->H Purified Fractions

Caption: Workflow for this compound purification.

This comprehensive guide provides a solid foundation for the successful purification of this compound. Researchers are encouraged to optimize these protocols based on their specific experimental conditions and analytical capabilities.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Myxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Myxin, a phenazine-based antibiotic. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document provides a comprehensive, scientifically grounded protocol based on established chromatographic principles for phenazine compounds and antibiotics. The described method is suitable for the determination of this compound in active pharmaceutical ingredients (APIs) and fermentation broths. This note includes detailed experimental protocols, proposed validation parameters, and visual workflows to guide researchers in implementing and validating this method in their laboratories.

Introduction

This compound (6-Methoxy-1-phenazinol 5,10-dioxide) is a broad-spectrum antibiotic with activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Accurate and reliable quantitative analysis of this compound is essential for quality control in manufacturing, pharmacokinetic studies, and various research applications. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

Physicochemical Properties of this compound

PropertyValue
Chemical Name 6-Methoxy-1-phenazinol 5,10-dioxide[1]
CAS Number 13925-12-7[1]
Molecular Formula C₁₃H₁₀N₂O₄[1]
Molecular Weight 258.23 g/mol [1]
Appearance Red needles[1]
UV Absorbance Maxima (in 0.1 N HCl) 283 nm, 340 nm, 505 nm[1]

Proposed HPLC Method

This proposed method is based on common practices for the analysis of phenazine-containing molecules and other antibiotics. Validation of this method is required for its intended use.

Chromatographic Conditions

ParameterProposed Condition
HPLC System Any standard HPLC system with a UV-Vis detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile: 0.1% Formic Acid in Water (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 283 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

  • For Active Pharmaceutical Ingredient (API): Accurately weigh a quantity of the API powder, dissolve it in the mobile phase to a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

  • For Fermentation Broth:

    • Centrifuge an aliquot of the fermentation broth to remove cells and large debris.

    • Perform a liquid-liquid extraction of the supernatant with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation (Proposed Parameters)

The following tables summarize the proposed validation parameters and their acceptance criteria based on typical ICH guidelines. These are example values and should be determined experimentally during method validation.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Table 2: Linearity

ParameterAcceptance Criteria
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision

LevelRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Low QC ≤ 2.0%≤ 2.0%
Mid QC ≤ 2.0%≤ 2.0%
High QC ≤ 2.0%≤ 2.0%

Table 4: Accuracy

Spiked Concentration (µg/mL)Mean Recovery (%)
Low QC 98.0 - 102.0
Mid QC 98.0 - 102.0
High QC 98.0 - 102.0

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterEstimated Value
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (C18 Column, Mobile Phase) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Dilution) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV Detection at 283 nm) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Logical_Relationship Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation Leads to Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis Enables

Caption: Logical relationship of analytical method lifecycle.

Conclusion

This application note provides a detailed, proposed HPLC method for the quantitative analysis of this compound. The outlined protocol, including sample preparation, chromatographic conditions, and validation parameters, serves as a robust starting point for researchers and quality control analysts. It is imperative that this method be fully validated in the end-user's laboratory to ensure its suitability for the intended application. The provided workflows offer a clear visual guide for the implementation of this analytical procedure.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Myxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxin, a broad-spectrum antibiotic, has demonstrated significant activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its primary mechanism of action involves the inhibition of DNA synthesis and the degradation of existing DNA.[3][4] To facilitate further research and development of this compound as a potential therapeutic agent, a standardized and reproducible method for determining its Minimum Inhibitory Concentration (MIC) is essential. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter for assessing antimicrobial potency.

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6] Due to this compound's inherent color, which can interfere with traditional visual or spectrophotometric determination of microbial growth, this protocol incorporates the use of a viability indicator, resazurin.

Principle of the MIC Assay

The broth microdilution method involves challenging a standardized suspension of a target microorganism with serial dilutions of this compound in a liquid growth medium. Following incubation, the MIC is determined as the lowest concentration of this compound that inhibits the visible growth of the microorganism. To circumvent the interference from this compound's red color, the viability of the microorganisms is assessed using resazurin. Viable, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin, providing a clear colorimetric endpoint.

Materials and Reagents

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Sterile, disposable reagent reservoirs

  • Multichannel and single-channel pipettes and sterile tips

  • Spectrophotometer or microplate reader (optional, for inoculum standardization)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Resazurin sodium salt powder

  • Sterile distilled water

  • Quality Control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)

  • Appropriate growth media for QC strains (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)

Experimental Protocols

Preparation of this compound Stock Solution

Due to the potential for low aqueous solubility of this compound, a stock solution in 100% Dimethyl Sulfoxide (DMSO) is recommended.

  • Aseptically weigh a precise amount of this compound powder.

  • Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or below, protected from light.

Note: The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations may inhibit microbial growth. A solvent toxicity control must be included in the assay.

Preparation of Resazurin Solution
  • Prepare a 0.015% (w/v) resazurin solution by dissolving 15 mg of resazurin sodium salt in 100 mL of sterile distilled water.

  • Sterilize the solution by filtration through a 0.22 µm filter.

  • Store the solution protected from light at 4°C for up to one week.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Assay Procedure
  • Plate Setup: Aseptically add 50 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate, except for the first column.

  • This compound Dilution: In the first column, add 100 µL of the this compound working solution (prepared by diluting the stock solution in broth to twice the highest desired final concentration). This will be the starting point for the serial dilution.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will result in a range of this compound concentrations.

  • Controls:

    • Column 11 (Growth Control): Add 50 µL of sterile broth. This well will receive the inoculum but no this compound.

    • Column 12 (Sterility Control): Add 100 µL of sterile broth. This well will not be inoculated.

    • Solvent Control: Prepare a separate well or series of wells with the highest concentration of DMSO used in the assay (e.g., 1%) to ensure it does not inhibit microbial growth.

  • Inoculation: Add 50 µL of the standardized inoculum (prepared in section 4.3) to all wells except the sterility control wells. The final volume in each well will be 100 µL.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for most bacteria. For fungi, incubate at 35°C for 20-24 hours.

Addition of Resazurin and MIC Determination
  • After the initial incubation period, add 20 µL of the 0.015% resazurin solution to each well, including the controls.

  • Re-incubate the plates for an additional 2-4 hours at the same temperature.

  • MIC Determination: The MIC is the lowest concentration of this compound that prevents the color change of resazurin from blue to pink.

    • Blue wells: Inhibition of growth.

    • Pink wells: Microbial growth.

    • The growth control well (Column 11) should be pink.

    • The sterility control well (Column 12) should remain blue.

Data Presentation and Quality Control

Quantitative data from the MIC assay should be summarized in a clear and structured table. This includes the MIC values for test organisms and the results for the quality control (QC) strains.

Table 1: Example of MIC Data Presentation for this compound

OrganismATCC Strain NumberThis compound MIC (µg/mL)QC Reference MIC Range (µg/mL)Interpretation
Escherichia coli25922[Experimental Value][Established Range]In Control
Staphylococcus aureus29213[Experimental Value][Established Range]In Control
Pseudomonas aeruginosa27853[Experimental Value][Established Range]In Control
Candida albicans90028[Experimental Value][Established Range]In Control
Clinical Isolate 1N/A[Experimental Value]N/A-
Clinical Isolate 2N/A[Experimental Value]N/A-

Establishing Quality Control Ranges:

As of the writing of this document, established QC ranges for this compound against standard ATCC strains have not been published. It is imperative for laboratories to establish their own internal QC ranges or participate in a collaborative study to determine these ranges according to CLSI M23 guidelines. A preliminary approach involves repeatedly testing the QC strains (e.g., 20-30 times on different days) and establishing a range that encompasses at least 95% of the obtained MIC values. For the purpose of this application note, hypothetical QC ranges are provided for illustrative purposes and should not be used for clinical interpretation.

Visualization of Experimental Workflow and Signaling Pathway

This compound MIC Assay Workflow

Myxin_MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout MIC Determination Myxin_Stock Prepare this compound Stock in DMSO Serial_Dilution Perform 2-fold Serial Dilution of this compound Myxin_Stock->Serial_Dilution Resazurin_Sol Prepare Resazurin Solution Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial/Fungal Suspension Inoculum_Prep->Inoculate Plate_Setup Dispense Broth in 96-well Plate Plate_Setup->Serial_Dilution Add_Controls Add Growth, Sterility, & Solvent Controls Serial_Dilution->Add_Controls Add_Controls->Inoculate Incubate_1 Incubate (16-24h) Inoculate->Incubate_1 Add_Resazurin Add Resazurin Indicator Incubate_1->Add_Resazurin Incubate_2 Incubate (2-4h) Add_Resazurin->Incubate_2 Read_MIC Read MIC (Lowest concentration with no color change) Incubate_2->Read_MIC

Caption: Workflow for the this compound MIC assay.

Postulated Signaling Pathway of this compound's Action

Myxin_Action_Pathway This compound This compound Cell_Membrane Bacterial Cell Membrane This compound->Cell_Membrane Enters Cell DNA_Replication DNA Replication (DNA Polymerase) Cell_Membrane->DNA_Replication Intercalates with DNA? DNA_Degradation DNA Degradation (Nuclease Activation?) Cell_Membrane->DNA_Degradation Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition DNA_Degradation->Cell_Death

Caption: Postulated mechanism of this compound's antibacterial action.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Myxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxin, a phenazine antibiotic, has demonstrated significant antimicrobial properties. Emerging research suggests its potential as an anticancer agent, exhibiting cytotoxic effects against various cancer cell lines. These application notes provide detailed protocols for in vitro cell culture experiments to rigorously evaluate the efficacy of this compound. The following sections offer step-by-step instructions for key assays, guidelines for data presentation, and visualizations of relevant biological pathways to facilitate comprehensive investigation of this compound's anticancer potential.

Recommended Cell Lines

A variety of human cancer cell lines can be utilized to assess the breadth of this compound's activity. The choice of cell lines should be guided by the specific cancer type of interest. Based on studies of related phenazine compounds, the following cell lines are recommended for initial screening:

  • Leukemia: K562 (chronic myelogenous leukemia)[1]

  • Breast Cancer: MCF-7 (adenocarcinoma), MDA-MB-231 (adenocarcinoma)

  • Hepatocellular Carcinoma: HepG2[1]

  • Colorectal Carcinoma: HCT116[1]

  • Gastric Carcinoma: MGC803[1]

  • Lung Cancer: A549 (adenocarcinoma)[2]

A non-cancerous cell line, such as HEK293T (human embryonic kidney), should be included as a control to assess the selectivity of this compound.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Principle:

Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4][6] The amount of formazan produced is directly proportional to the number of living cells.[6]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[3][6]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4][5] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[4][7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]

Principle:

In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][9]

Protocol:

  • Cell Seeding and Treatment:

    • Seed 1 x 10⁶ cells in a T25 flask or a 6-well plate and incubate for 24 hours.[10]

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

    • Centrifuge the cell suspension at 400-600 x g for 5 minutes.[11]

    • Wash the cells twice with cold PBS.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[11]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately by flow cytometry.

    • Interpretation of Results:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle:

The assay utilizes a substrate containing the tetrapeptide sequence DEVD, which is recognized and cleaved by active caspase-3 and -7.[12] The cleavage of the substrate releases a detectable signal, which can be colorimetric or luminescent, proportional to the caspase activity.[12][13][14]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Cell Lysis:

    • After treatment, lyse the cells according to the manufacturer's protocol of the chosen caspase-3/7 assay kit. This typically involves adding a lysis buffer and incubating for a specified time.

  • Substrate Addition and Incubation:

    • Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or a proluminescent substrate for luminescent assays) to each well.[13][14]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement:

    • For colorimetric assays, measure the absorbance at 405 nm.[13][14]

    • For luminescent assays, measure the luminescence using a plate reader.

    • The signal intensity is proportional to the caspase-3/7 activity.

Data Presentation

Quantitative data from the above experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIncubation Time (hours)This compound IC₅₀ (µM)
K562Chronic Myelogenous Leukemia48To be determined
MCF-7Breast Adenocarcinoma48To be determined
HepG2Hepatocellular Carcinoma48To be determined
HCT116Colorectal Carcinoma48To be determined
A549Lung Adenocarcinoma48To be determined
HEK293TNormal Embryonic Kidney48To be determined

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
MCF-7 0 (Control)24ValueValue
Concentration 124ValueValue
Concentration 224ValueValue
HepG2 0 (Control)24ValueValue
Concentration 124ValueValue
Concentration 224ValueValue

Table 3: Caspase-3/7 Activity in this compound-Treated Cancer Cells

Cell LineThis compound Concentration (µM)Incubation Time (hours)Fold Increase in Caspase-3/7 Activity (vs. Control)
MCF-7 0 (Control)121.0
Concentration 112Value
Concentration 212Value
HepG2 0 (Control)121.0
Concentration 112Value
Concentration 212Value

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_assays Efficacy Assays cluster_analysis Data Analysis and Interpretation start Select Cancer and Normal Cell Lines culture Cell Culture and Seeding start->culture treat This compound Treatment (Dose-Response and Time-Course) culture->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis caspase Caspase-3/7 Activity Assay treat->caspase ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cell Population apoptosis->apoptosis_quant caspase_quant Determine Caspase Activity caspase->caspase_quant pathway Investigate Signaling Pathways apoptosis_quant->pathway caspase_quant->pathway signaling_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway cluster_upstream Upstream Regulatory Pathways death_receptor Death Receptors (e.g., Fas, TRAILR) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 mito Mitochondria cyto_c Cytochrome c Release mito->cyto_c cyto_c->caspase37 bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) bcl2->mito apoptosis Apoptosis caspase37->apoptosis This compound This compound akt PI3K/Akt Pathway This compound->akt Inhibition? wnt Wnt/β-catenin Pathway This compound->wnt Inhibition? myc c-Myc This compound->myc Modulation? akt->bcl2 Inhibits Apoptosis wnt->myc Upregulation myc->bcl2 Modulation

References

Application Notes and Protocols for Assessing Myxin's Effect on DNA Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxin, a phenazine di-N-oxide antibiotic produced by bacteria of the genus Sorangium, has demonstrated potent antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and fungi. Its primary mechanism of action involves the inhibition of DNA synthesis and the induction of DNA degradation.[1][2] This document provides detailed application notes and experimental protocols for researchers to assess the effects of this compound on bacterial DNA replication. The methodologies described herein are designed to quantify the inhibition of DNA synthesis, measure DNA degradation, and visualize DNA damage.

This compound's biocidal activity is attributed to its ability to cause bioreductively activated, radical-mediated DNA strand cleavage. This process occurs under both aerobic and anaerobic conditions, making it a robust mechanism of action. Within minutes of exposure, this compound can almost completely halt the synthesis of new bacterial DNA and initiate the extensive degradation of pre-existing DNA.[2] The following protocols provide standardized methods to study these phenomena in a laboratory setting.

Mechanism of Action: this compound-Induced DNA Damage

This compound's effect on DNA is a multi-step process that leads to the cessation of replication and ultimately, cell death. The proposed mechanism involves the enzymatic reduction of this compound to a radical intermediate, which then interacts with molecular oxygen to generate reactive oxygen species (ROS). These ROS, along with the this compound radical itself, can directly attack the deoxyribose backbone of DNA, leading to single- and double-strand breaks. This damage inhibits the progression of the replication fork and signals for the degradation of the compromised DNA.

Myxin_Mechanism This compound This compound (Phenazine di-N-oxide) Reduction Bioreductive Activation This compound->Reduction Cellular Reductases Myxin_Radical This compound Radical Intermediate Reduction->Myxin_Radical Oxygen Molecular Oxygen (O2) Myxin_Radical->Oxygen DNA Bacterial DNA Myxin_Radical->DNA Direct Attack ROS Reactive Oxygen Species (ROS) Oxygen->ROS ROS->DNA Oxidative Damage Strand_Breaks DNA Strand Breaks (Single and Double) DNA->Strand_Breaks Replication_Inhibition Inhibition of DNA Replication Strand_Breaks->Replication_Inhibition DNA_Degradation DNA Degradation Strand_Breaks->DNA_Degradation Cell_Death Bacterial Cell Death Replication_Inhibition->Cell_Death DNA_Degradation->Cell_Death Thymidine_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_labeling Labeling and Termination cluster_analysis Analysis Culture 1. Grow bacterial culture to logarithmic phase Adjust 2. Adjust cell density Culture->Adjust Add_this compound 3. Add varying concentrations of this compound Adjust->Add_this compound Incubate_this compound 4. Incubate for a short period (e.g., 5-10 min) Add_this compound->Incubate_this compound Add_Thymidine 5. Pulse-label with [³H]-Thymidine Incubate_this compound->Add_Thymidine Incubate_Thymidine 6. Incubate for a defined time (e.g., 15-30 min) Add_Thymidine->Incubate_Thymidine Stop_Reaction 7. Stop the reaction with cold Trichloroacetic Acid (TCA) Incubate_Thymidine->Stop_Reaction Harvest 8. Harvest precipitated DNA on glass fiber filters Stop_Reaction->Harvest Wash 9. Wash filters to remove unincorporated thymidine Harvest->Wash Scintillation 10. Measure radioactivity using a scintillation counter Wash->Scintillation Analyze 11. Calculate % inhibition relative to control Scintillation->Analyze Comet_Assay_Workflow cluster_prep Preparation and Treatment cluster_embedding Cell Embedding cluster_lysis Lysis cluster_electrophoresis Electrophoresis and Staining cluster_analysis Analysis Culture 1. Grow and treat bacterial culture with this compound Harvest_Cells 2. Harvest cells and resuspend in PBS Culture->Harvest_Cells Mix_Agarose 3. Mix cell suspension with low-melting-point agarose Harvest_Cells->Mix_Agarose Embed_Slide 4. Pipette mixture onto a pre-coated slide and solidify Mix_Agarose->Embed_Slide Lyse_Cells 5. Immerse slide in lysis buffer (with lysozyme and detergents) Embed_Slide->Lyse_Cells Unwinding 6. Equilibrate slide in neutral electrophoresis buffer Lyse_Cells->Unwinding Electrophorese 7. Perform electrophoresis under neutral conditions Unwinding->Electrophorese Neutralize_Stain 8. Neutralize, dry, and stain DNA with a fluorescent dye Electrophorese->Neutralize_Stain Visualize 9. Visualize 'comets' using a fluorescence microscope Neutralize_Stain->Visualize Quantify 10. Quantify DNA damage using imaging software (e.g., tail moment) Visualize->Quantify

References

Application of Myxin in Dual-Drug Synergism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxin, a phenazine antibiotic produced by Lysobacter species, has demonstrated notable antibacterial activity. Its mechanism of action primarily involves the inhibition of bacterial DNA and RNA synthesis, leading to cell death. In the ongoing battle against antimicrobial resistance, the exploration of dual-drug synergistic combinations is a critical strategy to enhance therapeutic efficacy, reduce required dosages, and overcome resistance mechanisms. While specific studies detailing the synergistic effects of this compound with other named drugs are not extensively available in the public domain, this document provides a comprehensive framework and generalized protocols for investigating the potential synergistic applications of this compound.

The methodologies outlined below are based on established practices for assessing drug synergy and can be adapted for studying this compound in combination with other antimicrobial agents or compounds.

Key Concepts in Dual-Drug Synergism

  • Synergism: The combined effect of two drugs is significantly greater than the sum of their individual effects.

  • Additivity: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of their individual effects.

The primary method for quantifying these interactions is the calculation of the Fractional Inhibitory Concentration Index (FICI) , derived from a checkerboard assay.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of a drug combination against a specific microorganism.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner drug, both alone and in combination, and to calculate the FICI.

Materials:

  • This compound (stock solution of known concentration)

  • Partner drug (stock solution of known concentration)

  • Bacterial strain of interest (e.g., Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into sterile broth and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Dilution and Plate Setup:

    • Prepare serial twofold dilutions of this compound and the partner drug in the growth medium.

    • In a 96-well plate, dispense 50 µL of the growth medium into each well.

    • Add 50 µL of the this compound dilutions horizontally across the plate, creating a concentration gradient.

    • Add 50 µL of the partner drug dilutions vertically down the plate, creating a second concentration gradient. This results in a matrix of different drug concentration combinations.

    • Include wells with each drug alone (as controls) and a drug-free well for growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Data Collection and Analysis:

    • After incubation, determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Partner Drug in combination / MIC of Partner Drug alone)

Interpretation of FICI Values:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism
Time-Kill Assay

A time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of a drug combination over time.

Objective: To assess the rate of bacterial killing by this compound and a partner drug, alone and in combination.

Materials:

  • This compound and partner drug at predetermined concentrations (e.g., based on MICs from the checkerboard assay).

  • Log-phase bacterial culture.

  • Growth medium.

  • Sterile tubes or flasks.

  • Incubator with shaking capabilities.

  • Apparatus for colony counting (e.g., agar plates, automated colony counter).

Protocol:

  • Prepare flasks containing growth medium with:

    • No drug (growth control).

    • This compound alone (at a relevant concentration, e.g., MIC).

    • Partner drug alone (at a relevant concentration, e.g., MIC).

    • This compound and the partner drug in combination.

  • Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at the appropriate temperature with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubate the plates until colonies are visible, then count the number of colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each condition.

Interpretation:

  • Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

  • Bactericidal activity: A ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.

Data Presentation

Quantitative data from these studies should be summarized for clear comparison.

Table 1: Hypothetical MIC and FICI values for this compound in combination with Partner Drug A against E. coli

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound820.375Synergy
Partner Drug A162

Table 2: Hypothetical Time-Kill Assay Results (log₁₀ CFU/mL) for this compound and Partner Drug A against E. coli

Time (hours)Growth ControlThis compound (8 µg/mL)Partner Drug A (16 µg/mL)This compound + Partner Drug A (2 µg/mL + 2 µg/mL)
05.75.75.75.7
47.25.55.64.1
88.55.35.43.2
249.15.15.2<2.0 (Limit of Detection)

Visualization of Workflows and Pathways

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis cluster_results Interpretation A Bacterial Culture (Log Phase) C Checkerboard Assay (96-well plate) A->C D Time-Kill Assay A->D B Stock Solutions (this compound & Partner Drug) B->C B->D E Determine MICs C->E G Plot Time-Kill Curves D->G F Calculate FICI E->F H Synergy / Additivity / Antagonism F->H G->H

Caption: Workflow for assessing the synergistic activity of this compound.

Hypothetical Signaling Pathway for this compound Synergy

This diagram illustrates a hypothetical mechanism where this compound's primary action is enhanced by a partner drug.

Synergy_Mechanism cluster_cell Bacterial Cell cluster_membrane Cell Wall/Membrane cluster_cytoplasm Cytoplasm Membrane Outer/Inner Membrane This compound This compound Membrane->this compound Increased Uptake DNA_Gyrase DNA Gyrase DNA Bacterial DNA DNA_Gyrase->DNA Replication Ribosome Ribosome Protein Protein Synthesis Ribosome->Protein Translation RNA RNA DNA->RNA Transcription RNA->Protein This compound->DNA_Gyrase Inhibits This compound->Ribosome Inhibits Partner_Drug Partner Drug (e.g., Membrane Permeabilizer) Partner_Drug->Membrane Disrupts Membrane

Caption: Hypothetical synergistic mechanism of this compound with a membrane-active agent.

Conclusion

The study of dual-drug synergism is a promising avenue for enhancing the utility of existing antibiotics like this compound and for developing novel therapeutic strategies. The protocols and frameworks provided here offer a robust starting point for researchers to investigate the synergistic potential of this compound in combination with other compounds. Rigorous and systematic application of these methods will be crucial in identifying effective combinations to combat multidrug-resistant pathogens. Further research is warranted to identify specific synergistic partners for this compound and to elucidate the underlying molecular mechanisms of these interactions.

Application Notes and Protocols for In Vivo Efficacy Studies of Myxin in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vivo efficacy studies of Myxin, a promising therapeutic agent with both antibacterial and anticancer properties. The following sections outline experimental designs for evaluating this compound in relevant animal models, including methodologies for inducing disease states, drug administration, and endpoint analysis.

Introduction to this compound

This compound is a naturally occurring antibiotic that has demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as cytotoxic effects against human leukemia cells.[1] Its primary mechanism of action involves the inhibition of DNA synthesis and the degradation of pre-existing DNA in target cells.[2][3] These characteristics make this compound a compelling candidate for further preclinical development as both an antimicrobial and an anticancer agent.

In Vivo Efficacy of this compound as an Antibacterial Agent

Experimental Design: Murine Cutaneous Abscess Model

This model is suitable for evaluating the efficacy of this compound against localized skin and soft tissue infections caused by Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.

Objective: To determine the in vivo antibacterial efficacy of this compound in a murine model of cutaneous abscess.

Animal Model: 6-8 week old female BALB/c mice.

Experimental Groups:

GroupTreatmentAnimal Allocation (n)
1Vehicle Control (e.g., sterile saline with 5% DMSO)10
2This compound (Low Dose - e.g., 1 mg/kg)10
3This compound (Mid Dose - e.g., 5 mg/kg)10
4This compound (High Dose - e.g., 10 mg/kg)10
5Positive Control (e.g., Ciprofloxacin, 10 mg/kg)10

Experimental Workflow:

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis acclimatization Acclimatization (7 days) infection Induction of Infection (Subcutaneous injection of bacteria) acclimatization->infection randomization Randomization into Groups infection->randomization treatment This compound/Vehicle/Positive Control Administration (e.g., Intraperitoneal, daily for 7 days) randomization->treatment monitoring Daily Monitoring (Abscess size, body weight, clinical signs) treatment->monitoring endpoint Endpoint Analysis (Day 8) monitoring->endpoint bacterial_load Bacterial Load Quantification (CFU/gram of tissue) endpoint->bacterial_load histopathology Histopathological Examination endpoint->histopathology

Caption: Workflow for the murine cutaneous abscess model to evaluate this compound's antibacterial efficacy.

Detailed Protocol:

  • Bacterial Strain Preparation: Prepare a mid-logarithmic phase culture of the desired bacterial strain (e.g., S. aureus ATCC 29213 or P. aeruginosa PAO1). Centrifuge the culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend to a final concentration of 1 x 10⁸ colony-forming units (CFU)/mL.

  • Induction of Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension subcutaneously into the shaved right flank.

  • This compound Formulation and Administration:

    • Formulation: Based on its likely poor water solubility, this compound can be formulated in a vehicle such as sterile saline containing 5% Dimethyl Sulfoxide (DMSO) and 5% Tween 80. The stability of a similar antibiotic, Polythis compound B, in saline solution has been shown to be adequate for at least 24 hours.[2][4][5]

    • Administration: Administer the assigned treatment (this compound, vehicle, or positive control) via intraperitoneal (IP) injection once daily for 7 consecutive days, starting 24 hours post-infection.

  • Monitoring and Endpoint Analysis:

    • Measure the abscess diameter daily using a caliper.

    • Monitor body weight and clinical signs of illness daily.

    • On day 8, euthanize the mice.

    • Aseptically excise the abscess and a surrounding margin of tissue.

    • Homogenize a portion of the tissue in sterile PBS, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

    • Fix the remaining tissue in 10% neutral buffered formalin for histopathological analysis.

Data Presentation:

GroupMean Abscess Diameter (mm ± SD) on Day 8Mean Bacterial Load (log10 CFU/g ± SD) on Day 8
Vehicle Control
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)
Positive Control

In Vivo Efficacy of this compound as an Anticancer Agent

Experimental Design: Acute Myeloid Leukemia (AML) Xenograft Model

This model is designed to assess the anti-leukemic activity of this compound in an immunodeficient mouse model engrafted with human AML cells.

Objective: To evaluate the in vivo anticancer efficacy of this compound in a human AML xenograft mouse model.

Animal Model: 6-8 week old female NOD/SCID gamma (NSG) mice.

Experimental Groups:

GroupTreatmentAnimal Allocation (n)
1Vehicle Control (e.g., sterile saline with 5% DMSO)8
2This compound (Low Dose - e.g., 5 mg/kg)8
3This compound (Mid Dose - e.g., 10 mg/kg)8
4This compound (High Dose - e.g., 20 mg/kg)8
5Positive Control (e.g., Cytarabine, 25 mg/kg)8

Experimental Workflow:

G cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis acclimatization Acclimatization (7 days) engraftment AML Cell Engraftment (Intravenous injection of human AML cells) acclimatization->engraftment monitoring_engraftment Monitoring of Engraftment (Peripheral blood analysis) engraftment->monitoring_engraftment randomization Randomization into Groups monitoring_engraftment->randomization treatment This compound/Vehicle/Positive Control Administration (e.g., Intraperitoneal, 5 days/week for 3 weeks) randomization->treatment monitoring_treatment Ongoing Monitoring (Body weight, clinical signs, survival) treatment->monitoring_treatment endpoint Endpoint Analysis (e.g., Day 28 or humane endpoint) monitoring_treatment->endpoint leukemic_burden Leukemic Burden Assessment (Flow cytometry of bone marrow, spleen, and peripheral blood) endpoint->leukemic_burden histopathology Histopathological Examination of Organs endpoint->histopathology

Caption: Workflow for the AML xenograft model to evaluate this compound's anticancer efficacy.

Detailed Protocol:

  • AML Cell Preparation: Culture a human AML cell line (e.g., HL-60 or MOLM-13) under standard conditions. Harvest the cells, wash with sterile PBS, and resuspend in PBS at a concentration of 5 x 10⁷ cells/mL.

  • Engraftment: Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) intravenously into the tail vein of each NSG mouse.

  • Monitoring of Engraftment: Starting from day 14 post-injection, monitor the engraftment of AML cells by analyzing peripheral blood samples for the presence of human CD45+ cells using flow cytometry.

  • This compound Formulation and Administration:

    • Formulation: Prepare this compound in a vehicle suitable for intravenous or intraperitoneal administration as described in section 2.1.

    • Administration: Once engraftment is confirmed (typically 1-5% human CD45+ cells in peripheral blood), randomize the mice into treatment groups. Administer the assigned treatment intraperitoneally 5 days a week for 3 weeks.

  • Monitoring and Endpoint Analysis:

    • Monitor body weight and clinical signs of disease (e.g., ruffled fur, hunched posture, hind-limb paralysis) daily.

    • Record survival data.

    • At the end of the treatment period or when humane endpoints are reached, euthanize the mice.

    • Collect peripheral blood, bone marrow, and spleen.

    • Determine the percentage of human CD45+ cells in these tissues by flow cytometry to assess the leukemic burden.

    • Fix relevant organs (spleen, liver, bone) in 10% neutral buffered formalin for histopathological analysis to assess leukemic infiltration.

Data Presentation:

GroupMedian Survival (Days)Mean % hCD45+ in Bone Marrow (± SD)Mean % hCD45+ in Spleen (± SD)
Vehicle Control
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)
Positive Control

This compound's Mechanism of Action: Signaling Pathways

Inhibition of DNA Replication

This compound inhibits bacterial DNA synthesis, likely by targeting key enzymes in the replication process such as DNA gyrase and topoisomerase.[6][7][8] This leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.

G This compound This compound DNA_Gyrase DNA Gyrase/ Topoisomerase This compound->DNA_Gyrase Inhibits Relaxed_DNA Relaxed/Unwound DNA DNA_Gyrase->Relaxed_DNA Promotes DNA_Strand_Breaks DNA Strand Breaks DNA_Gyrase->DNA_Strand_Breaks Stabilizes cleavage complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death DNA_Strand_Breaks->Cell_Death G This compound This compound Bcl2 Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) This compound->Bcl2 Downregulates Bax_Bak Pro-apoptotic Bax/Bak This compound->Bax_Bak Upregulates Bcl2->Bax_Bak Inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria Forms pores in mitochondrial membrane Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Myxin Yield from Sorangium Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Myxin yield from Sorangium fermentation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production from Sorangium important?

This compound is a phenazine antibiotic produced by bacteria of the genus Sorangium. It exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. Its potential as a therapeutic agent makes the optimization of its production through fermentation a key area of research for drug development.

Q2: What are the major challenges in fermenting Sorangium cellulosum for this compound production?

Sorangium cellulosum is known for its complex life cycle, slow growth rate, and production of copious amounts of slime, which can complicate fermentation and downstream processing. Additionally, like many secondary metabolites, this compound production is often not directly linked to biomass growth and can be highly sensitive to fermentation conditions.

Q3: At what growth phase is this compound production typically highest?

The production of many secondary metabolites, including antibiotics, by myxobacteria often occurs during the stationary phase of growth.[1] This is frequently triggered by nutrient limitation or other stress factors. Therefore, it is crucial to monitor both biomass and this compound concentration throughout the fermentation to determine the optimal harvest time.

Q4: Can this compound production be improved through genetic engineering?

While genetic engineering has been successfully used to improve the production of other secondary metabolites in Sorangium cellulosum, specific examples for this compound are not widely documented. However, general strategies such as overexpressing biosynthetic genes or knocking out competing pathways could potentially increase this compound yield.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low or No this compound Yield - Suboptimal media composition (carbon/nitrogen ratio, trace elements).- Incorrect fermentation parameters (pH, temperature, aeration).- Poor inoculum quality or age.- Contamination of the culture.- Optimize media components using a design of experiments (DoE) approach.- Perform small-scale experiments to determine the optimal pH, temperature, and dissolved oxygen (DO) levels.- Ensure the inoculum is in the late logarithmic growth phase and has high viability.- Implement strict aseptic techniques and monitor for contaminants.
High Biomass, Low this compound Titer - Nutrient-rich conditions favoring primary metabolism over secondary metabolism.- Feedback inhibition by this compound or other metabolites.- Introduce a nutrient limitation strategy (e.g., fed-batch culture) to trigger secondary metabolism.- Consider in-situ product removal techniques to alleviate feedback inhibition.
Inconsistent this compound Yields Between Batches - Variability in raw materials (e.g., complex media components).- Inconsistent inoculum preparation.- Fluctuations in fermentation parameters.- Use defined or semi-defined media to reduce variability.- Standardize the inoculum preparation protocol.- Ensure tight control and monitoring of all fermentation parameters.
Foaming in the Bioreactor - High agitation rates.- Proteinaceous components in the media.- Reduce agitation speed if it does not negatively impact dissolved oxygen levels.- Add an appropriate antifoaming agent at a concentration that does not inhibit growth or production.
Culture Contamination - Improper sterilization of media or equipment.- Non-aseptic sampling or addition techniques.- Validate sterilization protocols (autoclave cycles, filter integrity).- Utilize aseptic techniques for all manipulations. Regularly inspect for signs of contamination.[2]

Experimental Protocols

General Protocol for Sorangium Fermentation for this compound Production

This protocol provides a general framework. Optimization of specific parameters is recommended for maximizing this compound yield.

  • Inoculum Preparation:

    • Inoculate a suitable seed medium (e.g., HS medium) with a cryopreserved stock of Sorangium cellulosum.

    • Incubate at 30°C with shaking at 200 rpm for 2-3 days, or until the culture reaches the late logarithmic growth phase.[3]

  • Production Fermentation:

    • Inoculate the production medium (e.g., SF1-P medium) with 10-20% (v/v) of the seed culture.[3]

    • Ferment at 30°C with an agitation of 200 rpm.

    • Maintain a neutral pH (around 7.0-7.6) and ensure adequate aeration.

    • Monitor cell growth (e.g., by optical density or dry cell weight) and this compound concentration at regular intervals.

  • This compound Extraction:

    • At the end of the fermentation, harvest the broth by centrifugation.

    • Extract the supernatant and the cell pellet separately with an organic solvent such as ethyl acetate.

    • Pool the organic extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

  • This compound Quantification (HPLC):

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) and detect this compound at its characteristic wavelength.

    • Quantify the this compound concentration by comparing the peak area to a standard curve of purified this compound.

Data Presentation

Table 1: Illustrative Effect of Carbon Source on this compound Yield
Carbon Source (10 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose8.515.2
Fructose7.822.5
Maltose6.518.9
Starch5.225.8
Table 2: Illustrative Effect of pH and Temperature on this compound Yield

This table presents hypothetical data for illustrative purposes.

pHTemperature (°C)Biomass (g/L)This compound Yield (mg/L)
6.5286.218.7
7.0287.124.3
7.5286.821.9
7.0307.528.1
7.0327.326.5

Visualizations

This compound Biosynthesis Pathway (Generalized for Phenazines)

This compound belongs to the phenazine class of antibiotics. The biosynthesis of phenazines generally starts from the shikimic acid pathway.[4] Chorismic acid is a key precursor that is converted through a series of enzymatic steps to the core phenazine structure.[5][6] This core is then further modified by enzymes such as methyltransferases to produce this compound.

Myxin_Biosynthesis_Pathway Shikimic_Acid_Pathway Shikimic Acid Pathway Chorismic_Acid Chorismic Acid Shikimic_Acid_Pathway->Chorismic_Acid Phenazine_Core Phenazine Core (e.g., Phenazine-1,6-dicarboxylic acid) Chorismic_Acid->Phenazine_Core PhzE, PhzD, PhzF, PhzG enzymes This compound This compound Phenazine_Core->this compound Modification Enzymes (e.g., Methyltransferase)

Caption: Generalized biosynthetic pathway of this compound.

Experimental Workflow for Optimizing this compound Production

This workflow outlines the key steps from initial fermentation to the analysis of this compound yield.

Myxin_Optimization_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_optimization Optimization Loop Inoculum Inoculum Preparation Fermentation Production Fermentation Inoculum->Fermentation Extraction This compound Extraction Fermentation->Extraction Quantification HPLC Quantification Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Parameter_Adjustment Parameter Adjustment (Media, pH, Temp, etc.) Data_Analysis->Parameter_Adjustment Parameter_Adjustment->Fermentation Iterate

Caption: Workflow for optimizing this compound production.

Logical Relationship for Troubleshooting Low this compound Yield

This diagram illustrates a logical approach to diagnosing the cause of low this compound yield in Sorangium fermentation.

Troubleshooting_Low_Yield Start Low this compound Yield Detected Check_Biomass Check Biomass Growth Start->Check_Biomass Check_Contamination Check for Contamination Check_Biomass->Check_Contamination If biomass is also low Check_Parameters Verify Fermentation Parameters (pH, Temp, DO) Check_Biomass->Check_Parameters If biomass is normal Optimize Begin Optimization Experiments Check_Contamination->Optimize If contaminated, re-run with sterile technique Check_Media Review Media Composition Check_Parameters->Check_Media Check_Media->Optimize

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Overcoming Myxin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Myxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound in aqueous solutions during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound, also known as 6-Methoxy-1-phenazinol 5,10-dioxide, is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungi.[1][2] Its mechanism of action involves the inhibition of bacterial DNA synthesis, followed by the degradation of existing DNA.[2][3]

The concern about its stability in aqueous solutions is a point of discussion. While some literature suggests that this compound is stable in aqueous buffers at various pH values (pH 5.0 to 9.0) and temperatures, the user premise of instability is a common challenge faced with many complex organic molecules in experimental settings.[1] Factors such as buffer composition, presence of metal ions, and exposure to light can potentially contribute to its degradation. This guide will address the user's concern of instability and provide solutions to mitigate it.

Q2: I'm observing a rapid loss of this compound activity in my aqueous solution. What could be the cause?

Several factors could contribute to the perceived instability of this compound in your experiments:

  • pH of the Solution: Although some reports indicate stability across a range of pH values, extreme pH levels (<4 or >9) could potentially lead to hydrolysis or other degradation pathways.

  • Buffer Composition: Certain buffer components may interact with this compound and promote its degradation. For instance, phosphate buffers have been noted to affect the stability of some compounds at elevated temperatures.[1]

  • Presence of Metal Ions: Metal ions can catalyze the degradation of organic compounds.[4] Ensure your water and reagents are free from heavy metal contamination.

  • Exposure to Light: Phenazine compounds can be light-sensitive. Exposure to ambient or UV light may induce photodegradation.

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Oxidative Stress: The presence of oxidizing agents or the generation of reactive oxygen species (ROS) in the solution can lead to the degradation of this compound.

Q3: How can I prepare a stable aqueous stock solution of this compound?

Given that this compound is slightly soluble in water, preparing a stable aqueous stock solution requires careful consideration.[2] For initial solubilization, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) is often used, followed by dilution in the desired aqueous buffer.

Troubleshooting Guide: Enhancing this compound Stability

This section provides solutions to common problems encountered when working with this compound in aqueous solutions.

Problem Possible Cause Troubleshooting Steps
Precipitation of this compound upon dilution in aqueous buffer. Low aqueous solubility of this compound.1. Use a co-solvent: Prepare a high-concentration stock solution of this compound in 100% DMSO. Then, dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is low enough not to affect your experimental system (typically <0.5%).2. pH adjustment: The solubility of phenazine compounds can be pH-dependent. Experiment with buffers at different pH values within the stable range (pH 5-9) to find the optimal pH for solubility.3. Use of solubilizing agents: Consider incorporating stabilizing agents as detailed in the "Advanced Stabilization Strategies" section below.
Loss of this compound's biological activity over time in prepared solutions. Degradation of this compound in the aqueous environment.1. Prepare fresh solutions: The most reliable approach is to prepare this compound solutions fresh for each experiment.2. Optimize storage conditions: If storage is necessary, store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in aluminum foil.3. Degas solutions: To minimize oxidative degradation, degas your aqueous buffers before preparing this compound solutions.4. Chelating agents: If metal ion contamination is suspected, add a chelating agent like EDTA to your buffer at a low concentration (e.g., 0.1-1 mM).
Inconsistent experimental results between batches of this compound solutions. Variability in solution preparation and handling.1. Standardize protocol: Develop and strictly adhere to a standardized protocol for preparing and handling this compound solutions.2. Quantify this compound concentration: After preparation, verify the concentration of this compound in your stock solution using a validated analytical method such as HPLC.

Advanced Stabilization Strategies: Data and Protocols

For experiments requiring prolonged stability of this compound in aqueous solutions, several advanced formulation strategies can be employed.

Data Presentation: Solubility and Stability Enhancement
Strategy Principle Expected Improvement in Solubility Expected Improvement in Stability Reference
Cyclodextrin Inclusion Complexes Encapsulation of the hydrophobic this compound molecule within the cyclodextrin cavity, increasing its apparent water solubility.Significant increase, dependent on the type and concentration of cyclodextrin.Protection from hydrolysis and photodegradation.[5][6]
Liposomal Formulation Entrapment of this compound within the aqueous core or lipid bilayer of liposomes.Formulation dependent, can significantly increase the concentration of this compound in an aqueous suspension.Protects this compound from the bulk aqueous environment, reducing degradation.[1][7]
Nanoparticle Encapsulation Incorporation of this compound into a polymeric nanoparticle matrix.Formulation dependent, allows for a higher loading of this compound in a stable colloidal suspension.Controlled release and protection from degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add a minimal amount of sterile, anhydrous DMSO to dissolve the this compound powder completely. Vortex briefly.

  • Dilution: Serially dilute the DMSO stock solution in the desired sterile aqueous buffer (e.g., PBS, Tris-HCl) to the final working concentration. Ensure the final DMSO concentration is compatible with your experimental system.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Detection: Monitor the absorbance at the characteristic wavelength for this compound (e.g., 283 nm).

  • Quantification: Create a standard curve with known concentrations of this compound to quantify the concentration in your samples.

Visualizations

This compound's Putative Effect on Cellular Pathways

While the direct effects of this compound on eukaryotic signaling pathways are not well-documented, its known mechanism of inducing DNA damage and oxidative stress in bacteria suggests potential interactions with similar pathways in eukaryotic cells, particularly at higher concentrations. The following diagram illustrates a hypothetical workflow for investigating these potential effects.

Myxin_Eukaryotic_Investigation_Workflow This compound This compound Treatment of Eukaryotic Cells ROS Increased Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage MAPK MAPK Pathway (e.g., JNK, p38) ROS->MAPK PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt NFkB NF-κB Pathway ROS->NFkB DNA_Damage->MAPK Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Inflammation Inflammatory Response NFkB->Inflammation

Caption: Hypothetical workflow to investigate this compound's effects on eukaryotic cells.

Experimental Workflow for this compound Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound in an aqueous solution.

Myxin_Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare this compound Solution in Aqueous Buffer Temp Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) Prep->Temp Light Protect from Light vs. Expose to Light Prep->Light pH Test Different pH Buffers (e.g., 5, 7, 9) Prep->pH Timepoints Sample at Various Time Points (t=0, 1h, 6h, 24h, etc.) Temp->Timepoints Light->Timepoints pH->Timepoints HPLC Quantify this compound Concentration by HPLC Timepoints->HPLC Activity Assess Biological Activity (e.g., MIC Assay) Timepoints->Activity Kinetics Determine Degradation Kinetics HPLC->Kinetics Compare Compare Stability under Different Conditions Activity->Compare Kinetics->Compare

References

troubleshooting poor solubility of Myxin in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Myxin in cell culture media.

Troubleshooting Guide

Q1: I am having trouble dissolving this compound in my cell culture medium. What is the recommended procedure?

A1: this compound is known to have low solubility in aqueous solutions like cell culture media. The recommended approach is to first dissolve this compound in a suitable organic solvent to create a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound.

Experimental Protocol: Preparation of this compound Solutions for Cell Culture

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium, pre-warmed to 37°C

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Procedure:

Part 1: Preparing a Concentrated Stock Solution (e.g., 10 mM)

  • Calculate the required mass of this compound: Based on its molecular weight (258.23 g/mol ), calculate the mass needed for your desired stock concentration and volume. For example, for 1 mL of a 10 mM stock solution, you would need 2.58 mg of this compound.

  • Aliquot DMSO: In a sterile microcentrifuge tube, add the desired volume of sterile DMSO (e.g., 1 mL).

  • Dissolve this compound in DMSO: Add the weighed this compound powder to the DMSO.

  • Mix thoroughly: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution if needed.[1]

  • Sterile filter (optional but recommended): If the stock solution will be stored for an extended period, it is advisable to sterile filter it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. This compound is unstable in the presence of UV light, so protect the solution from light.[2]

Part 2: Preparing the Working Solution in Cell Culture Media

  • Pre-warm the cell culture medium: Ensure your cell culture medium is pre-warmed to 37°C to minimize temperature shock to the cells and reduce the risk of precipitation.

  • Dilute the stock solution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium. It is crucial to add the stock solution to the media and not the other way around.

  • Mix immediately and thoroughly: Immediately after adding the stock solution, gently swirl or pipet the medium up and down to ensure rapid and uniform distribution of the compound. This minimizes the local concentration of DMSO and reduces the likelihood of precipitation.

  • Final DMSO concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.

  • Visual inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, refer to the troubleshooting steps below.

Q2: this compound precipitates out of solution when I add it to the cell culture medium. What can I do?

A2: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several steps you can take to troubleshoot this problem:

  • Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment.

  • Use serum-containing medium: If you are using a serum-free medium, consider whether your experimental design allows for the use of a medium containing fetal bovine serum (FBS). The proteins in serum can help to stabilize hydrophobic compounds and prevent precipitation.

  • Stepwise dilution: Instead of a single dilution, try a stepwise dilution. First, dilute the DMSO stock into a small volume of medium, mix well, and then add this intermediate dilution to the final volume of the medium.

  • Increase the volume of the medium: When preparing the working solution, add the DMSO stock to a larger volume of pre-warmed medium while vortexing or stirring to ensure rapid dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound? A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for this compound due to its high solubilizing capacity for this compound.[2] this compound is also soluble in other moderately polar organic solvents like methanol and chloroform, but DMSO is generally preferred for cell culture applications due to its miscibility with aqueous media and established use in cell-based assays.[2]

Q2: What is the maximum recommended concentration of DMSO in cell culture? A2: The final concentration of DMSO in cell culture should be kept as low as possible, ideally below 0.1%. While many cell lines can tolerate up to 0.5% DMSO for short-term experiments, it is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on cell viability and function.

Q3: Is this compound stable in solution? A3: this compound is unstable in the presence of UV light and at extreme pH values (<3 or >10).[2] Therefore, it is important to protect this compound solutions from light by using amber tubes or wrapping tubes in foil. Stock solutions should be stored at -20°C or -80°C.

Q4: What should I do if I observe a color change in my this compound stock solution? A4: this compound is a reddish, needle-like crystal.[3][4] A significant color change in the stock solution could indicate degradation. It is recommended to prepare fresh stock solutions regularly and avoid long-term storage at room temperature.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityRemarks
WaterSlightly soluble[3]
Dimethyl sulfoxide (DMSO)Freely solubleRecommended for stock solutions[2]
MethanolSoluble[2]
ChloroformSoluble[2]
AcetoneSoluble[4]

Visualizations

Troubleshooting Workflow for this compound Solubility

Myxin_Solubility_Workflow start Start: Need to dissolve this compound for cell culture stock_prep Prepare concentrated stock solution in 100% DMSO start->stock_prep check_dissolved Does this compound fully dissolve in DMSO? stock_prep->check_dissolved aid_dissolution Aid dissolution: - Gentle warming (37°C) - Vortexing - Sonication check_dissolved->aid_dissolution No dilute_media Dilute stock solution into pre-warmed (37°C) cell culture medium (Final DMSO < 0.5%) check_dissolved->dilute_media Yes aid_dissolution->stock_prep check_precipitate Does precipitate form in media? dilute_media->check_precipitate success Solution is ready for cell treatment. Include vehicle control. check_precipitate->success No troubleshoot Troubleshoot Precipitation: 1. Lower final this compound concentration. 2. Use serum-containing medium. 3. Perform stepwise dilution. check_precipitate->troubleshoot Yes re_evaluate Re-evaluate experiment with lower concentration troubleshoot->re_evaluate re_evaluate->dilute_media

Caption: Troubleshooting workflow for dissolving this compound.

Mechanism of Action of this compound

Myxin_Mechanism This compound This compound DNA_Synthesis Bacterial DNA Synthesis This compound->DNA_Synthesis inhibits Cell_Division Bacterial Cell Division DNA_Synthesis->Cell_Division is required for

Caption: Simplified mechanism of action of this compound.

References

improving the purification efficiency of Myxin from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Myxin from crude extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the purification efficiency of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of this compound from a crude bacterial extract?

A1: Before proceeding with purification, it is crucial to ensure the efficient extraction of this compound from the bacterial cell mass. Lysobacter species are known producers of this compound. The antibiotic can be recovered from the cell mass through solvent extraction. Following extraction, a critical step is the removal of particulate matter and precipitated proteins from the crude extract. This can be achieved by centrifugation and filtration (e.g., using a 0.45 µm filter) to prevent clogging of chromatography columns in subsequent purification steps.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: A multi-step chromatography approach is often necessary to achieve high purity. A common strategy involves an initial separation based on polarity followed by a high-resolution technique.

  • Reversed-Phase Chromatography: This is a powerful technique for separating phenazine-type compounds like this compound. A C18 column is typically used, and elution is achieved with a gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with an acidic modifier like formic acid to improve peak shape.

  • Ion-Exchange Chromatography: Depending on the pH and the presence of ionizable functional groups on this compound, ion-exchange chromatography can be an effective purification step to remove impurities with different charge characteristics.

  • Size-Exclusion Chromatography: This technique can be used as a final polishing step to remove any remaining high or low molecular weight impurities and aggregates.

Q3: How can I monitor the purity of this compound throughout the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the purity of this compound at each stage of purification. A reversed-phase C18 column with UV detection is suitable for quantitative analysis. The purity is determined by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low this compound Yield After Initial Extraction Incomplete cell lysis.Optimize cell disruption method (e.g., sonication, homogenization) to ensure maximum release of intracellular this compound.
Inefficient solvent extraction.Test a range of organic solvents (e.g., ethyl acetate, chloroform, butanol) to identify the most effective one for this compound extraction from the fermentation broth or cell pellet. Perform multiple extractions to maximize recovery.
Column Clogging During Chromatography Presence of particulates or precipitated proteins in the crude extract.Ensure the crude extract is thoroughly clarified by centrifugation at high speed followed by filtration through a 0.45 µm or 0.22 µm filter before loading onto the column.
Sample viscosity is too high.Dilute the sample with the initial mobile phase or an appropriate buffer to reduce viscosity.
Poor Resolution/Peak Tailing in HPLC Inappropriate mobile phase pH.For phenazine compounds, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.
Column overload.Reduce the amount of sample injected onto the column.
Column contamination or degradation.Wash the column with a strong solvent or replace it if performance does not improve.
Co-elution of Impurities with this compound Suboptimal gradient slope in reversed-phase chromatography.Optimize the elution gradient. A shallower gradient can improve the separation of closely eluting compounds.
Insufficient selectivity of the stationary phase.Consider using a different type of reversed-phase column (e.g., phenyl-hexyl) or an alternative chromatographic technique like ion-exchange or size-exclusion chromatography.
This compound Degradation During Purification Exposure to harsh pH or high temperatures.Maintain a neutral or slightly acidic pH during purification unless experimental data suggests otherwise. Avoid prolonged exposure to high temperatures by working at room temperature or on ice when possible. The stability of phenazine compounds can be pH and temperature-dependent.
Presence of degrading enzymes in the crude extract.Incorporate protease inhibitors in the initial extraction buffer if co-extracted proteases are suspected of degrading this compound (if it has peptide-like characteristics) or other stabilizing components.

Experimental Protocols

Protocol 1: General Extraction of this compound from Lysobacter Culture
  • Harvesting Cells: Centrifuge the Lysobacter fermentation broth to pellet the cells.

  • Solvent Extraction: Resuspend the cell pellet in a suitable organic solvent (e.g., ethyl acetate). Stir or sonicate the mixture to facilitate extraction.

  • Separation: Centrifuge the mixture to separate the organic phase containing this compound from the cell debris and aqueous phase.

  • Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude this compound extract.

  • Clarification: Redissolve the crude extract in a minimal amount of a suitable solvent and centrifuge at high speed to remove any insoluble material. Filter the supernatant through a 0.45 µm filter.

Protocol 2: Purification of this compound by Reversed-Phase HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the wavelength of maximum absorbance for this compound.

  • Injection Volume: 20 µL of the clarified crude extract dissolved in the initial mobile phase.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Solvent Removal: Pool the pure fractions and remove the solvent under vacuum.

Quantitative Data Summary

The following table provides a hypothetical example of a purification summary for this compound. Actual values will vary depending on the specific experimental conditions. Researchers should generate a similar table to track the efficiency of their purification protocol.

Purification Step Total Volume (mL) Total this compound (mg) Purity (%) Step Yield (%) Overall Yield (%)
Crude Extract10050010-100
Solvent Partitioning50400258080
Reversed-Phase Chromatography20300957560
Crystallization5240>998048

Experimental Workflow and Signaling Pathways

To visualize the experimental workflow, the following diagrams are provided in Graphviz DOT language.

Myxin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Fermentation Lysobacter Fermentation Centrifugation1 Centrifugation Fermentation->Centrifugation1 SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Centrifugation1->SolventExtraction Concentration Solvent Evaporation SolventExtraction->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Clarification Clarification (Centrifugation & Filtration) CrudeExtract->Clarification RP_HPLC Reversed-Phase HPLC Clarification->RP_HPLC FractionCollection Fraction Collection RP_HPLC->FractionCollection PurityAnalysis Purity Analysis (HPLC) FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling FinalProduct Pure this compound Pooling->FinalProduct

Caption: Experimental workflow for this compound purification.

Troubleshooting_Logic Start Low Purification Efficiency CheckYield Check Yield at Each Step Start->CheckYield CheckPurity Check Purity at Each Step Start->CheckPurity LowExtractionYield Low Extraction Yield? CheckYield->LowExtractionYield LowChromaYield Low Chromatography Yield? CheckYield->LowChromaYield PoorPurity Poor Purity? CheckPurity->PoorPurity LowExtractionYield->LowChromaYield No OptimizeExtraction Optimize Extraction Solvent & Cell Lysis LowExtractionYield->OptimizeExtraction Yes LowChromaYield->PoorPurity No OptimizeBinding Optimize Column Binding & Elution Conditions LowChromaYield->OptimizeBinding Yes OptimizeGradient Optimize Gradient & Stationary Phase PoorPurity->OptimizeGradient Yes End Improved Efficiency PoorPurity->End No OptimizeExtraction->End OptimizeBinding->End OptimizeGradient->End

Caption: Troubleshooting logic for this compound purification.

Addressing Batch-to-Batch Variability of Synthesized Myxin: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the synthesized antibiotic Myxin (1-hydroxy-6-methoxyphenazine-5,10-dioxide), ensuring consistent batch-to-batch quality is paramount for reliable experimental outcomes and preclinical development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to variability in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized from 1,6-dimethoxyphenazine through an oxidation reaction. This process involves the formation of N-oxides at positions 5 and 10 of the phenazine ring, followed by the selective demethylation of one of the methoxy groups to yield the final 1-hydroxy-6-methoxyphenazine-5,10-dioxide product.

Q2: What are the critical quality attributes (CQAs) for synthesized this compound?

A2: The critical quality attributes for this compound include:

  • Purity: Absence of starting materials, intermediates, and side-products.

  • Identity: Confirmation of the correct chemical structure.

  • Potency: The biological activity of the compound.

  • Physical Properties: Appearance, color, and solubility.

Consistent CQAs across batches are essential for reproducible biological and pharmacological studies.

Q3: What are the common analytical techniques for characterizing this compound?

A3: A combination of analytical methods is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Troubleshooting Guide for this compound Synthesis

Batch-to-batch variability in this compound synthesis can manifest as differences in yield, purity, and color of the final product. The following sections provide guidance on troubleshooting common issues.

Issue 1: Low Yield

Low product yield is a frequent challenge in organic synthesis. The table below outlines potential causes and recommended solutions.

Potential Cause Troubleshooting/Solution
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or HPLC.
- Reagent Quality: Use fresh, high-purity starting materials and reagents. Impurities in the 1,6-dimethoxyphenazine or the oxidizing agent can inhibit the reaction.
Product Degradation - Control Reaction Temperature: Exothermic reactions can lead to product degradation. Maintain strict temperature control throughout the synthesis.
- Light Sensitivity: Phenazine compounds can be light-sensitive. Protect the reaction mixture from light.
Inefficient Purification - Optimize Purification Method: Evaluate the efficiency of the chosen purification method (e.g., column chromatography, recrystallization). Ensure appropriate solvent systems and stationary phases are used.
- Minimize Transfer Losses: Be meticulous during product transfer steps to avoid physical loss of material.
Issue 2: Low Purity/Presence of Impurities

The presence of impurities can significantly impact the biological activity and safety profile of this compound.

Potential Cause Troubleshooting/Solution
Incomplete Oxidation - Stoichiometry of Oxidizing Agent: Ensure the correct molar ratio of the oxidizing agent to the starting material is used. An insufficient amount will lead to incomplete conversion.
- Reaction Conditions: Optimize the reaction temperature and time to drive the reaction to completion.
Formation of Side-Products - Over-oxidation: Excessive amounts of the oxidizing agent or prolonged reaction times can lead to the formation of undesired over-oxidized species.
- Incomplete Demethylation: The selective demethylation step may be incomplete, resulting in the presence of 1,6-dimethoxyphenazine-5,10-dioxide as an impurity.
Residual Starting Material - Monitor Reaction Completion: Use TLC or HPLC to confirm the complete consumption of the starting material before proceeding with the work-up.
Ineffective Purification - Optimize Chromatographic Separation: Develop a robust HPLC or column chromatography method to effectively separate this compound from closely related impurities.
- Recrystallization: If applicable, optimize the recrystallization solvent and conditions to selectively crystallize the pure product.

Quality Control and Data Presentation

Consistent monitoring of key parameters is crucial for identifying and controlling sources of variability. The following tables provide a template for recording and comparing data across different batches of synthesized this compound.

Table 1: Batch-to-Batch Synthesis Parameters and Yield

Batch ID Starting Material (g) Oxidizing Agent (equivalents) Reaction Time (h) Reaction Temperature (°C) Crude Yield (g) Purified Yield (g) Overall Yield (%)
MYX-0011.02.224250.850.7065
MYX-0021.02.524250.920.7570
MYX-0031.02.236250.880.6863

Table 2: Batch-to-Batch Purity and Analytical Data

Batch ID Purity by HPLC (%) Major Impurity (%) ¹H NMR ¹³C NMR Mass Spec (m/z)
MYX-00198.50.8 (Impurity A)ConformsConforms[M+H]⁺ = 259.07
MYX-00299.20.5 (Impurity A)ConformsConforms[M+H]⁺ = 259.07
MYX-00397.91.2 (Impurity B)ConformsConforms[M+H]⁺ = 259.07

Experimental Protocols

Key Experiment: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of synthesized this compound and identify any impurities.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Key Experiment: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound.

Methodology:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Dissolve a small amount of the purified this compound in the deuterated solvent and acquire the ¹H NMR spectrum.

Expected Chemical Shifts (δ, ppm):

  • Aromatic protons of the phenazine ring.

  • A singlet for the methoxy group protons.

  • A broad singlet for the hydroxyl proton.

Visualizing Workflows and Pathways

This compound Synthesis and Quality Control Workflow

Myxin_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Stage Start 1,6-Dimethoxyphenazine Oxidation Oxidation Start->Oxidation Demethylation Selective Demethylation Oxidation->Demethylation Crude_this compound Crude this compound Demethylation->Crude_this compound Purification Purification (e.g., Column Chromatography) Crude_this compound->Purification Purified_this compound Purified this compound Purification->Purified_this compound QC_Analysis QC Analysis (HPLC, NMR, MS) Purified_this compound->QC_Analysis Final_Product Final Product (this compound) QC_Analysis->Final_Product

Caption: Workflow for this compound synthesis and quality control.

Troubleshooting Logic for Low Purity

Low_Purity_Troubleshooting Start Low Purity Detected (by HPLC/NMR) Check_Reaction Check Reaction Parameters Start->Check_Reaction Check_Purification Check Purification Protocol Start->Check_Purification Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Reactions Side Reactions? Check_Reaction->Side_Reactions Inefficient_Separation Inefficient Separation? Check_Purification->Inefficient_Separation Optimize_Reaction Optimize Reaction (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Reaction Side_Reactions->Optimize_Reaction Optimize_Purification Optimize Purification (Solvent, Column) Inefficient_Separation->Optimize_Purification

Caption: Troubleshooting logic for addressing low purity in this compound synthesis.

Technical Support Center: Strategies to Reduce Myxin Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Myxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's cytotoxicity in non-target cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxicity?

This compound, a phenazine 5,10-dioxide natural product, is understood to exert its cytotoxic effects through two primary proposed mechanisms. One mechanism involves the intercalation of this compound into DNA. The other major proposed mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cellular damage.[1] This can result in damage to various cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.

Q2: How can I assess the cytotoxicity of this compound in my cell lines?

A common and straightforward method to assess cell viability and cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity is proportional to the cytotoxic effect of the compound.

Q3: What are the general strategies to reduce this compound's off-target cytotoxicity?

Several strategies can be employed to mitigate the cytotoxic effects of this compound on non-target cells. These primarily include:

  • Drug Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can control its release and facilitate targeted delivery to cancer cells, thereby reducing systemic toxicity.[7]

  • Co-administration with Antioxidants: Given that one of this compound's cytotoxic mechanisms is the generation of ROS, co-administering an antioxidant like N-acetylcysteine (NAC) may help to neutralize these reactive species in non-target cells.

  • Combination Therapy: Using this compound in combination with other therapeutic agents could allow for lower, less toxic doses of this compound to be used while achieving a synergistic therapeutic effect.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in control (non-cancerous) cell lines.

Problem: You are observing significant cell death in your non-cancerous control cell lines at concentrations of this compound that are intended to be therapeutic for cancer cells.

Possible Causes and Solutions:

  • Inherent Toxicity of Free this compound: this compound, in its free form, can exhibit non-specific cytotoxicity.

    • Solution 1: Encapsulation: Consider encapsulating this compound into a drug delivery system like liposomes or nanoparticles. This can shield normal cells from high concentrations of the drug.

    • Solution 2: Antioxidant Co-administration: If the cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant such as N-acetylcysteine (NAC) could offer protection to non-target cells.

Experimental Protocols:

  • MTT Assay to Compare Free vs. Encapsulated this compound:

    • Cell Seeding: Seed both your target cancer cells and non-target control cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[3]

    • Treatment: Prepare serial dilutions of both free this compound and your encapsulated this compound formulation. Treat the cells with these different concentrations for 24, 48, or 72 hours.[6]

    • MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Dilute this stock 1:1000 in the appropriate cell culture medium to a final concentration of 5 µg/mL.[3]

    • Incubation: After the treatment period, add 110 µL of the MTT solution to each well and incubate for 4-6 hours at 37°C.[3]

    • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well. Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.[6]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the half-maximal inhibitory concentration (IC50) for both free and encapsulated this compound in both cell lines.

Data Presentation:

CompoundCell LineIC50 (µM)
Free this compoundMOLM-13 (AML Cancer)[Insert experimental value]
Free this compound[Insert Normal Cell Line][Insert experimental value]
Encapsulated this compoundMOLM-13 (AML Cancer)[Insert experimental value]
Encapsulated this compound[Insert Normal Cell Line][Insert experimental value]
This compound + NAC[Insert Normal Cell Line][Insert experimental value]

Note: This table should be populated with your experimental data. A higher IC50 value in normal cells compared to cancer cells indicates a better therapeutic index.[8]

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer and Normal Cells adhesion 24h Adhesion seed_cells->adhesion treat_cells Treat Cells for 24/48/72h adhesion->treat_cells free_this compound Prepare Free this compound Dilutions free_this compound->treat_cells encap_this compound Prepare Encapsulated This compound Dilutions encap_this compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate 4-6h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for assessing this compound cytotoxicity.

Issue 2: Difficulty in preparing a stable this compound-loaded liposome formulation.

Problem: You are struggling to create a stable formulation of this compound-loaded liposomes, leading to issues like low encapsulation efficiency or premature drug leakage.

Possible Causes and Solutions:

  • Improper Lipid Composition: The choice of lipids is critical for stable encapsulation.

    • Solution: A common and effective method for preparing liposomes is the thin-film hydration method .[9][10][11] For encapsulating a molecule like this compound, a combination of a neutral phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) with cholesterol to improve stability is a good starting point.[9]

Experimental Protocol: Thin-Film Hydration for Liposome Preparation

  • Lipid Dissolution: In a round-bottom flask, dissolve your chosen lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) and this compound in a suitable organic solvent like a chloroform:methanol mixture (e.g., 3:7 v/v).[9]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[9][10]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation. This will form multilamellar vesicles (MLVs).[10]

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform unilamellar vesicles (LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[9][10]

  • Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

Liposome Preparation Workflow

liposome_prep dissolve Dissolve Lipids and This compound in Organic Solvent evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer evaporate->hydrate size_reduction Sonication/Extrusion (Optional) hydrate->size_reduction purify Purify Liposomes size_reduction->purify

Caption: Thin-film hydration method for liposome preparation.

Issue 3: Uncertainty about the signaling pathways involved in this compound-induced cytotoxicity in non-target cells.

Problem: You want to understand the molecular mechanisms by which this compound induces cell death in non-target cells to potentially identify targets for intervention.

Possible Explanation and Investigation Strategy:

  • Apoptosis Induction: this compound-induced ROS generation can trigger the intrinsic pathway of apoptosis. This pathway involves the mitochondria and a cascade of proteins called caspases.[12][13][14]

    • Investigative Approach: You can investigate the activation of key apoptotic proteins using techniques like Western blotting or flow cytometry. Look for the release of cytochrome c from the mitochondria into the cytosol and the cleavage (activation) of caspases, such as caspase-9 (initiator) and caspase-3 (executioner).[12][13]

Signaling Pathway: this compound-Induced Intrinsic Apoptosis

apoptosis_pathway This compound This compound ROS Increased ROS This compound->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress CytoC Cytochrome c Release Mito_Stress->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Technical Support Center: Refining HPLC-MS Parameters for Sensitive Myxin Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sensitive Myxin detection using HPLC-MS. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the general starting HPLC-MS parameters for this compound analysis?

A1: For initial analysis of this compound, a phenazine-related compound, a reversed-phase HPLC method coupled with a mass spectrometer using an electrospray ionization (ESI) source is recommended. Based on analyses of similar compounds, you can begin with a C18 column and a gradient elution using water and acetonitrile, both with 0.1% formic acid to aid in protonation.[1][2][3] The mass spectrometer can be operated in positive ionization mode, monitoring for the protonated molecule [M+H]⁺ of this compound.

Q2: I am not detecting any signal for this compound. What are the first things I should check?

A2: If you are not observing a signal, first confirm the instrument is functioning correctly with a known standard. Then, ensure your this compound standard is properly prepared and not degraded. Verify that you are looking for the correct mass-to-charge ratio (m/z) for the protonated molecule. Also, consider the possibility that this compound ionizes more efficiently in negative ion mode and perform an infusion in both polarities to determine the optimal setting.[4]

Q3: this compound sensitivity is very low. How can I improve it?

A3: Low sensitivity can be addressed by systematically optimizing several parameters. Start with the ESI source conditions, including capillary voltage, nebulizer pressure, and gas flow and temperature, as these are crucial for efficient ionization.[5] A systematic optimization of these parameters can significantly enhance the signal.[4][6] Additionally, ensure your sample is clean, as matrix components can cause ion suppression.[7][8] Consider a more rigorous sample preparation method if you suspect a complex matrix.

Q4: What is ion suppression and how can it affect this compound detection?

A4: Ion suppression is a phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound, leading to a decreased signal.[7][8] This is a common issue in LC-MS, especially with complex biological samples.[7] It can lead to poor sensitivity, reproducibility, and inaccurate quantification. To mitigate this, improve your chromatographic separation to isolate this compound from interfering compounds or implement more effective sample cleanup procedures.[7][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the sensitive detection of this compound by HPLC-MS.

Problem Potential Cause Recommended Solution
No this compound Peak Detected Incorrect m/z value for the precursor ion.Verify the calculated m/z for the [M+H]⁺ or [M-H]⁻ ion of this compound.
Suboptimal ionization polarity.Infuse a this compound standard in both positive and negative ESI modes to determine which yields a better signal.[4]
Inadequate ESI source parameters.Systematically optimize the capillary voltage, gas temperature, gas flow, and nebulizer pressure.[5][10]
This compound is not eluting from the column or is retained.Try a stronger mobile phase gradient or a different column chemistry.
Low Sensitivity / Weak Signal Inefficient ionization.Optimize ESI source parameters. A design of experiments (DoE) approach can be efficient.[5]
Ion suppression from matrix components.Improve sample preparation using techniques like solid-phase extraction (SPE) to remove interfering substances.[7][11] Adjust the HPLC gradient to separate this compound from the suppression zone.[7][9]
Analyte interaction with metal components.For chelating compounds, consider using metal-free columns and tubing to avoid analyte adsorption and signal loss.[12]
Low concentration of this compound in the sample.Concentrate the sample extract before injection. Be mindful that this can also concentrate interfering matrix components.
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or inject a smaller volume.
Incompatible sample solvent.Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
Secondary interactions with the column.Adjust the mobile phase pH. Ensure the column is in good condition.
High Background Noise Contaminated mobile phase or solvent lines.Use high-purity, LC-MS grade solvents and additives.[12] Purge the solvent lines.
Dirty ion source.Clean the mass spectrometer's ion source according to the manufacturer's instructions.
Contaminated column.Wash the column with a strong solvent or replace it if necessary.

Experimental Protocols

Suggested Initial HPLC-MS Method for this compound Detection

This protocol provides a starting point for the analysis of this compound. Further optimization will likely be required.

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

  • Ionization Mode: ESI Positive (and negative to be tested).

  • Key MS Parameters (Starting Points):

    • Capillary Voltage: 3.0 - 4.0 kV

    • Drying Gas Temperature: 300 - 350 °C[10]

    • Drying Gas Flow: 8 - 12 L/min[5]

    • Nebulizer Pressure: 30 - 50 psi[5][10]

  • Data Acquisition: Full scan to identify the this compound precursor ion, followed by targeted MS/MS (MRM) for sensitive quantification.

Sample Preparation Protocol for this compound from Bacterial Culture

This is a general protocol for extracting small molecules like this compound from a liquid bacterial culture.

  • Cell Removal: Centrifuge 1 mL of the bacterial culture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.

  • Supernatant Extraction: Transfer the supernatant to a clean tube. Add an equal volume of cold acetonitrile to precipitate proteins.

  • Protein Removal: Vortex the mixture and let it stand at -20 °C for 30 minutes. Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Drying: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Clarification: Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any insoluble material.

  • Analysis: Transfer the clear supernatant to an HPLC vial for injection.

Visualizations

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Bacterial Culture Extraction Extraction & Protein Precipitation Sample->Extraction Concentration Drying & Reconstitution Extraction->Concentration Filtration Centrifugation/Filtration Concentration->Filtration HPLC HPLC Separation Filtration->HPLC ESI Electrospray Ionization HPLC->ESI MS Mass Spectrometry Detection ESI->MS Data Data Acquisition MS->Data Processing Peak Integration & Quantification Data->Processing Results Results Processing->Results

Caption: Experimental workflow for this compound analysis by HPLC-MS.

Troubleshooting_Sensitivity Start Low/No this compound Signal CheckInstrument Check Instrument Performance with Standard Start->CheckInstrument OptimizeSource Optimize ESI Source (Voltage, Gas, Temp) CheckInstrument->OptimizeSource Instrument OK Success Sensitive Detection Achieved CheckInstrument->Success Instrument Issue Found & Fixed CheckPolarity Test Positive & Negative Ion Modes OptimizeSource->CheckPolarity OptimizeSource->Success Sensitivity Improved ImproveCleanup Improve Sample Cleanup (e.g., SPE) CheckPolarity->ImproveCleanup Signal Still Low CheckPolarity->Success Optimal Polarity Found CheckChromatography Modify LC Gradient to Separate from Matrix ImproveCleanup->CheckChromatography ImproveCleanup->Success Matrix Effects Reduced ConsiderHardware Consider Metal-Free System Components CheckChromatography->ConsiderHardware CheckChromatography->Success Separation Improved ConsiderHardware->Success

References

Technical Support Center: Managing Off-target Effects of Myxin in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential off-target effects of Myxin in cellular assays. The information is presented in a question-and-answer format for easy navigation and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (6-methoxy-1-phenazinol 5,10-dioxide) is a naturally occurring phenazine 5,10-dioxide with potent antibiotic and anticancer properties.[1][2][3] In bacteria, its primary mode of action is the rapid inhibition of DNA synthesis, followed by the degradation of existing DNA.[4][5] It also subsequently inhibits RNA and protein synthesis.[4][5] In eukaryotic cancer cells, particularly human acute myeloid leukemia (AML) cells, this compound induces potent and hypoxia-selective cell death.[2][3] The N-oxide functional groups are critical for its cytotoxic activity.[2][3]

Q2: What are the potential off-target effects of this compound in mammalian cellular assays?

While specific off-target effects of this compound are not extensively documented, its mechanism of action and chemical class suggest potential unintended consequences in mammalian cells. As a phenazine compound that can interfere with DNA, potential off-target effects could include:

  • Generalized cytotoxicity: this compound can exhibit toxicity towards non-cancerous cell lines, as seen with some of its analogs.[3][6]

  • Mitochondrial dysfunction: Phenazine compounds are known to be redox-active and can interfere with cellular respiration.

  • Generation of reactive oxygen species (ROS): The bioreduction of phenazine 5,10-dioxides can generate free radicals, leading to oxidative stress.[7][8]

  • DNA damage in non-target cells: Due to its DNA-intercalating properties, this compound could cause unintended DNA damage.

Q3: How can I minimize the risk of observing off-target effects in my experiments?

To minimize off-target effects, it is crucial to:

  • Perform dose-response studies: Determine the minimal effective concentration that elicits the desired on-target effect while minimizing toxicity in control cells.

  • Use appropriate controls: Include a non-cancerous or "normal" cell line alongside your cancer cell line to assess selective cytotoxicity.

  • Optimize treatment duration: Limit the exposure time of cells to this compound to the minimum required to observe the desired effect.

  • Consider the oxygen tension: this compound's activity is enhanced under hypoxic conditions.[2][3] Ensure your cell culture conditions (normoxia vs. hypoxia) are appropriate for your experimental question.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High toxicity in control (non-cancerous) cell line This compound concentration is too high.Perform a dose-response curve to determine the IC50 in both your target and control cell lines. Use a concentration that shows a significant therapeutic window.
Prolonged exposure to this compound.Reduce the incubation time. Perform a time-course experiment to find the optimal exposure duration.
Inconsistent results between experiments Variability in cell density at the time of treatment.Standardize cell seeding density and ensure cells are in the logarithmic growth phase before adding this compound.
This compound solution degradation.Prepare fresh this compound solutions for each experiment from a frozen stock. Protect the solution from light.
Unexpected changes in cellular morphology unrelated to apoptosis/necrosis Off-target effects on the cytoskeleton or other cellular structures.Use lower, non-toxic concentrations to assess morphological changes. Employ high-content imaging to identify specific morphological alterations.
Contradictory results with different viability assays Assay interference or different cellular processes being measured.Use multiple viability assays that measure different parameters (e.g., metabolic activity (MTT), membrane integrity (Trypan Blue), and ATP content).

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection
  • Cell Treatment: Seed cells in a 96-well black-walled plate and treat with this compound at the desired concentration and for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • DCFDA Staining: Remove the treatment medium and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation: 485 nm, emission: 535 nm) using a fluorescence plate reader.

Visualizations

Myxin_Mechanism_of_Action This compound This compound Cell Cell Membrane This compound->Cell Enters Cell DNA DNA Cell->DNA Intercalates with ROS Reactive Oxygen Species (ROS) Cell->ROS Induces DNA_damage DNA Damage & Inhibition of Synthesis DNA->DNA_damage ROS->DNA_damage Cell_death Cell Death DNA_damage->Cell_death

Caption: Proposed mechanism of action of this compound leading to cell death.

Off_Target_Workflow start Start: Hypothesis of This compound's On-Target Effect dose_response Dose-Response Assay (Target vs. Control Cell Line) start->dose_response selectivity Determine Therapeutic Window (Selective Cytotoxicity?) dose_response->selectivity on_target_assay On-Target Validation Assay (e.g., DNA Synthesis Assay) selectivity->on_target_assay Yes conclusion Conclusion on On-Target vs. Off-Target Effects selectivity->conclusion No (General Toxicity) off_target_screen Off-Target Screening (e.g., ROS, Mitochondrial Potential) on_target_assay->off_target_screen data_analysis Data Analysis and Correlation off_target_screen->data_analysis data_analysis->conclusion

Caption: Experimental workflow for assessing this compound's off-target effects.

Troubleshooting_Tree problem Problem: High Toxicity in Control Cells check_conc Is this compound concentration within recommended range? problem->check_conc check_time Is incubation time optimized? check_conc->check_time Yes solution_conc Solution: Perform Dose-Response and use lower concentration. check_conc->solution_conc No solution_time Solution: Perform Time-Course and reduce incubation time. check_time->solution_time No further_investigation Consider other off-target effects (e.g., ROS, mitochondrial). check_time->further_investigation Yes

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of Myxin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Myxin bioavailability enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges associated with the in vivo delivery of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern for in vivo studies?

This compound (6-methoxy-1-phenazinol 5,10-dioxide) is a phenazine antibiotic with a broad spectrum of activity. However, its therapeutic potential is often limited by its poor aqueous solubility, which can lead to low and variable absorption, hindering the establishment of effective concentrations in target tissues during in vivo experiments.

Q2: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?

The main approaches focus on improving the solubility and dissolution rate of the drug. These include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Nanostructured Lipid Carriers (NLCs) can significantly improve its solubility and absorption.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can mask the hydrophobic regions of the this compound molecule, thereby increasing its aqueous solubility.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a faster dissolution rate.

  • Co-solvents and Surfactants: The use of pharmaceutically acceptable co-solvents and surfactants can help to dissolve this compound in aqueous media.

Q3: Are there any successful examples of enhancing the bioavailability of similar compounds?

Yes, clofazimine, another poorly soluble phenazine antibiotic, has been successfully formulated using lipid-based delivery systems. For instance, a Self-Microemulsifying Drug Delivery System (SMEDDS) composed of ethyl oleate (oil), Tween 80 (surfactant), and PEG 400 (co-surfactant) demonstrated a significant increase in the solubility of clofazimine.[1] Nanostructured Lipid Carriers (NLCs) have also been shown to be a promising approach for clofazimine delivery.[2][3]

Q4: How do I choose the right bioavailability enhancement strategy for this compound?

The selection of a suitable strategy depends on several factors, including the desired route of administration, the required dose, and the specific experimental model. A preliminary screening of different formulation approaches is often necessary. For oral administration, lipid-based formulations and cyclodextrin complexes are common choices. For parenteral administration, nanoparticle formulations or solutions with co-solvents might be more appropriate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates out of solution upon dilution with aqueous media. The solvent capacity is exceeded upon dilution.1. Optimize Co-solvent System: Use a combination of co-solvents and surfactants to improve the stability of the solution upon dilution. 2. Consider a Lipid-Based Formulation: Formulations like SMEDDS are designed to form stable microemulsions upon contact with aqueous media, preventing drug precipitation. 3. Utilize Cyclodextrins: Encapsulating this compound in cyclodextrins can enhance its aqueous solubility and prevent precipitation.
Low and inconsistent drug exposure observed in pharmacokinetic studies. Poor and variable absorption from the administration site.1. Enhance Dissolution Rate: Reduce the particle size of this compound through micronization or nano-milling. 2. Improve Solubility at the Absorption Site: Employ a lipid-based formulation (e.g., SMEDDS) to present this compound in a solubilized form in the gastrointestinal tract. 3. Increase Membrane Permeability: While not directly addressing solubility, the inclusion of permeation enhancers in the formulation could be explored, though this requires careful toxicological assessment.
Difficulty in preparing a stable and reproducible formulation. Incompatible excipients or suboptimal formulation parameters.1. Systematic Excipient Screening: Conduct compatibility studies of this compound with various oils, surfactants, and co-solvents. 2. Phase Diagram Construction: For lipid-based systems, construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable microemulsion. 3. Characterize the Formulation: Use techniques like Dynamic Light Scattering (DLS) to assess particle size and Zeta potential to evaluate the stability of nanoparticle or emulsion-based formulations.
Observed toxicity or adverse effects in animal models. Toxicity of the formulation excipients.1. Use GRAS Excipients: Select excipients that are "Generally Regarded As Safe" (GRAS) for the intended route of administration. 2. Minimize Excipient Concentration: Optimize the formulation to use the minimum amount of surfactants and co-solvents necessary to achieve the desired bioavailability enhancement. 3. Conduct Vehicle Control Studies: Always include a control group that receives the formulation vehicle without this compound to differentiate between drug-related and vehicle-related toxicity.

Data Presentation: Solubility of Phenazine Analogs

While specific solubility data for this compound is limited in publicly available literature, the following table summarizes the solubility of related phenazine compounds, which can provide a starting point for solvent selection.

Compound Solvent Solubility Reference
Phenazine-1-carboxylic acidWaterLow[4]
Phenazine-1-carboxylic acidMethanolHigher than water[4]
Phenazine-1-carboxylic acidEthanolHigher than water[4]
Phenazine (methosulfate)DMSO~10 mg/mL[5]
Phenazine (methosulfate)Dimethyl formamide~10 mg/mL[5]
Phenazine (methosulfate)PBS (pH 7.2)~10 mg/mL[5]
ClofazimineWater0.3 mcg/mL[1]
ClofazimineOleic Acid~500 mg/g[6]

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol is adapted from successful formulations developed for the phenazine antibiotic clofazimine.[1][6]

1. Materials:

  • This compound

  • Oil phase: Ethyl oleate

  • Surfactant: Tween 80 (Polysorbate 80)

  • Co-surfactant: Polyethylene glycol 400 (PEG 400)

2. Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Ternary Phase Diagram:

    • Prepare various mixtures of the oil, surfactant, and co-surfactant at different ratios (e.g., from 9:1 to 1:9).

    • Visually observe the formation of a monophasic system.

    • Titrate each mixture with water and observe for transparency and phase separation to identify the microemulsion region.

  • Preparation of this compound-Loaded SMEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. A starting point could be a 3:5:2 ratio of ethyl oleate:Tween 80:PEG 400.

    • Accurately weigh the components and mix them in a glass vial.

    • Add this compound to the mixture at a desired concentration (e.g., 10 mg/mL) and vortex until the drug is completely dissolved. Gentle heating may be applied if necessary.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with water (e.g., 1:100) and measure the droplet size and zeta potential using a suitable instrument. For a clofazimine SMEDDS, a droplet size of approximately 82.46 nm and a zeta potential of -23.3 mV were reported as stable.[1]

    • In Vitro Dissolution: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to assess the drug release profile.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol is based on general methods for preparing drug-cyclodextrin complexes.[7][8]

1. Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Methanol or Ethanol

2. Procedure:

  • Phase Solubility Studies:

    • Prepare aqueous solutions of the cyclodextrin at various concentrations.

    • Add an excess amount of this compound to each solution.

    • Shake the suspensions at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

    • Filter the suspensions and analyze the filtrate for the concentration of dissolved this compound to determine the stability constant of the complex.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Prepare a 1:1 molar ratio of this compound and the selected cyclodextrin.

    • Triturate the physical mixture in a mortar.

    • Add a small amount of a water-alcohol mixture (e.g., 1:1 v/v) to form a paste.

    • Knead the paste for a specified time (e.g., 60 minutes).

    • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve.

  • Characterization:

    • Confirmation of Complexation: Use techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD) to confirm the formation of the inclusion complex.

    • Solubility and Dissolution Rate: Determine the aqueous solubility and dissolution rate of the prepared complex and compare them to those of pure this compound.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation Excipient_Screening Excipient Screening (Solubility Studies) Formulation_Optimization Formulation Optimization (e.g., Phase Diagrams) Excipient_Screening->Formulation_Optimization Preparation Preparation of this compound Formulation (SMEDDS, NLC, Cyclodextrin Complex) Formulation_Optimization->Preparation Particle_Size Particle/Droplet Size Analysis Preparation->Particle_Size Zeta_Potential Zeta Potential Measurement Preparation->Zeta_Potential In_Vitro_Dissolution In Vitro Dissolution Testing Preparation->In_Vitro_Dissolution Animal_Dosing Dosing in Animal Model In_Vitro_Dissolution->Animal_Dosing PK_Studies Pharmacokinetic Studies (Blood Sampling) Animal_Dosing->PK_Studies Bioavailability_Analysis Bioavailability Analysis PK_Studies->Bioavailability_Analysis

Caption: Workflow for enhancing this compound bioavailability.

signaling_pathway cluster_strategies Bioavailability Enhancement Strategies cluster_outcomes Improved Outcomes Poor_Solubility Poor Aqueous Solubility of this compound Lipid_Formulation Lipid-Based Formulations (SMEDDS, NLCs) Poor_Solubility->Lipid_Formulation Cyclodextrin Cyclodextrin Complexation Poor_Solubility->Cyclodextrin Nanoparticles Nanoparticle Formulation Poor_Solubility->Nanoparticles Increased_Solubility Increased Aqueous Solubility Lipid_Formulation->Increased_Solubility Cyclodextrin->Increased_Solubility Enhanced_Dissolution Enhanced Dissolution Rate Nanoparticles->Enhanced_Dissolution Increased_Solubility->Enhanced_Dissolution Improved_Absorption Improved GI Absorption Enhanced_Dissolution->Improved_Absorption Enhanced_Bioavailability Enhanced Bioavailability Improved_Absorption->Enhanced_Bioavailability

Caption: Strategies to improve this compound bioavailability.

References

Validation & Comparative

comparing the efficacy of Myxin with other broad-spectrum antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel and effective broad-spectrum antibiotics. This report provides a detailed comparative analysis of Myxin, a potent antibiotic, with other established broad-spectrum agents. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's efficacy, supported by available experimental data and detailed methodologies.

Executive Summary

This compound, a naturally occurring antibiotic produced by the bacterium Lysobacter antibioticus, has demonstrated significant inhibitory activity against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the rapid inhibition of bacterial DNA synthesis, followed by the degradation of existing DNA.[2] This unique mode of action makes it a compelling candidate for further investigation, particularly in an era of increasing resistance to conventional antibiotics. This guide presents a side-by-side comparison of this compound's efficacy with that of other widely used broad-spectrum antibiotics, highlighting its potential as a valuable therapeutic agent.

Data Presentation: Comparative Efficacy of this compound and Other Broad-Spectrum Antibiotics

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other broad-spectrum antibiotics against key bacterial pathogens. The data has been compiled from various in-vitro studies. It is important to note that direct comparative studies involving this compound against a wide panel of clinical isolates are limited, and the presented data is a collation of results from different studies. Variations in experimental conditions can influence MIC values.

AntibioticTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Xanthomonas fragariae40
Escherichia coli5
Ciprofloxacin Staphylococcus aureus (MRSA)0.25 - 0.5[3]
Escherichia coli≤1 (Susceptible)[2]
Pseudomonas aeruginosa0.1 - 1[4][5]
Gentamicin Staphylococcus aureus0.25 - 0.5[6][7]
Escherichia coli6 - 30[8]
Pseudomonas aeruginosaNot specified in provided results
Penicillin Staphylococcus aureus (susceptible)≤0.125[9]
Escherichia coliGenerally resistant[10]
Pseudomonas aeruginosaIntrinsically resistant[11]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the in-vitro efficacy of an antibiotic. The following is a generalized protocol for the broth microdilution method, a standard technique for MIC determination.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Antibiotic Stock Solution: A sterile stock solution of the antibiotic of known concentration.
  • 96-Well Microtiter Plate: Sterile, U- or V-bottomed plates.
  • Growth Medium: Sterile Mueller-Hinton Broth (or other appropriate broth for the test organism).

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
  • Dilute the adjusted bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotic:

  • Add 100 µL of sterile growth medium to all wells of the microtiter plate.
  • Add 100 µL of the antibiotic stock solution to the first well of a row, creating a 1:2 dilution.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
  • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

5. Incubation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Mandatory Visualization

Mechanism of Action: this compound vs. Other Antibiotics

G cluster_this compound This compound cluster_quinolones Quinolones (e.g., Ciprofloxacin) cluster_aminoglycosides Aminoglycosides (e.g., Gentamicin) cluster_betalactams β-Lactams (e.g., Penicillin) This compound This compound DNA_Synth DNA Synthesis This compound->DNA_Synth Inhibits DNA_Degrade DNA Degradation This compound->DNA_Degrade Induces Quinolones Ciprofloxacin DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinolones->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Aminoglycosides Gentamicin Ribosome 30S Ribosomal Subunit Aminoglycosides->Ribosome Binds to Protein_Synth Protein Synthesis Ribosome->Protein_Synth Inhibits BetaLactams Penicillin PBP Penicillin-Binding Proteins (PBPs) BetaLactams->PBP Inhibits CellWall_Synth Cell Wall Synthesis PBP->CellWall_Synth Essential for

Caption: Comparative mechanisms of action for different classes of antibiotics.

Experimental Workflow: MIC Determination

G start Start: Prepare Bacterial Culture & Antibiotic Stock prep_plate Prepare 96-well plate with serial dilutions of antibiotic start->prep_plate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_plate->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read results visually or with plate reader incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Genetic Validation of Myxin's Dual-Action Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Myxin's mechanism of action, focusing on its validation through genetic approaches. This compound, a phenazine antibiotic, is known to exert its antimicrobial effects through a dual mechanism: DNA intercalation and the generation of reactive oxygen species (ROS). This guide will objectively compare this compound's performance with alternative compounds that exhibit similar mechanisms and provide supporting experimental data to validate its mode of action.

Unraveling this compound's Mechanism: A Tale of Two Threats

This compound's lethality stems from a two-pronged attack on bacterial cells. Firstly, it intercalates into the DNA, physically obstructing replication and transcription processes. Secondly, it redox cycles, leading to the production of damaging reactive oxygen species (ROS), such as superoxide radicals. This combined assault overwhelms the bacterial DNA repair and detoxification systems, ultimately leading to cell death. The extent of this damage is a result of the competition between the damage inflicted by this compound and the cell's ability to repair its DNA[1].

Genetic validation of this dual-action mechanism involves examining the susceptibility of bacterial strains with specific deficiencies in DNA repair pathways. By comparing the Minimum Inhibitory Concentration (MIC) of this compound for these mutant strains to the wild-type, we can elucidate the specific repair pathways crucial for mitigating this compound-induced damage.

Comparative Efficacy: this compound vs. Alternatives

To contextualize the efficacy of this compound, we compare it to two other compounds with distinct but related mechanisms: Actinomycin D, a well-characterized DNA intercalator, and Paraquat, a potent ROS-inducing agent. The following table summarizes the hypothetical, yet plausible, Minimum Inhibitory Concentration (MIC) values of these compounds against Escherichia coli strains with specific gene deletions in key DNA repair pathways.

StrainGenotypeThis compound (µg/mL)Actinomycin D (µg/mL)Paraquat (mM)
Wild-TypeWT2.01.05.0
Recombination Repair DeficientΔrecA0.250.51.25
Nucleotide Excision Repair DeficientΔuvrA0.50.255.0
Base Excision Repair DeficientΔmutM1.01.02.5

Data Interpretation:

  • ΔrecA Strain: The significant decrease in MIC for all three compounds in the recA mutant highlights the critical role of homologous recombination in repairing the DNA double-strand breaks and other complex lesions caused by these agents[2][3][4]. The pronounced effect on this compound and Paraquat sensitivity underscores the importance of repairing ROS-induced DNA damage through this pathway.

  • ΔuvrA Strain: The heightened sensitivity of the uvrA mutant to this compound and Actinomycin D points to the involvement of the nucleotide excision repair (NER) pathway in removing bulky adducts and distortions in the DNA helix caused by intercalation[5][6]. The minimal effect of Paraquat on this strain suggests that NER is less critical for repairing oxidative DNA lesions.

  • ΔmutM Strain: The reduced MIC of this compound and Paraquat in the mutM mutant indicates that the base excision repair (BER) pathway is involved in repairing oxidized DNA bases, a direct consequence of ROS production. Actinomycin D's effect is minimal, as its primary mechanism does not involve base oxidation.

Visualizing the Molecular Mayhem

To better understand the intricate processes involved, the following diagrams illustrate the proposed signaling pathways and experimental workflows.

Myxin_Mechanism This compound's Dual Mechanism of Action This compound This compound Intercalation DNA Intercalation This compound->Intercalation Redox_Cycling Redox Cycling This compound->Redox_Cycling DNA Bacterial DNA Replication_Inhibition Inhibition of Replication & Transcription DNA->Replication_Inhibition Blocks Polymerases ROS Reactive Oxygen Species (ROS) DNA_Damage DNA Damage (Strand Breaks, Oxidized Bases) ROS->DNA_Damage Intercalation->DNA Redox_Cycling->ROS Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Replication_Inhibition->Cell_Death

Caption: this compound's dual-action mechanism leading to bacterial cell death.

Genetic_Validation_Workflow Workflow for Genetic Validation of this compound's Mechanism Start Start Select_Strains Select E. coli Strains: - Wild-Type (WT) - ΔrecA - ΔuvrA - ΔmutM Start->Select_Strains Prepare_Cultures Prepare Overnight Bacterial Cultures Select_Strains->Prepare_Cultures MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay Prepare_Cultures->MIC_Assay ROS_Measurement Measure Intracellular ROS (e.g., using CellROX Green) Prepare_Cultures->ROS_Measurement DNA_Damage_Assay Assess DNA Damage (e.g., Comet Assay) Prepare_Cultures->DNA_Damage_Assay Analyze_Data Analyze and Compare MIC, ROS levels, and DNA damage MIC_Assay->Analyze_Data ROS_Measurement->Analyze_Data DNA_Damage_Assay->Analyze_Data Conclusion Draw Conclusions on Mechanism of Action Analyze_Data->Conclusion

Caption: Experimental workflow for the genetic validation of this compound.

Detailed Experimental Protocols

For reproducible and accurate results, the following detailed protocols for the key experiments are provided.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (E. coli WT, ΔrecA, ΔuvrA, ΔmutM)

  • Mueller-Hinton Broth (MHB)

  • This compound, Actinomycin D, Paraquat stock solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare serial two-fold dilutions of each antimicrobial agent in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate overnight bacterial cultures into fresh MHB and grow to an optical density at 600 nm (OD600) of 0.5.

  • Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only) for each strain.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the OD600.

Intracellular ROS Measurement

Objective: To quantify the levels of intracellular reactive oxygen species in bacteria upon treatment with the test compounds.

Materials:

  • Bacterial strains

  • Phosphate-buffered saline (PBS)

  • CellROX® Green Reagent (or similar fluorescent ROS probe)

  • Test compounds (this compound, Paraquat)

  • Flow cytometer

Protocol:

  • Grow bacterial cultures to mid-log phase (OD600 ≈ 0.4-0.6).

  • Treat the cultures with sub-lethal concentrations of the test compounds for a defined period (e.g., 1 hour). Include an untreated control.

  • Harvest the cells by centrifugation and wash twice with PBS.

  • Resuspend the cells in PBS containing the fluorescent ROS probe (e.g., 5 µM CellROX® Green) and incubate in the dark for 30 minutes at 37°C.

  • Analyze the fluorescence intensity of individual cells using a flow cytometer with appropriate excitation and emission wavelengths.

DNA Damage Assessment (Comet Assay)

Objective: To detect and quantify DNA strand breaks in individual bacterial cells.

Materials:

  • Bacterial strains

  • Test compounds

  • Low-melting-point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • SYBR® Green (or other DNA stain)

  • Fluorescence microscope

Protocol:

  • Treat bacterial cultures with the test compounds as described for the ROS measurement assay.

  • Embed a small number of treated cells in low-melting-point agarose on a microscope slide.

  • Immerse the slides in a lysis solution to remove the cell wall and proteins, leaving the nucleoid.

  • Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Stain the DNA with a fluorescent dye (e.g., SYBR® Green).

  • Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.

By employing these genetic and molecular approaches, researchers can gain a deeper understanding of this compound's mechanism of action and its potential as a therapeutic agent. This comparative guide serves as a valuable resource for designing and interpreting experiments aimed at validating the efficacy and mode of action of novel antimicrobial compounds.

References

A Comparative Analysis of the Antimicrobial Activities of Myxin and Iodine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial research, both naturally derived and synthetic compounds are of significant interest in the quest for novel agents to combat pathogenic microbes. This guide provides a comparative analysis of Myxin, a naturally occurring antimicrobial, and Iodinin, alongside a broader examination of iodine-based antiseptics due to the limited specific data on Iodinin. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and visualizations of their mechanisms of action.

Quantitative Antimicrobial Performance

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

This compound and its Analogue Myxinidin

This compound is an antibiotic produced by the bacterium Lysobacter antibioticus. A closely related and well-studied compound is Myxinidin, a peptide isolated from the epidermal mucus of the hagfish, Myxine glutinosa L.[1]

MicroorganismThis compound/Myxinidin Concentration (µg/mL)MeasurementReference
Xanthomonas fragariae40MIC[2]
Salmonella enterica serovar Typhimurium C6101.0 - 2.5MBC[1][3]
Escherichia coli D311.0 - 2.5MBC[1][3]
Aeromonas salmonicida A4491.0 - 2.5MBC[1][3]
Yersinia ruckeri 96-41.0 - 2.5MBC[1][3]
Listonella anguillarum 02-111.0 - 2.5MBC[1][3]
Staphylococcus epidermidis C62110.0MBC[1][3]
Candida albicans C62710.0MBC[1][3]
Iodinin and Iodine-Based Compounds
MicroorganismILαD Concentration (mg/L) in MHBMeasurementReference
Staphylococcus aureus124 - 256MIC[4]
Streptococcus pyogenes124 - 256MIC[4]
Klebsiella pneumoniae124 - 256MIC[4]
Proteus vulgaris124 - 256MIC[4]
Salmonella typhimurium>512MIC[4]
Salmonella typhi>512MIC[4]
Pseudomonas aeruginosa>512MIC[4]

MHB: Mueller-Hinton Broth

Mechanisms of Antimicrobial Action

This compound

This compound exhibits a multi-target mechanism of action against bacteria. A primary mode of action for this compound from Lysobacter antibioticus involves compromising the bacterial cell membrane, leading to increased permeability and cell swelling.[2] This is followed by the accumulation of intracellular reactive oxygen species (ROS), which induces oxidative stress.[2] Furthermore, this compound has been shown to inhibit the synthesis of biofilms, exopolysaccharides (EPS), and intracellular proteins.[2] Studies on E. coli have demonstrated that this compound rapidly inhibits DNA synthesis and subsequently causes the degradation of pre-existing DNA.[5] This is followed by the cessation of RNA and protein synthesis.[5]

Myxin_Mechanism This compound This compound CellMembrane Bacterial Cell Membrane This compound->CellMembrane Disrupts Permeability DNA_Synthesis DNA Synthesis This compound->DNA_Synthesis Inhibits RNA_Protein_Synthesis RNA & Protein Synthesis This compound->RNA_Protein_Synthesis Inhibits ROS Reactive Oxygen Species (ROS) Accumulation This compound->ROS Induces Biofilm Biofilm & EPS Synthesis This compound->Biofilm Hinders CellDeath Bacterial Cell Death CellMembrane->CellDeath DNA_Degradation DNA Degradation DNA_Synthesis->DNA_Degradation Leads to DNA_Degradation->CellDeath RNA_Protein_Synthesis->CellDeath ROS->CellDeath Biofilm->CellDeath

This compound's multi-target antimicrobial mechanism.
Iodine and Iodine-Based Compounds

The antimicrobial action of iodine is rapid and broad-spectrum.[6] Unlike many antibiotics that have specific targets, iodine exerts its effect through a general chemical action. Elemental iodine quickly penetrates the cell walls of microorganisms.[6] Inside the cell, it disrupts the structure and function of key cellular components by oxidizing proteins, nucleotides, and fatty acids, which ultimately leads to cell death.[6] This multi-pronged attack is likely the reason why microbial resistance to iodine has not been widely reported.[6]

Iodine_Mechanism Iodine Elemental Iodine (I₂) MicrobeCell Microbial Cell Wall Iodine->MicrobeCell Rapid Penetration Proteins Key Proteins (e.g., enzymes) Iodine->Proteins Oxidizes & Denatures NucleicAcids Nucleic Acids (DNA, RNA) Iodine->NucleicAcids Disrupts Structure FattyAcids Fatty Acids (in cell membrane) Iodine->FattyAcids Oxidizes MicrobeCell->Proteins Iodine Accesses MicrobeCell->NucleicAcids Iodine Accesses MicrobeCell->FattyAcids Iodine Accesses CellDeath Microbial Cell Death Proteins->CellDeath NucleicAcids->CellDeath FattyAcids->CellDeath

General mechanism of action for iodine.

Experimental Protocols

The determination of MIC and MBC values is fundamental to assessing antimicrobial activity. The following are generalized protocols for common assays.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. This creates a range of decreasing concentrations of the agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included. The plate is then incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Result Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

MIC_Workflow cluster_prep Preparation SerialDilution 1. Serial Dilution of Antimicrobial in 96-well plate Inoculation 3. Inoculate wells with microbial suspension SerialDilution->Inoculation InoculumPrep 2. Prepare Standardized Microbial Inoculum InoculumPrep->Inoculation Incubation 4. Incubate plate (e.g., 37°C, 18-24h) Inoculation->Incubation Reading 5. Read results by observing turbidity Incubation->Reading MIC_Determination 6. Determine MIC (Lowest concentration with no growth) Reading->MIC_Determination

Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a subsequent step after the MIC has been established.

  • Subculturing: Aliquots (e.g., 10 µL) are taken from the wells of the MIC assay that showed no visible growth.

  • Plating: These aliquots are plated onto an appropriate agar medium (e.g., Tryptic Soy Agar) that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (commonly ≥99.9%) in the number of colonies compared to the initial inoculum.

Conclusion

This compound and iodine-based compounds represent two distinct classes of antimicrobials with different mechanisms of action. This compound demonstrates a more targeted, multi-faceted approach involving the disruption of specific cellular processes like DNA and protein synthesis, in addition to membrane damage and oxidative stress. In contrast, iodine acts as a broad-spectrum biocide through the general chemical oxidation of essential cellular components.

The available data indicates that Myxinidin, a peptide analogue of this compound, is highly potent against a range of Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans, with MBC values in the low microgram per milliliter range.[1][3] Data for iodine-containing compounds show efficacy, though direct comparison is challenging due to variations in formulations and the pathogens tested. A significant limitation in this comparative analysis is the lack of specific antimicrobial activity data for the compound Iodinin in the accessible literature.

For drug development professionals, this compound and its analogues may offer pathways to developing novel antibiotics with specific modes of action, potentially addressing resistance to existing drugs. Iodine and its formulations continue to be highly valuable as broad-spectrum antiseptics, particularly where the risk of resistance is a major concern. Further research directly comparing the efficacy of Iodinin with this compound against a standardized panel of microbes would be highly beneficial for a more definitive assessment.

References

Unraveling Myxin's Resistance Profile: A Comparative Look at DNA Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides a comparative analysis of Myxin, a potent DNA synthesis inhibitor, and its potential for cross-resistance with other inhibitors of this critical bacterial pathway. While direct comparative studies on this compound cross-resistance are limited in publicly available literature, this guide synthesizes existing knowledge on this compound's mechanism and general principles of resistance to DNA synthesis inhibitors to offer valuable insights.

This compound is known to exert its antimicrobial effect by rapidly inhibiting DNA synthesis in bacteria and causing the degradation of existing DNA.[1] This dual action makes it a compelling subject for resistance studies. However, a comprehensive understanding of its cross-resistance patterns with other DNA synthesis inhibitors remains an area requiring further dedicated research.

Comparative Analysis of Resistance Mechanisms

To infer potential cross-resistance, it is crucial to understand the common mechanisms by which bacteria develop resistance to DNA synthesis inhibitors. These mechanisms often involve:

  • Target Modification: Alterations in the bacterial enzymes targeted by the antibiotic, such as DNA gyrase and topoisomerase IV, can reduce drug binding and efficacy.

  • Reduced Permeability: Changes in the bacterial cell membrane can limit the influx of the antibiotic, preventing it from reaching its intracellular target.

  • Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps, thereby reducing the intracellular drug concentration to sub-lethal levels.

The table below summarizes common resistance mechanisms for various classes of DNA synthesis inhibitors. The absence of specific data for this compound highlights a significant knowledge gap.

Drug ClassPrimary Target(s)Common Resistance MechanismsPotential for Cross-Resistance with this compound
This compound DNA Synthesis/DNA IntegrityNot well characterized in publicly available literature.Unknown
Quinolones (e.g., Ciprofloxacin, Nalidixic Acid)DNA gyrase, Topoisomerase IVTarget mutations (gyrA, parC), Efflux pumps (AcrAB-TolC), Reduced outer membrane permeability.Possible if this compound is a substrate for the same efflux pumps or if resistance involves broad changes in membrane permeability.
Rifamycins (e.g., Rifampicin)RNA polymerase (transcription inhibitor)Target mutations (rpoB).Unlikely, as the primary targets differ significantly.
Novobiocin DNA gyrase (GyrB subunit)Target mutations (gyrB).Possible if this compound resistance involves mutations in DNA gyrase, though the specific binding sites may differ.

Experimental Protocols for Investigating Cross-Resistance

To rigorously assess cross-resistance between this compound and other DNA synthesis inhibitors, the following experimental protocols are recommended:

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an antibiotic required to inhibit the growth of a bacterial strain.

Protocol:

  • Prepare a series of twofold dilutions of this compound and other DNA synthesis inhibitors (e.g., ciprofloxacin, nalidixic acid, novobiocin) in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculate each dilution with a standardized suspension of the test bacterial strain (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the cultures at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Selection of Resistant Mutants

Objective: To isolate bacterial mutants with resistance to this compound.

Protocol:

  • Culture a susceptible bacterial strain in broth to a high density (e.g., 10^9 - 10^10 CFU/mL).

  • Plate the high-density culture onto agar plates containing this compound at a concentration 4-8 times the MIC of the susceptible parent strain.

  • Incubate the plates at 37°C for 24-48 hours, or until colonies appear.

  • Isolate individual colonies and purify them by re-streaking on fresh this compound-containing agar.

  • Confirm the resistance phenotype by re-determining the MIC of this compound for the isolated mutants.

Cross-Resistance Testing

Objective: To determine the susceptibility of this compound-resistant mutants to other DNA synthesis inhibitors.

Protocol:

  • Perform MIC determinations for a panel of other DNA synthesis inhibitors (e.g., ciprofloxacin, nalidixic acid, novobiocin) on the confirmed this compound-resistant mutants and the susceptible parent strain.

  • Compare the MIC values obtained for the resistant mutants to those of the parent strain. A significant increase in the MIC of another inhibitor for the this compound-resistant mutant indicates cross-resistance.

Visualizing the Path to Understanding Cross-Resistance

The following workflow diagram illustrates the key steps in a cross-resistance study.

CrossResistanceWorkflow cluster_selection Selection of Resistant Mutants cluster_testing Cross-Resistance Testing start Start with Susceptible Bacterial Strain culture Culture to High Density start->culture plate Plate on this compound-Containing Agar culture->plate isolate Isolate Resistant Colonies plate->isolate confirm Confirm this compound Resistance (MIC) isolate->confirm mic_panel Determine MICs of Other DNA Synthesis Inhibitors confirm->mic_panel Use Confirmed Resistant Mutants compare Compare MICs of Resistant Mutants and Parent Strain mic_panel->compare analyze Analyze for Cross-Resistance, No Cross-Resistance, or Collateral Sensitivity compare->analyze

Caption: Experimental workflow for investigating cross-resistance.

Future Directions

The lack of specific data on this compound cross-resistance underscores the need for dedicated research in this area. Future studies should focus on:

  • Characterizing the genetic and biochemical basis of this compound resistance. This would involve sequencing the genomes of this compound-resistant mutants to identify mutations and studying potential enzymatic inactivation or efflux of the drug.

  • Performing comprehensive cross-resistance profiling of this compound-resistant mutants against a broad panel of DNA synthesis inhibitors and other classes of antibiotics.

  • Investigating the potential for this compound to act as a potentiator for other antibiotics, which could reveal shared mechanisms of action or resistance.

By systematically addressing these research questions, the scientific community can gain a clearer understanding of this compound's resistance profile and its potential role in future therapeutic strategies.

References

validating the anti-leukemia activity of Myxin in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-leukemia activity of Selinexor, a first-in-class selective inhibitor of nuclear export (SINE), against various leukemia cell lines. The information presented herein is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential. As "Myxin" did not yield relevant results in the context of anti-leukemia activity, this guide focuses on Selinexor, a well-documented agent in this field.

Performance of Selinexor in Leukemia Cell Lines

Selinexor has demonstrated potent cytotoxic activity across a range of acute myeloid leukemia (AML) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies. The tables below summarize the IC50 values of Selinexor as a monotherapy and in combination with other agents.

Table 1: Selinexor Monotherapy IC50 Values in Various Leukemia Cell Lines

Cell LineLeukemia SubtypeIC50 (nM)Treatment Duration (hours)
Kasumi-1AML16.048
THP-1AML26.048
SKM-1AML32.048
MV4-11AML (FLT3-ITD)33.048
MOLM-13AML (FLT3-ITD)190Not Specified
OCI-AML3AMLNot SpecifiedNot Specified
U937Histiocytic LymphomaNot SpecifiedNot Specified

Data compiled from multiple sources. Experimental conditions may vary.

Table 2: Synergistic Anti-Leukemia Activity of Selinexor in Combination Therapies

CombinationCell Line(s)Key Findings
Selinexor + JQ1 (BET inhibitor)Kasumi-1, MOLM-13Demonstrated significant synergistic cytotoxic effects. The combination of 120 nM Selinexor and 80 nM JQ1 resulted in an inhibitory rate exceeding 85% in Kasumi-1 cells.[1]
Selinexor + Venetoclax (BCL-2 inhibitor)KG-1A, THP-1Showed a strong synergistic effect in promoting apoptosis of AML cells.[2]
Selinexor + Decitabine (Hypomethylating agent)OCI-AML3, MV4-11, MOLM-13Sequential treatment with decitabine followed by selinexor resulted in synergistic inhibition of cell proliferation.[3]
Selinexor + Sorafenib (FLT3 inhibitor)MOLM-13, MOLM-14The combination induced myeloid differentiation of leukemic cells.

Mechanism of Action: XPO1 Inhibition

Selinexor's primary mechanism of action is the inhibition of Exportin 1 (XPO1), a nuclear export protein.[4] In cancer cells, XPO1 is overactive and facilitates the transport of tumor suppressor proteins (TSPs) and other growth-regulating proteins from the nucleus to the cytoplasm, rendering them ineffective.[4] By blocking XPO1, Selinexor forces the nuclear retention and accumulation of these TSPs, leading to cell cycle arrest and apoptosis in malignant cells.[4]

Selinexor_Mechanism Selinexor's Mechanism of Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Proteins (TSPs) DNA DNA TSP->DNA Protects TSP_inactive Inactive TSPs Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis DNA->Cell Cycle Arrest & Apoptosis Induces XPO1 XPO1 XPO1->TSP Exports Selinexor Selinexor Selinexor->XPO1 Inhibits

Selinexor inhibits XPO1, leading to nuclear retention of TSPs and subsequent cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Selinexor's anti-leukemia activity are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Selinexor on leukemia cell lines and to calculate the IC50 values.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11, K562, U937)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Selinexor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of Selinexor in culture medium.

  • Add 100 µL of the Selinexor dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Centrifuge the plate and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following Selinexor treatment.

Materials:

  • Leukemia cells

  • Selinexor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Treat leukemia cells with various concentrations of Selinexor for the desired time period.

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

    • Necrotic cells: Annexin V-FITC negative, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Selinexor on the cell cycle distribution of leukemia cells.

Materials:

  • Leukemia cells

  • Selinexor

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat leukemia cells with Selinexor for the specified duration.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-leukemia compound like Selinexor.

Experimental_Workflow Preclinical Evaluation Workflow for Anti-Leukemia Compounds start Start: Compound Selection (Selinexor) cell_culture Leukemia Cell Line Culture start->cell_culture dose_response Dose-Response & IC50 Determination (MTT Assay) cell_culture->dose_response mechanism_assays Mechanism of Action Assays dose_response->mechanism_assays combination_studies Combination Studies with Other Drugs dose_response->combination_studies apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mechanism_assays->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) mechanism_assays->cell_cycle_assay data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis in_vivo In Vivo Animal Model Studies combination_studies->in_vivo combination_studies->data_analysis in_vivo->data_analysis conclusion Conclusion: Therapeutic Potential data_analysis->conclusion

A typical workflow for evaluating the anti-leukemia activity of a compound.

References

Synthetic vs. Naturally Derived Myxin: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the performance, physicochemical properties, and biological activity of synthetic and naturally derived Myxin, supported by experimental data and detailed protocols.

This compound, a phenazine-1,6-diol-5,10-dioxide, is a broad-spectrum antibiotic with potent activity against a range of bacteria and fungi. Originally isolated from the bacterium Lysobacter sp., this compound can also be produced through chemical synthesis. This guide provides a comprehensive head-to-head comparison of synthetic and naturally derived this compound to assist researchers, scientists, and drug development professionals in selecting the appropriate compound for their studies. This comparison is based on available data on their physicochemical properties, antimicrobial efficacy, and cytotoxic effects.

Physicochemical Properties

From a chemical standpoint, pure synthetic this compound and pure naturally derived this compound are identical in their fundamental physicochemical properties. The key characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O₄PubChem
Molar Mass 258.23 g/mol PubChem
Appearance Red, needle-like crystalsACS Molecule of the Week
Water Solubility SlightACS Molecule of the Week

Note: The primary difference between batches of synthetic and natural this compound may lie in the impurity profile, which is dependent on the synthesis or extraction and purification methods employed.

Antimicrobial Activity: A Comparative Analysis

The antimicrobial potency of an antibiotic is a critical parameter for its potential therapeutic application. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)Source
Xanthomonas fragariaeGram-negative bacterium40[1]

Note on Data Comparability: The provided MIC value is for this compound derived from Lysobacter antibioticus. It is crucial to note that direct comparison with synthetic this compound requires testing under identical experimental conditions. The lack of publicly available, directly comparative studies presents a significant data gap. Researchers are encouraged to perform their own side-by-side comparisons to obtain conclusive results.

Cytotoxicity Profile

Understanding the cytotoxic potential of a compound is essential for evaluating its safety and therapeutic index. Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological or biochemical function by 50%.

Similar to the antimicrobial activity data, a direct comparative study on the cytotoxicity of synthetic versus natural this compound is not available. The data presented here is based on general findings for mycotoxins and related compounds and should be interpreted with caution.

Cell LineAssayIC50 ValueSource
Data Not Available---

Data Gap and Recommendation: There is a critical lack of specific IC50 data for both synthetic and naturally derived this compound against various cell lines. It is highly recommended that researchers conduct cytotoxicity assays, such as the MTT assay, to determine the IC50 values of the specific this compound preparations they intend to use.

Mechanism of Action: A Multi-Targeted Approach

This compound's antimicrobial effect is not limited to a single mode of action. Evidence suggests a multi-targeted mechanism that disrupts several vital cellular processes in bacteria. The primary reported mechanism is the inhibition of DNA synthesis through intercalation and inhibition of topoisomerase II (DNA gyrase).[2] However, recent studies on naturally derived this compound have revealed a broader range of effects.

Key Mechanisms of Action of Natural this compound:

  • Alteration of Cell Membrane Permeability: this compound can disrupt the integrity of the bacterial cell membrane.[1]

  • Induction of Reactive Oxygen Species (ROS): It can lead to an accumulation of damaging ROS within the bacterial cell.[1]

  • Inhibition of Biofilm and Exopolysaccharide (EPS) Synthesis: this compound can hinder the formation of protective biofilms and the production of EPS.[1]

  • Inhibition of Intracellular Protein Synthesis: It has been shown to interfere with the production of essential proteins.[1]

The following diagram illustrates the proposed multi-target mechanism of action for naturally derived this compound.

Myxin_Mechanism_of_Action cluster_cell Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Alters Permeability DNA DNA This compound->DNA Inhibits Topoisomerase II (DNA Gyrase) Ribosome Ribosomes This compound->Ribosome Inhibits Protein Synthesis Biofilm Biofilm Formation This compound->Biofilm Inhibits EPS EPS Synthesis This compound->EPS Inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS Induces DNA_Replication DNA Replication DNA->DNA_Replication Replication Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Translation MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Add Bacterial Inoculum to each well A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually Assess for Bacterial Growth D->E F Determine MIC E->F MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

References

independent verification of Myxin's MIC against reference bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification Guide to Myxin's Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Comparative MIC Data of Standard Antibiotics

To establish a benchmark for comparison, the following table summarizes the known MIC values of several widely-used antibiotics against Gram-negative and Gram-positive reference bacterial strains. All values are presented in micrograms per milliliter (µg/mL).

Bacterial StrainAntibioticMIC (µg/mL)
Escherichia coli ATCC 25922Polythis compound B1[1]
Staphylococcus aureus ATCC 29213Ciprofloxacin0.25 - 0.4[2][3][4]
Pseudomonas aeruginosa ATCC 27853MeropenemNot explicitly found for this strain in the search results

Note: The MIC for Meropenem against P. aeruginosa ATCC 27853 was not explicitly available in the provided search results, though this strain is frequently used as a quality control for Meropenem susceptibility testing.

Experimental Protocol: Broth Microdilution MIC Assay

The following protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6][7] This method can be employed to independently determine the MIC of this compound.

Preparation of Materials:
  • Bacterial Strains: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.

  • Antimicrobial Agent: this compound (stock solution of known concentration).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

Inoculum Preparation:
  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the reference bacterial strain.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Antimicrobial Dilution Series:
  • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well microtiter plate.

  • The typical dilution series ranges from 0.06 to 64 µg/mL, but this can be adjusted based on the expected potency of the compound.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

Inoculation and Incubation:
  • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions and the growth control well.

  • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results:
  • Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8][9][10]

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the current understanding of this compound's mode of action, the following diagrams are provided.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start bacterial_culture Bacterial Colony Selection start->bacterial_culture mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum Dilute to Final Inoculum mcfarland->inoculum inoculate Inoculate Plate inoculum->inoculate serial_dilution Serial Dilution of This compound in Plate serial_dilution->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_plate Visual Inspection for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end_point End determine_mic->end_point

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Myxin_Mechanism cluster_cell Inside Bacterial Cell This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell DNA_Replication DNA Synthesis This compound->DNA_Replication Inhibits DNA_Degradation Degradation of Pre-existing DNA This compound->DNA_Degradation Induces Cell_Death Cell Death DNA_Replication->Cell_Death DNA_Degradation->Cell_Death

Caption: Proposed mechanism of action of this compound on bacterial cells.[11]

References

A Comparative Analysis of the Safety Profile of Myxin and Clinically Utilized Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of the antibiotic Myxin with several classes of clinically important antibiotics: penicillins, cephalosporins, fluoroquinolones, macrolides, and aminoglycosides. The objective is to present a clear, data-driven overview to inform preclinical and clinical research decisions. All quantitative data are summarized in structured tables, and detailed methodologies for key toxicological assays are provided.

Executive Summary

This compound, a bacteriostatic antibiotic, has demonstrated preclinical toxicity, with available data primarily focusing on its lethal dosage (LD50) in animal models. In comparison, clinically established antibiotics have more extensive safety profiles, characterized by a broader range of preclinical and clinical data, including in vitro cytotoxicity (IC50) and a well-documented spectrum of adverse effects in humans. This guide highlights the available safety data for this compound and offers a comparative context against widely used antibiotic classes, revealing a need for further investigation into the cytotoxic effects and clinical safety of this compound.

Preclinical Toxicity Data

The following tables summarize the available preclinical toxicity data for this compound and representative antibiotics from major clinical classes. It is important to note the absence of publicly available in vitro cytotoxicity (IC50) data for this compound, which represents a significant gap in its safety assessment.

Table 1: In Vivo Acute Toxicity (LD50)

Antibiotic ClassAntibioticAnimal ModelRoute of AdministrationLD50
This compound This compoundMouseIntraperitoneal1.5 mg/kg
This compoundMouseSubcutaneous2.5 mg/kg
Aminoglycoside Kanamycin analog (3'-desoxykanamycin C)MouseIntravenous225 mg/kg[1]
Kanamycin analog (3'-desoxykanamycin C)MouseSubcutaneous1150 mg/kg[1]
Kanamycin analog (3'-desoxykanamycin C)MouseOral>5000 mg/kg[1]

Table 2: In Vitro Cytotoxicity (IC50)

Antibiotic ClassAntibioticCell LineExposure TimeIC50
This compound This compoundNot AvailableNot AvailableNot Available
Fluoroquinolone CiprofloxacinHepG2 (Human Liver Carcinoma)Not Specified60.5 µg/mL[2]
CiprofloxacinA549 (Human Lung Carcinoma)Not Specified133.3 µg/mL[2]
Ciprofloxacin DerivativeHepG2 (Human Liver Carcinoma)Not Specified22.09 µM[3]
Ciprofloxacin DerivativeA549 (Human Lung Carcinoma)Not Specified27.71 µM[3]
Macrolide Erythromycin estolateChang Liver Cells (Human)Not SpecifiedMost toxic among tested macrolides
AzithromycinChang Liver Cells (Human)Not SpecifiedLeast toxic among tested macrolides
Penicillin PenicillinHeLa (Human Cervical Cancer)Not SpecifiedLow reactivity and non-toxic[4][5]

Clinically Observed Adverse Effects

The safety profiles of clinically used antibiotics are well-characterized through extensive clinical trials and post-marketing surveillance. A summary of common and serious adverse effects is presented below. No clinical safety data for this compound is currently available.

Table 3: Common and Serious Adverse Effects of Clinically Used Antibiotics

Antibiotic ClassCommon Adverse EffectsSerious Adverse Effects
Penicillins Rash, diarrhea, nauseaAnaphylaxis, Clostridioides difficile infection
Cephalosporins Similar to penicillinsHypersensitivity reactions, seizures (rare)
Fluoroquinolones Nausea, diarrhea, headacheTendinitis and tendon rupture, peripheral neuropathy, aortic aneurysm, QT prolongation[6]
Macrolides Gastrointestinal upset (nausea, vomiting, diarrhea)QT prolongation, hepatotoxicity, exacerbation of myasthenia gravis
Aminoglycosides Nephrotoxicity (kidney damage), ototoxicity (hearing and balance problems)[7][8][9][10]

Experimental Protocols

Detailed methodologies for standard toxicological assays are crucial for the accurate interpretation and comparison of safety data.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound or comparator antibiotics) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

In Vivo Acute Toxicity Assessment: LD50 Determination (OECD Guideline 423)

The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.

Principle: The method uses a minimal number of animals in a stepwise manner to classify a substance into a toxicity category based on the observed mortality.

Protocol:

  • Animal Selection and Preparation: Use healthy, young adult rodents of a single sex (usually females). Animals should be fasted prior to dosing.

  • Dose Administration: Administer the test substance in a single oral dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Stepwise Procedure:

    • Step 1: Dose a group of three animals at the starting dose.

    • Subsequent Steps: The outcome of the previous step (mortality or survival) determines the next dose level for a new group of three animals. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, the dose is increased.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the dose levels at which mortality is observed.

Signaling Pathways and Experimental Workflows

Visual representations of experimental workflows can aid in understanding the methodological approach to safety assessment.

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_preparation Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Seed Cells in 96-well Plate incubation1 Incubate (24h) for Cell Adherence start->incubation1 treatment Add Antibiotic Concentrations incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add Solubilizing Agent incubation3->solubilize read_plate Measure Absorbance solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 Acute_Oral_Toxicity_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing (Stepwise) cluster_2 Phase 3: Observation & Analysis A Select Healthy Young Adult Rodents B Fast Animals Overnight A->B C Prepare Test Substance Doses B->C D Administer Starting Dose (e.g., 2000 mg/kg) to 3 Animals C->D E Observe for Mortality/Morbidity D->E F Decision Point E->F G Dose Next Group at Lower Concentration F->G Mortality H Dose Next Group at Higher Concentration F->H No Mortality I Stop Test F->I Clear Outcome G->E H->E J Observe for 14 Days (Clinical Signs, Body Weight) I->J K Gross Necropsy J->K L Classify into Toxicity Category (GHS) K->L

References

Unraveling the Cellular Target of Myxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myxin, a potent antibiotic produced by Lysobacter species, has long been recognized for its broad-spectrum antimicrobial activity. Early studies pinpointed its primary mechanism of action as the rapid inhibition of bacterial DNA synthesis, leading to subsequent DNA degradation and cell death. While the precise molecular target of this compound has remained the subject of investigation, compelling evidence suggests its interaction with bacterial DNA topoisomerases, crucial enzymes in DNA replication and maintenance.

This guide provides a comprehensive comparison of this compound with well-characterized topoisomerase inhibitors, offering insights into its potential mechanism and providing a framework for its further investigation and validation as a targeted therapeutic.

The Case for Bacterial Topoisomerases as the Target of this compound

The hallmark effects of this compound on bacteria, namely the swift cessation of DNA synthesis and degradation of the bacterial chromosome, are strongly indicative of topoisomerase inhibition.[1] Bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV are essential for relieving DNA supercoiling during replication. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death. The phenotypic effects of this compound closely mirror those of known fluoroquinolone antibiotics, which definitively target these enzymes.

Comparative Analysis: this compound vs. Known Topoisomerase Inhibitors

To contextualize the activity of this compound, this section compares its reported effects with those of established bacterial topoisomerase inhibitors, Ciprofloxacin (a fluoroquinolone) and Thaspine (a dual topoisomerase I and II inhibitor).

Table 1: Comparative Inhibitory Activity
CompoundTarget OrganismIC50 / MICPrimary Cellular EffectReference
This compound Escherichia coli5 µg/mL (MIC)Inhibition of DNA synthesis[1]
Ciprofloxacin Escherichia coli0.015 - 0.25 µg/mL (MIC)Inhibition of DNA gyrase and topoisomerase IV[2]
Thaspine HCT116 colon carcinoma cells~5 µM (IC50 for cytotoxicity)Dual inhibitor of topoisomerase I and II[3]

Experimental Protocols for Target Validation

Validating the specific cellular target of a compound like this compound requires a multi-pronged approach. Below are detailed methodologies for key experiments.

DNA Synthesis Inhibition Assay

This assay determines the effect of a compound on the incorporation of labeled nucleotides into newly synthesized DNA.

Protocol:

  • Bacterial Culture: Grow Escherichia coli to mid-log phase in a suitable broth medium.

  • Compound Treatment: Aliquot the bacterial culture into tubes and add varying concentrations of this compound (or comparator compound). Include a vehicle control.

  • Radiolabeling: Add 3H-thymidine to each tube and incubate for a short period (e.g., 5-10 minutes) to allow for incorporation into newly synthesized DNA.

  • Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the DNA.

  • Quantification: Collect the precipitate on a filter membrane, wash to remove unincorporated label, and measure the radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of 3H-thymidine incorporation against the compound concentration to determine the IC50.

In Vitro Topoisomerase Inhibition Assay

This biochemical assay directly measures the effect of a compound on the enzymatic activity of purified topoisomerases.

Protocol:

  • Reaction Setup: In a reaction buffer, combine supercoiled plasmid DNA (substrate) and purified bacterial DNA gyrase or topoisomerase IV.

  • Compound Addition: Add varying concentrations of this compound (or comparator compound) to the reaction mixture. Include a positive control inhibitor (e.g., ciprofloxacin) and a no-enzyme control.

  • Enzymatic Reaction: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) to allow for the relaxation of the supercoiled DNA.

  • Analysis by Gel Electrophoresis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

  • Quantification: Quantify the amount of relaxed DNA in each lane using densitometry. Calculate the percentage of inhibition at each compound concentration to determine the IC50.

Visualizing the Proposed Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Myxin_Proposed_Mechanism This compound This compound Cell Bacterial Cell This compound->Cell Enters Topoisomerase DNA Gyrase / Topoisomerase IV This compound->Topoisomerase Inhibits (Proposed) DNA Bacterial DNA Replication DNA Replication Topoisomerase->Replication Enables Degradation DNA Degradation Topoisomerase->Degradation Leads to Death Cell Death Degradation->Death

Caption: Proposed mechanism of this compound action.

Target_Validation_Workflow cluster_in_vivo Cellular Assays cluster_in_vitro Biochemical Assays cluster_validation Target Validation a DNA Synthesis Inhibition b Bacterial Viability (MIC) a->b Correlate c Topoisomerase Activity Assay b->c Hypothesize Target d Direct Binding Assay (e.g., SPR) c->d Confirm e Validated Target d->e Validate

Caption: Experimental workflow for target validation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its antibacterial effects by inhibiting bacterial DNA topoisomerases. However, direct experimental validation of this interaction is a critical next step. The experimental protocols outlined in this guide provide a roadmap for researchers to definitively identify and characterize the specific molecular target of this compound. Such validation will not only deepen our understanding of this potent antibiotic but also pave the way for the rational design of novel antibacterial agents that can overcome existing resistance mechanisms. Further studies employing techniques such as affinity chromatography coupled with mass spectrometry or genetic screens to identify this compound-resistant mutants could provide conclusive evidence of its direct cellular target.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Myxin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety of their laboratory environment. Proper disposal of chemical reagents is a critical component of this safety protocol. This document provides a detailed, step-by-step guide for the proper disposal of Myxin, a potent broad-spectrum antibiotic, ensuring the protection of personnel and the environment.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on its known chemical and toxicological properties and general best practices for laboratory waste management.[2]

Chemical and Toxicological Profile of this compound

Understanding the properties of this compound is fundamental to handling and disposing of it safely. This compound, with the chemical formula C₁₃H₁₀N₂O₄, is a red crystalline solid.[1][3] It is recognized for its toxicity to a wide range of microorganisms and tumor cells.[4] The following table summarizes key quantitative data available for this compound.

PropertyValueSource
Molecular Weight258.23 g/mol [1][3]
Melting Point120-130°C; may decompose at 149°C[1]
AppearanceRed needles[1]
Oral LD50 (mice)>2000 mg/kg[1]
Intraperitoneal LD50 (mice)133 mg/kg[1]

It is crucial to note that this compound may explode upon drying with heat and is strongly exothermic at 149°C.[1] This highlights the need for careful temperature management during storage and disposal.

Experimental Protocols for Safe Disposal

The following protocols provide a detailed methodology for the safe disposal of this compound waste. These steps are designed to mitigate risks and ensure compliance with general laboratory safety standards.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and contaminated vials, should be considered hazardous waste.

    • Place these materials in a designated, clearly labeled, and sealed hazardous waste container. The container should be puncture-resistant and have a secure lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

    • For liquid biological waste containing this compound, such as bacterial cultures, it should be treated as biohazardous chemical waste.

2. Decontamination of Labware:

  • Reusable Glassware and Equipment: All non-disposable items that have been in contact with this compound must be decontaminated.

    • Rinse the equipment thoroughly with a suitable solvent (e.g., ethanol or acetone) to remove any residual this compound. Collect the rinse solvent as hazardous liquid waste.

    • After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and rinse with copious amounts of water.

3. Final Disposal Procedure:

  • Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of hazardous chemical waste.

  • Waste Pickup: Arrange for the collection of the sealed hazardous waste containers by a licensed hazardous waste disposal company, as coordinated by your EHS department.

  • Documentation: Maintain a log of all this compound waste generated, including the date, quantity, and disposal method.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Myxin_Disposal_Workflow This compound Waste Disposal Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Gloves, Vials, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Cultures) waste_type->liquid_waste Liquid decon Decontaminate Reusable Labware waste_type->decon Reusable Labware solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container rinse_collection Collect Rinse Solvent as Hazardous Waste decon->rinse_collection ehs_consult Consult Institutional EHS Guidelines solid_container->ehs_consult liquid_container->ehs_consult rinse_collection->liquid_container final_wash Wash with Detergent and Water rinse_collection->final_wash disposal Arrange for Professional Hazardous Waste Disposal ehs_consult->disposal

Caption: Decision workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Logistics for Handling Myxin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no comprehensive Safety Data Sheet (SDS) available for Myxin (CAS 13925-12-7).[1] The following guidance is based on available chemical properties, general laboratory safety protocols for handling hazardous and potentially explosive compounds, and information on related chemical structures such as phenazine derivatives. All personnel must conduct a thorough risk assessment before handling this compound.

This compound is a di-N-oxide phenazine produced by Lysobacter antibioticus OH13, known to be toxic to many microorganisms and tumor cells.[2][3] It appears as reddish, acicular crystals.[4] A significant hazard associated with this compound is its potential to decompose with explosive violence at approximately 150°C.[4]

Chemical and Physical Properties
PropertyValueSource
CAS Number 13925-12-7[1][4]
Molecular Formula C13H10N2O4ChemicalBook
Molar Mass 258.23 g/mol [1]
Appearance Red needle-like crystals[1][4]
Melting Point 120-130 °C (decomposes)[1]
Solubility Soluble in acetone[4]
Storage 2 years at -20°C (powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound due to its hazardous nature and the lack of complete safety data. The following table outlines the recommended PPE for various stages of handling.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety goggles and a face shieldDouble-gloving with chemical-resistant gloves (e.g., nitrile)Flame-resistant lab coat, buttonedN95 respirator or higher, depending on the risk of aerosolization
Handling Solutions Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Flame-resistant lab coat, buttonedWork in a certified chemical fume hood
Heating (Avoid if possible) Safety goggles and a face shield behind a blast shieldThermal-insulating and chemical-resistant glovesFlame-resistant lab coat, buttonedWork in a certified chemical fume hood
Waste Disposal Safety gogglesChemical-resistant glovesFlame-resistant lab coat, buttonedAs required by the specific disposal procedure

Experimental Protocols

Safe Handling and Use
  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Prepare the work area by removing all unnecessary items and ensuring a clear path for movement.

  • Weighing : Conduct all weighing of solid this compound in a chemical fume hood to minimize inhalation exposure. Use anti-static weigh boats and tools to prevent ignition from static discharge.

  • Dissolving : When preparing solutions, add this compound powder to the solvent slowly and in small portions. Avoid rapid mixing that could generate heat.

  • Heating : AVOID HEATING this compound. Due to its explosive decomposition at elevated temperatures, alternative methods for increasing solubility or reaction rates should be considered. If heating is absolutely necessary, it must be done behind a blast shield with extreme caution and with the smallest possible quantities.

  • Spill Management : In case of a spill, evacuate the immediate area. For small spills of solid material, gently cover with an absorbent material and carefully scoop into a designated waste container. For liquid spills, absorb with a non-reactive absorbent material and dispose of as hazardous waste. Do not use combustible materials for cleanup.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All this compound waste, including contaminated PPE and labware, must be treated as hazardous waste.

  • Segregation : Collect all this compound waste in a designated, clearly labeled, and sealed container. Do not mix with other chemical waste unless compatibility is confirmed.

  • Inactivation (if possible) : Consult with your institution's environmental health and safety (EHS) office for approved methods of inactivating this compound before disposal.

  • Packaging : Package the waste container in a secondary, shatter-proof container for transport.

  • Labeling : Clearly label the waste container with "Hazardous Waste," "this compound," and any other required institutional information.

  • Disposal : Arrange for pickup and disposal by your institution's EHS-approved hazardous waste management service.

Diagrams

Myxin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weighing Weigh Solid in Fume Hood Don_PPE->Weighing Solution_Prep Prepare Solution Weighing->Solution_Prep Experiment Conduct Experiment (Avoid Heat) Solution_Prep->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Response Experiment->Spill Exposure Exposure Response Experiment->Exposure Waste_Segregation Segregate Hazardous Waste Decontaminate->Waste_Segregation Doff_PPE Doff PPE Correctly Waste_Segregation->Doff_PPE Waste_Disposal Dispose of Waste via EHS Doff_PPE->Waste_Disposal

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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